Product packaging for 2-(Diphenylphosphino)aniline(Cat. No.:CAS No. 65423-44-1)

2-(Diphenylphosphino)aniline

Cat. No.: B1366319
CAS No.: 65423-44-1
M. Wt: 277.3 g/mol
InChI Key: WIJJGRVJLNMTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Diphenylphosphino)aniline is a useful research compound. Its molecular formula is C18H16NP and its molecular weight is 277.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16NP B1366319 2-(Diphenylphosphino)aniline CAS No. 65423-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJJGRVJLNMTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413256
Record name 2-(DIPHENYLPHOSPHINO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65423-44-1
Record name 2-(DIPHENYLPHOSPHINO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diphenylphosphino)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diphenylphosphino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ligand in Modern Catalysis and Materials Science

2-(Diphenylphosphino)aniline, also known as (2-aminophenyl)diphenylphosphine, is a bifunctional organophosphorus compound that has garnered significant attention in the fields of coordination chemistry, homogeneous catalysis, and materials science. Its structure uniquely combines a soft phosphine donor and a hard amine donor, making it an excellent P,N-chelating ligand for a variety of transition metals. This dual-donor capability allows for the fine-tuning of the electronic and steric properties of metal complexes, leading to enhanced catalytic activity and stability.[1][2]

This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic rationale behind the synthetic protocols and the interpretation of analytical data, offering practical insights from a field-proven perspective.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

PropertyValueSource
Molecular Formula C₁₈H₁₆NPPubChem[3]
Molecular Weight 277.31 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 81-82 °CSigma-Aldrich
Purity Typically >95%TCI America[4], Sigma-Aldrich
CAS Number 65423-44-1Sigma-Aldrich
Storage Conditions Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Sigma-Aldrich

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reaction of a lithiated aniline derivative with chlorodiphenylphosphine. This method, while requiring careful handling of air- and moisture-sensitive reagents, provides a reliable route to the desired product.

Reaction Principle

The synthesis hinges on the generation of a potent nucleophile, 2-lithioaniline, which is subsequently trapped by the electrophilic phosphorus center of chlorodiphenylphosphine. The use of a strong organolithium base, such as n-butyllithium, is essential for the deprotonation of the aniline precursor.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 2-Bromoaniline 2-Bromoaniline Lithiation Lithiation 2-Bromoaniline->Lithiation 1. THF, -78 °C n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation Chlorodiphenylphosphine Chlorodiphenylphosphine Phosphination Phosphination Chlorodiphenylphosphine->Phosphination Lithiation->Phosphination 2. Addition of PPh₂Cl Workup Workup Phosphination->Workup 3. Quenching & Extraction This compound This compound Workup->this compound 4. Purification

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Bromoaniline

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Chlorodiphenylphosphine (PPh₂Cl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, dissolve 2-bromoaniline (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The formation of a precipitate may be observed.

  • Phosphination: To the cold suspension, add chlorodiphenylphosphine (1.0 equivalent) dropwise via syringe. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add ethyl acetate to dissolve the organic product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. Key expected signals include the broad singlet for the -NH₂ protons and the multiplets for the aromatic protons on the aniline and phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show signals for the aromatic carbons, with the carbon atom attached to the phosphorus atom exhibiting a characteristic coupling (J-coupling).

  • ³¹P NMR: The phosphorus NMR spectrum is crucial for confirming the presence of the phosphine moiety. A single resonance is expected for this compound.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹H ~3.5 - 4.5broad singlet-
~6.5 - 7.5multiplet-
¹³C ~115 - 150multiple signalsJ(C-P) for carbons near the phosphorus atom
³¹P ~ -15 to -25singlet-

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR_Spectrum_Analysis cluster_spectrum Key IR Absorptions for this compound N-H Stretch N-H Stretch (~3300-3500 cm⁻¹) Aromatic C-H Stretch Aromatic C-H Stretch (~3000-3100 cm⁻¹) C=C Aromatic Stretch C=C Aromatic Stretch (~1450-1600 cm⁻¹) P-Ph Stretch P-Ph Stretch (~1435 cm⁻¹) C-N Stretch C-N Stretch (~1250-1350 cm⁻¹)

Caption: Characteristic IR absorption bands for this compound.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, the C-H stretching of the aromatic rings, and the P-Ph stretching of the diphenylphosphino group.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected molecular ion peak [M]⁺ for C₁₈H₁₆NP would be at m/z = 277.10.[3]

Applications in Catalysis and Beyond

The unique structural features of this compound make it a valuable ligand in various catalytic transformations, particularly in cross-coupling reactions such as the Suzuki and Heck reactions. Its ability to form stable complexes with transition metals like palladium, platinum, and gold allows for the creation of highly active and selective catalysts.[1][2]

Beyond catalysis, this compound and its derivatives are being explored in the development of novel materials with interesting photophysical and electronic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. It should be stored under an inert atmosphere to prevent oxidation of the phosphine moiety.

Conclusion

This compound is a versatile and valuable compound in the toolbox of synthetic chemists. Its straightforward, albeit sensitive, synthesis and its unique combination of hard and soft donor atoms make it an indispensable ligand for the development of advanced catalysts and functional materials. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is paramount for its successful application in research and development.

References

An In-Depth Technical Guide to 2-(Diphenylphosphino)aniline: Properties, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)aniline, also known as (2-aminophenyl)diphenylphosphine, is a bifunctional organophosphorus compound featuring both a primary amine (-NH₂) and a diphenylphosphine (-PPh₂) group on an aniline scaffold. This unique structure makes it an exceptionally versatile ligand in coordination chemistry and a cornerstone of modern homogeneous catalysis. Its ability to act as a P-monodentate or a P,N-chelating ligand imparts unique reactivity and stability to transition metal complexes, particularly those of palladium, gold, and copper. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, spectroscopic characterization, and its pivotal role in facilitating critical carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination.

Physicochemical Properties

This compound is a solid at room temperature.[1] Its properties are defined by the interplay between the nucleophilic amine group and the electron-rich, sterically bulky phosphine moiety.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₈H₁₆NP[2]
Molecular Weight 277.31 g/mol [1]
CAS Number 65423-44-1[2]
Appearance Solid[1][3]
Purity Typically ≥98%[1]
IUPAC Name This compound[3]
Synonyms (2-Aminophenyl)diphenylphosphine, 2-Diphenylphosphanylaniline[2]
InChI Key WIJJGRVJLNMTCI-UHFFFAOYSA-N[1]
Storage Conditions Room temperature, under inert atmosphere, protected from light.[1][3]

Synthesis and Handling

Synthesis

The synthesis of this compound typically involves the reaction of a lithiated aniline precursor with chlorodiphenylphosphine or the coupling of 2-haloaniline with diphenylphosphine. A common laboratory-scale approach utilizes the reaction between 2-bromoaniline, a strong base like n-butyllithium to generate the organolithium intermediate, followed by quenching with chlorodiphenylphosphine.

Visualization: Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification Start Start: Inert Atmosphere Reagents Reagents: - 2-Bromoaniline - Anhydrous Solvent (e.g., THF) - n-Butyllithium Lithiation 1. Lithiation: Add n-BuLi at low temp (e.g., -78°C) to form lithiated aniline. Reagents->Lithiation Quench 2. Phosphination: Add Chlorodiphenylphosphine (ClPPh₂) to the reaction mixture. Lithiation->Quench Warm 3. Warm to Room Temp: Allow reaction to proceed for several hours. Quench->Warm Hydrolysis 4. Quench Reaction: Carefully add water or sat. NH₄Cl solution. Warm->Hydrolysis Extraction 5. Extraction: Extract with organic solvent (e.g., Ethyl Acetate). Hydrolysis->Extraction Purification 6. Purification: Column chromatography or recrystallization. Extraction->Purification Final Final Product: This compound Purification->Final

Caption: Generalized workflow for the synthesis of this compound.

Handling and Safety

This compound is classified as harmful and an irritant.[2]

  • Hazards : Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[2]

  • Precautions : Users should wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Handling should be performed in a well-ventilated area or a fume hood.[4] Store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphine group.[1]

Reactivity and Applications in Catalysis

The power of this compound lies in its dual functionality. The phosphine group acts as a soft Lewis base, readily coordinating to late transition metals like palladium(0). The adjacent amine group can remain as a pendant group or coordinate to the metal center, creating a stable five-membered chelate ring. This "hemilabile" character is crucial for its effectiveness in catalysis.

It is a highly effective monodentate phosphine ligand for various cross-coupling reactions. It has been successfully used in the synthesis of gold(I) complexes, where it acts as a monodentate P-donor ligand.[5][6]

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in pharmaceutical and materials chemistry.[7][8] Ligands are essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[9]

Visualization: Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the role of a monodentate phosphine ligand (L) such as this compound.

Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ oxidative_add Oxidative Addition Complex pd0->oxidative_add + Ar-X amido_complex Pd(II) Amido Complex oxidative_add->amido_complex + R₂NH - HX (Base) amido_complex->pd0 Reductive Elimination ArNR2 Product (Ar-NR₂) amido_complex->ArNR2         product_complex Pd(II) Product Complex ArX Aryl Halide (Ar-X) ArX->oxidative_add Amine Amine (R₂NH) Amine->amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Mechanistic Insights:

  • Oxidative Addition : The active Pd(0) catalyst, stabilized by two phosphine ligands (L), reacts with an aryl halide (Ar-X) to form a Pd(II) complex.[8]

  • Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center. A strong base deprotonates the amine to form a palladium-amido complex.[8]

  • Reductive Elimination : The final C-N bond is formed as the desired aryl amine product (Ar-NR₂) is eliminated, regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

The steric bulk and electron-donating properties of the diphenylphosphino group are critical for promoting the reductive elimination step and preventing undesirable side reactions.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This section provides a representative, step-by-step protocol for the palladium-catalyzed coupling of an aryl bromide with an amine using this compound as the ligand.

Reaction: Coupling of 4-Bromotoluene with Aniline

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • 4-Bromotoluene (Aryl Halide)

  • Aniline (Amine)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Anhydrous Toluene (Solvent)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation : In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.02 mmol, 2 mol%).

  • Add Reagents : To the flask, add sodium tert-butoxide (e.g., 1.4 mmol), 4-bromotoluene (1.0 mmol), and aniline (1.2 mmol).

  • Add Solvent : Add anhydrous toluene (e.g., 5 mL) to the flask.

  • Reaction : Seal the flask and heat the mixture with stirring (e.g., at 100 °C) for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Work-up : After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-p-toluidine.

Spectroscopic Characterization

Identifying and confirming the purity of this compound relies on standard spectroscopic techniques.

  • ¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on the aniline ring and the two phenyl rings of the phosphine group, as well as a broad signal for the -NH₂ protons.

  • ³¹P NMR : The phosphorus-31 NMR spectrum is a key identifier, showing a single characteristic signal for the phosphorus atom. In complexes with metals like silver, this signal may appear as a doublet of doublets due to coupling with silver isotopes.[10]

  • IR Spectroscopy : The infrared spectrum will display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[10]

Visualization: Molecular Structure

Caption: Schematic structure of this compound.

Conclusion

This compound is a powerful and versatile building block in modern chemistry. Its unique combination of a phosphine and an amine group within a single molecule provides access to highly effective catalysts for challenging chemical transformations. For researchers in drug development and materials science, an understanding of this ligand's properties and reactivity is essential for the efficient synthesis of complex molecular targets. Its continued application in forming C-N and C-C bonds underscores its importance and enduring utility in the field.

References

An In-Depth Technical Guide to 2-(Diphenylphosphino)aniline: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-(Diphenylphosphino)aniline, a versatile organophosphorus compound widely utilized as a ligand in coordination chemistry and homogeneous catalysis. We will delve into its fundamental properties, molecular structure, synthesis, and key applications, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Properties and Identification

This compound, also known as (2-Aminophenyl)diphenylphosphine, is a bifunctional ligand featuring both a soft phosphine donor and a hard amine donor. This unique electronic profile makes it an invaluable component in the design of transition metal catalysts.

Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 65423-44-1[1][2][3][4][5]
Molecular Formula C₁₈H₁₆NP[1][2][6]
Molecular Weight 277.31 g/mol [1][2][3][4][7]
Appearance Solid[1][2]
Purity Typically ≥95-98%[1][2][3][5]
Storage Conditions Room temperature, inert atmosphere, keep in dark place.[1][2]

Molecular Structure and Spectroscopic Profile

The structure of this compound consists of an aniline backbone substituted at the 2-position with a diphenylphosphino group. This arrangement allows it to act as a P-monodentate or a P,N-bidentate chelating ligand, a property crucial to its catalytic versatility.

Molecular Structure Diagram

The spatial arrangement of the atoms is critical to its function. The proximity of the amino (-NH₂) and phosphino (-PPh₂) groups allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

Caption: Molecular structure of this compound.

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques.

  • ¹H NMR (CDCl₃, 298 K): A characteristic broad singlet for the NH₂ protons can be observed around 4.54 ppm. The aromatic protons of the phenyl rings typically appear as a complex multiplet in the range of 6.63–7.65 ppm.[8]

  • ³¹P{¹H} NMR (CDCl₃, 298 K): A single resonance is expected for the phosphorus atom. For instance, in a gold(I) complex, the phosphorus signal appears at approximately 30.88 ppm.[8]

  • IR Spectroscopy: The N-H stretching vibrations are prominent, typically appearing in the region of 3344–3463 cm⁻¹.[8]

Synthesis and Reactivity

The synthesis of this compound is well-established in the literature. A common method involves the reaction of a suitable aniline precursor with chlorodiphenylphosphine.

General Synthesis Workflow

The synthesis must be conducted under inert conditions to prevent the oxidation of the phosphine moiety.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product r1 2-Haloaniline (e.g., 2-bromoaniline) s1 1. Lithiation: Formation of an anilide intermediate r1->s1 r2 Strong Base (e.g., n-BuLi) r2->s1 r3 Chlorodiphenylphosphine (ClPPh₂) s2 2. Phosphination: Nucleophilic attack on ClPPh₂ r3->s2 s1->s2 Intermediate s3 3. Work-up & Purification: Aqueous quench followed by chromatography/recrystallization s2->s3 Crude Product p1 This compound s3->p1

Caption: General workflow for the synthesis of this compound.

Expert Insight: The choice of base and reaction temperature is critical. The use of n-butyllithium requires cryogenic temperatures (e.g., -78 °C) to prevent side reactions. The success of the reaction hinges on the efficient formation of the lithium anilide intermediate before the addition of the electrophilic phosphorus source.

Applications in Homogeneous Catalysis

The primary application of this compound is as a ligand in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions.[9][10][11] Its ability to coordinate to metals like palladium, platinum, copper, and gold has been extensively studied.[8][10][12][13]

Role in Catalytic Cycles

In a typical palladium-catalyzed cross-coupling reaction, the ligand plays several crucial roles:

  • Stabilization: It stabilizes the active metal center, preventing its decomposition or precipitation.

  • Solubilization: The phenyl groups enhance the solubility of the metal complex in organic solvents.

  • Modulation of Reactivity: The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Catalytic_Cycle Simplified Palladium Cross-Coupling Cycle L = this compound Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->OA_Complex Oxidative Addition (R-X) Transmetalation R-Pd(II)-R'(L)₂ OA_Complex->Transmetalation Transmetalation (R'-M) Product_Complex Product-Pd(0)L₂ Transmetalation->Product_Complex Reductive Elimination Product_Complex->Pd0 Product (R-R') Release

Caption: Role of the ligand (L) in a generic Pd-catalyzed cross-coupling cycle.

Example Experimental Protocol: Suzuki Coupling

The following is a representative, non-optimized protocol for a Suzuki coupling reaction using a palladium complex of a phosphino-aniline type ligand.

Objective: To couple an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (ligand)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (10:1 mixture, 5 mL)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask. Add 2 mL of degassed toluene and stir for 15 minutes at room temperature.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add the remaining solvent mixture (3 mL toluene, 0.5 mL water), ensuring the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][7] It can cause skin and serious eye irritation and may cause respiratory irritation.[7]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Avoid breathing dust, fumes, or vapors.[14][15] Wash hands and any exposed skin thoroughly after handling.[14] Contaminated work clothing should not be allowed out of the workplace.[14]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor.[14]

    • If on Skin: Wash with plenty of soap and water.[14][15]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]

Conclusion

This compound stands out as a highly effective and versatile ligand in the field of organometallic chemistry and catalysis. Its unique structural and electronic features, combining both hard and soft donor atoms, enable the formation of stable and highly active metal complexes. Understanding its properties, synthesis, and proper handling is essential for leveraging its full potential in designing novel synthetic methodologies and advancing chemical research.

References

A Technical Guide to the Electronic and Steric Landscape of the 2-(Diphenylphosphino)aniline Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of 2-(diphenylphosphino)aniline, a bifunctional P,N-donor ligand that has garnered significant interest in coordination chemistry and homogeneous catalysis. We delve into the distinct and synergistic roles of its two key moieties: the soft, bulky diphenylphosphino group and the harder, hydrogen-bond-donating aniline group. This document explores the ligand's synthesis, characterization, and the quantifiable metrics used to define its electronic and steric profiles, such as Tolman's parameters. By examining its coordination behavior and applications in catalysis, we illustrate how the interplay of these properties dictates its function, enabling the design of highly effective metal complexes for challenging chemical transformations. This guide is intended for researchers and professionals in organometallic chemistry, catalysis, and drug development who seek a deeper understanding of rational ligand design.

Introduction

In the field of organometallic chemistry, phosphines (PR₃) are arguably one of the most versatile and impactful classes of ligands.[1] Their utility stems from the remarkable ability to systematically tune their electronic and steric properties by varying the 'R' substituents.[2][3] This tunability allows for the fine-tuning of a metal center's reactivity, which is paramount for developing efficient and selective homogeneous catalysts.[4] Phosphines primarily act as two-electron σ-donors through the phosphorus lone pair, but also exhibit π-acceptor characteristics, which modulate the electron density at the metal center.[4][5]

Within this class, this compound (also known as (2-aminophenyl)diphenylphosphine, hereafter PNH₂) emerges as a ligand of special interest.[6][7] It is a bifunctional, or "hybrid," ligand, possessing both a soft phosphorus donor and a harder nitrogen donor within the same molecule. This dual nature opens up diverse coordination possibilities, including acting as a monodentate P-donor, a bidentate P,N-chelator, or a bridging ligand.[8][9] The electronic properties of the metal center and the steric demands of the reaction environment dictate which coordination mode is preferred.

This guide provides an in-depth exploration of the electronic and steric effects inherent to the PNH₂ ligand. We will dissect the individual contributions of the diphenylphosphino and aniline fragments, explain the methodologies for their characterization, and connect these fundamental properties to its performance in coordination and catalysis.

Synthesis and Characterization

The synthesis of PNH₂ is typically achieved through the reaction of a diphenylphosphine source with an aniline precursor. A common and reliable method involves the reaction of chlorodiphenylphosphine with 2-aminolithiobenzene, or more directly, with 2-bromoaniline followed by lithiation and phosphination.[10] The general procedure for its synthesis and that of its metal complexes requires handling under an inert atmosphere to prevent oxidation of the phosphine moiety.[10]

G cluster_synthesis Ligand Synthesis Workflow cluster_characterization Characterization 2-bromoaniline 2-bromoaniline n-BuLi n-Butyllithium (Lithiation) 2-bromoaniline->n-BuLi 1. React with Ph2PCl Chlorodiphenylphosphine (Phosphination) n-BuLi->Ph2PCl 2. Intermediate reacts with PNH2_ligand This compound (PNH2) Ph2PCl->PNH2_ligand 3. Yields final ligand NMR 31P{1H} NMR 1H NMR PNH2_ligand->NMR IR IR Spectroscopy (N-H stretch) PNH2_ligand->IR MS Mass Spectrometry PNH2_ligand->MS

Caption: General workflow for the synthesis and characterization of the PNH₂ ligand.

Characterization of the free ligand and its metal complexes relies on a suite of spectroscopic techniques:

  • ³¹P{¹H} NMR Spectroscopy: This is the most direct method for probing the phosphorus environment. The chemical shift (δ) provides information about the electronic state and coordination of the phosphorus atom. Upon coordination to a metal, the ³¹P signal typically shifts downfield.[11]

  • ¹H NMR Spectroscopy: Allows for the characterization of the aromatic and amine protons. The integration and splitting patterns confirm the ligand's structure.[10]

  • IR Spectroscopy: The stretching frequencies of the N-H bonds (typically around 3300-3500 cm⁻¹) are sensitive to coordination and hydrogen bonding, providing insight into the involvement of the aniline moiety in the molecular or supramolecular structure.[10][12]

Electronic Effects: A Dual-Nature Donor

The electronic character of PNH₂ is a composite of its two functional groups, which endows it with a rich and tunable reactivity profile.

The Diphenylphosphino Moiety: σ-Donor and π-Acceptor

Like other tertiary phosphines, the diphenylphosphino group is a potent σ-donor . It uses its phosphorus lone pair to form a strong coordinate bond with a metal center.[4][5] This donation of electron density increases the electron richness of the metal, which can be crucial for facilitating steps in a catalytic cycle, such as oxidative addition.

Concurrently, the phosphine acts as a π-acceptor . Historically, this was attributed to back-donation from occupied metal d-orbitals into empty 3d-orbitals on phosphorus.[3] However, modern molecular orbital calculations have refined this model, showing that back-donation primarily occurs into the antibonding sigma-star (σ*) orbitals of the P-C bonds.[3][13] This interaction, though weaker than in ligands like CO, helps to stabilize metals in low oxidation states and strengthens the metal-ligand bond synergistically.[5] The strength of this π-acidity can be increased by adding electron-withdrawing groups to the phenyl rings.[2]

G M Metal d-orbital (occupied) P_sigma_star Phosphine σ* orbital (P-C antibonding) M->P_sigma_star π-backbonding P_sigma Phosphine σ orbital (lone pair) P_sigma->M σ-donation

Caption: Orbital interactions between a metal center and the phosphine moiety.
The Aniline Moiety: Hard Donor and H-Bonding Site

The aniline's amino group (-NH₂) provides a harder nitrogen donor site compared to the soft phosphorus atom. While often a weaker coordinator to the soft late transition metals typically used in catalysis, its presence is not passive. The N-H protons can engage in intramolecular or intermolecular hydrogen bonding. In the solid state, these interactions can direct crystal packing and lead to the formation of specific supramolecular assemblies.[10][14] For instance, weak N-H···Au interactions have been observed, influencing the overall molecular conformation.[14]

Steric Effects: Quantifying Bulk and Its Consequences

The steric profile of a phosphine ligand is as critical as its electronic nature in determining catalytic activity and selectivity.[15] The two phenyl groups on the phosphorus atom of PNH₂ impart significant steric bulk.

Quantifying Steric Hindrance

Two primary parameters, developed by Chadwick Tolman, are used to quantify the steric bulk of phosphine ligands:

  • Tolman Cone Angle (θ): This is the apex angle of a cone, centered 2.28 Å from the metal center (an idealized M-P bond length), that encompasses the van der Waals radii of the ligand's substituents.[4][13] A larger cone angle indicates greater steric hindrance around the metal.

  • Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. It is considered by some to be a more accurate representation of the steric environment than the cone angle.[16]

These two metrics are not always equivalent; a ligand can have a large cone angle but a small buried volume if its bulk is located far from the metal center, a concept known as "remote steric hindrance".[16]

LigandTolman Cone Angle (θ) in degrees
PMe₃118
PPh₃ 145
PCy₃170
P(t-Bu)₃182
P(mesityl)₃212
Table 1. Tolman Cone Angles for Common Phosphine Ligands. The PPh₃ value is a close approximation for the steric bulk of the phosphino group in PNH₂.[4]
Impact on Coordination and Catalysis

The significant steric bulk of the diphenylphosphino group (θ ≈ 145°) has profound consequences:

  • Low Coordination Numbers: It can prevent the coordination of multiple ligands to a single metal, promoting the formation of coordinatively unsaturated complexes.[1] These species are often highly reactive and are key intermediates in many catalytic cycles.

  • Reaction Selectivity: The steric environment can block certain reaction pathways while favoring others, leading to enhanced selectivity (e.g., regioselectivity or stereoselectivity).

  • Catalyst Stability: Bulky ligands can encapsulate the metal center, protecting it from decomposition pathways like dimerization or aggregation, thereby increasing catalyst lifetime.

Coordination Chemistry and Catalytic Applications

The interplay between the electronic and steric properties of PNH₂ manifests in its diverse coordination chemistry and its utility in catalysis.

Versatile Coordination Modes

PNH₂ can adopt several coordination modes depending on the metal, its oxidation state, and the other ligands present:

  • Monodentate P-coordination: This is the most common mode, especially with soft metal ions like Au(I) and Pd(II).[8][10] The soft phosphorus atom forms a strong bond with the soft metal, leaving the harder aniline nitrogen uncoordinated.

  • Bidentate (P,N)-chelation: The ligand can coordinate through both phosphorus and nitrogen to form a stable five-membered chelate ring. This mode is favored when the metal center has appropriate geometry and electronic properties to accommodate both a soft and a hard donor.[9]

  • Bridging Coordination: In polynuclear complexes, the ligand can bridge two metal centers, with the phosphorus coordinating to one metal and the nitrogen to another.

G cluster_mono Monodentate (P-donor) cluster_bi Bidentate (P,N-chelate) cluster_bridge Bridging M1 Metal P1 P P1->M1 N1 N M2 Metal P2 P P2->M2 N2 N P2->N2 five-membered ring N2->M2 M3a Metal 1 M3b Metal 2 P3 P P3->M3a N3 N N3->M3b

Caption: Primary coordination modes of the this compound ligand.
Application in Cross-Coupling Catalysis

The unique steric and electronic profile of PNH₂ and its derivatives makes them effective ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[17][18] In these catalytic cycles, the ligand must:

  • Facilitate the initial oxidative addition of an aryl halide to the Pd(0) center. The strong σ-donating ability of the phosphine helps promote this step.

  • Stabilize the resulting Pd(II) intermediate.

  • Allow for transmetalation and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. The steric bulk of the ligand can promote reductive elimination by creating a crowded coordination sphere.

The presence of the aniline moiety can also play a role, potentially by influencing the secondary coordination sphere or by serving as a proton shuttle in certain catalytic cycles.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following validated protocols are provided. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[10]

Synthesis of a Representative Gold(I) Complex: [Au(C₆F₅)(PNH₂)][10]

This protocol describes the synthesis of a mononuclear gold(I) complex where PNH₂ acts as a monodentate P-donor ligand.

  • Preparation: In a 50 mL Schlenk flask, dissolve this compound (PNH₂) (0.0832 g, 0.30 mmol) in 20 mL of dry, deoxygenated dichloromethane.

  • Reaction: To this solution, add [Au(C₆F₅)(tht)] (where tht = tetrahydrothiophene) (0.1357 g, 0.30 mmol) with magnetic stirring.

  • Stirring: Allow the mixture to stir at room temperature for 3 hours. The reaction progress can be monitored by TLC or ³¹P NMR.

  • Isolation: Reduce the solvent volume to approximately 5 mL under vacuum.

  • Precipitation: Add n-hexane to the concentrated solution until a white solid precipitates.

  • Purification: Collect the white solid by filtration, wash with a small amount of n-hexane, and dry under vacuum.

  • Characterization: The final product, [Au(C₆F₅)(PNH₂)], can be characterized by ¹H NMR, ³¹P{¹H} NMR, HRMS, and elemental analysis to confirm its identity and purity.[10]

Conclusion

The this compound ligand is a powerful tool in the arsenal of the modern chemist. Its behavior is governed by a sophisticated interplay between the electronic σ-donating/π-accepting nature of its phosphine group and the significant steric hindrance imparted by its phenyl rings. The aniline moiety adds another layer of functionality, offering a secondary coordination site and the potential for hydrogen bonding. This combination of features allows PNH₂ to effectively stabilize catalytically active metal centers, control their coordination sphere, and promote key steps in catalytic cycles. A thorough understanding of these fundamental electronic and steric effects is crucial for its rational application in synthesizing novel materials and developing more efficient catalytic systems.

References

A Technical Guide to the Solubility and Stability of 2-(Diphenylphosphino)aniline for Advanced Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core.

Abstract

2-(Diphenylphosphino)aniline is a critical monodentate phosphine ligand, valued for its unique electronic and steric properties in transition-metal catalysis. The efficacy and reproducibility of synthetic protocols employing this ligand are intrinsically linked to its behavior in solution—specifically, its solubility and stability. This technical guide provides a comprehensive examination of these parameters. We delve into the predicted solubility of this compound across a range of common laboratory solvents, grounded in its molecular structure. Crucially, this guide furnishes detailed, field-proven experimental protocols for researchers to quantitatively determine solubility and assess oxidative stability. By explaining the causality behind methodological choices and illustrating workflows, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to optimize their synthetic endeavors.

Introduction and Physicochemical Profile

This compound, also known as (2-aminophenyl)diphenylphosphine, is an organophosphorus compound that uniquely combines a nucleophilic phosphine group with an aniline moiety. This structure allows it to act as a P-donor ligand in a vast array of catalytic reactions, including cross-coupling and hydroformylation.[1] However, like many phosphine ligands, its phosphorus(III) center is susceptible to oxidation, and its solubility can be a critical, yet often overlooked, experimental variable.[2] An incorrect choice of solvent or improper handling can lead to catalyst deactivation, low reaction yields, and inconsistent results.[3]

This guide addresses these challenges directly by providing both theoretical insights and practical, validated methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 65423-44-1[4][5]
Molecular Formula C₁₈H₁₆NP[5]
Molecular Weight 277.31 g/mol
Physical Form White to light yellow solid/crystal[1]
Purity Typically >95-98%[1]
Storage Conditions Room temperature, under inert atmosphere, in a dark place[4]
Key Hazard Air and moisture sensitive[1][6]

Solubility Profile in Common Organic Solvents

The solubility of this compound is dictated by its hybrid structure: two non-polar phenyl rings attached to the phosphorus atom and a polar aniline ring. This "like-dissolves-like" principle suggests good solubility in a range of common organic solvents, but poor solubility in highly polar or non-polar extremes.

Predicted Qualitative Solubility

While comprehensive quantitative data is not extensively published, we can predict the ligand's solubility based on its structure and data from analogous compounds.[7][8] The large, non-polar surface area from the phenyl groups suggests affinity for aromatic and halogenated solvents, while the polar amine group may enhance solubility in polar aprotic solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aromatic Hydrocarbons Toluene, BenzeneHighThe non-polar phenyl groups of the ligand have a strong affinity for aromatic solvents.
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThese solvents effectively solvate both the aromatic and moderately polar portions of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighTHF is a good general-purpose solvent for many organometallic reagents. Solubility may be slightly lower in less polar diethyl ether.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ModerateThe polar amine functionality should interact favorably, but the large non-polar component may limit very high solubility.
Protic Solvents Ethanol, MethanolLow to ModerateThe potential for hydrogen bonding with the amine group is counteracted by the large hydrophobic phenyl groups.
Non-polar Solvents Hexanes, HeptaneLowThe polar aniline moiety significantly reduces solubility in purely aliphatic, non-polar solvents.
Aqueous Solvents WaterInsolubleThe large, hydrophobic structure prevents dissolution in water.[9][10]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise, application-specific data, the equilibrium solubility should be determined experimentally. The following protocol describes the isothermal shake-flask method, a gold standard for solid-liquid solubility measurements.[11]

Methodology Rationale: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the measured concentration represents the maximum solubility at that temperature. Agitation for an extended period is crucial to overcome kinetic barriers to dissolution.[11]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound (enough to ensure some solid remains undissolved) to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or agitator set to the target temperature (e.g., 25 °C). Agitate the mixtures for 24-48 hours. This extended time is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE). Filtration is a critical step to prevent undissolved solid particles from inflating the measured concentration.

  • Analysis: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Quantify the concentration of this compound using a pre-calibrated method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative NMR (qNMR).

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation prep Add excess solid ligand to known volume of solvent equil Agitate at constant temp. (24-48 hours) prep->equil Achieve Equilibrium settle Settle excess solid (≥2 hours) equil->settle filter Withdraw supernatant via sub-micron filter settle->filter Isolate saturated solution analyze Quantify concentration (e.g., HPLC, qNMR) filter->analyze calc Calculate Solubility (mg/mL or mol/L) analyze->calc G p3 P p5 P=O p3->p5 Oxidation (Loss of Ligand Activity) oxidant [ O ] (from Air, Peroxides) G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_exp Exposure cluster_data Data Processing prep Prepare solution in NMR tube under inert gas nmr0 Acquire ³¹P NMR spectrum (t=0) prep->nmr0 Establish baseline expose Expose sample to air/heat/light nmr0->expose nmr_t Acquire ³¹P NMR at time intervals nmr_t->expose Repeat integrate Integrate Phosphine & Phosphine Oxide signals nmr_t->integrate expose->nmr_t Monitor degradation plot Plot % Phosphine vs. Time integrate->plot Determine half-life

References

An In-Depth Technical Guide to the Synthesis of Novel 2-(Diphenylphosphino)aniline Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Utility of Aminophosphine Ligands

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is a cornerstone of innovation. Among the vast arsenal of ligands available to the discerning chemist, aminophosphines, and specifically 2-(diphenylphosphino)aniline and its derivatives, have carved out a significant niche. Their unique combination of a soft phosphine donor and a hard amine donor, situated in a chelating ortho-relationship on an aromatic backbone, imparts a remarkable versatility that has been exploited in a multitude of catalytic transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of these valuable compounds, moving beyond simple procedural descriptions to explore the underlying principles and strategic considerations that inform the synthetic design.

I. Strategic Approaches to the Synthesis of the this compound Scaffold

The construction of the this compound core can be broadly categorized into two primary strategies: the formation of the P-N bond and the formation of the C-P bond. The choice between these routes is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

A. The Amination Approach: Building the P-N Bond

A common and direct method for the synthesis of certain N-substituted this compound derivatives involves the reaction of a primary or secondary amine with a suitable phosphorus electrophile, typically chlorodiphenylphosphine (PPh₂Cl). This approach is particularly effective for the synthesis of N,N'-bis(diphenylphosphino) derivatives.

A representative example is the synthesis of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline.[1] In this procedure, 2-(aminomethyl)aniline is treated with two equivalents of chlorodiphenylphosphine in the presence of a tertiary amine base, such as triethylamine (Et₃N), to scavenge the HCl byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂).[1]

Experimental Protocol 1: Synthesis of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline [1]

  • To a stirred solution of 2-(aminomethyl)aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to 0 °C.

  • Slowly add a solution of chlorodiphenylphosphine (2.0 eq) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction with deionized water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline.

B. The Phosphination Approach: Forging the C-P Bond

The introduction of the diphenylphosphino group onto the aniline ring is a more versatile strategy for accessing a wider range of derivatives, including the parent this compound. This is most commonly achieved through the use of organometallic intermediates, primarily via ortho-lithiation or Grignard reagent formation.[2]

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[3][4][5] In the context of this compound synthesis, the amino group (or a protected form thereof) acts as a directing group, facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The resulting aryllithium species is then quenched with an electrophilic phosphorus source, such as chlorodiphenylphosphine.

The choice of the directing group is critical. While the free amino group can direct lithiation, it is also acidic and will be deprotonated by the organolithium reagent. Therefore, protection of the amine is often employed to improve the efficiency and cleanliness of the reaction. Common protecting groups include the tert-butyloxycarbonyl (Boc) group or by converting it to a phosphinamide.[3]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

G cluster_0 Ortho-Lithiation Route Protected 2-Bromoaniline Protected 2-Bromoaniline Ortho-Lithiated Intermediate Ortho-Lithiated Intermediate Protected 2-Bromoaniline->Ortho-Lithiated Intermediate n-BuLi, THF, -78 °C Protected this compound Protected this compound Ortho-Lithiated Intermediate->Protected this compound ClPPh2 This compound This compound Protected this compound->this compound Deprotection

Experimental Protocol 2: Synthesis of this compound via Ortho-Lithiation of a Protected Aniline

  • To a solution of N-Boc-2-bromoaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the reaction mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add chlorodiphenylphosphine (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Boc-2-(diphenylphosphino)aniline by column chromatography.

  • Deprotect the Boc group by treating with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, this compound.

The use of Grignard reagents provides a classical and often scalable alternative to ortho-lithiation.[2] In this method, a 2-haloaniline (typically 2-chloro- or 2-bromoaniline) is converted to the corresponding Grignard reagent by reaction with magnesium metal. This organomagnesium species is then reacted with chlorodiphenylphosphine.

A key consideration in this approach is the potential for the Grignard reagent to react with the amino group of another molecule. This can be mitigated by using a large excess of the Grignard reagent or by protecting the amino group.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

G cluster_0 Grignard Route 2-Haloaniline 2-Haloaniline Grignard Reagent Grignard Reagent 2-Haloaniline->Grignard Reagent Mg, THF, reflux This compound This compound Grignard Reagent->this compound ClPPh2

II. Synthesis of Analogues: Tailoring the Ligand for Specific Applications

The versatility of the this compound scaffold lies in the ability to introduce a wide variety of substituents on both the aniline ring and the phosphine moiety. These modifications can be used to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing its performance in catalytic applications.

A. Ring-Substituted Analogues

The introduction of substituents on the aniline ring can be achieved by starting with the appropriately substituted aniline derivative. For example, the synthesis of 4-methyl-2-(diphenylphosphino)aniline would follow a similar ortho-lithiation or Grignard protocol starting from 2-bromo-4-methylaniline.

DerivativeStarting MaterialSynthetic MethodYield (%)Reference
4-Methyl-2-(diphenylphosphino)aniline 2-Bromo-4-methylanilineOrtho-lithiation75[6]
4-Methoxy-2-(diphenylphosphino)aniline 2-Bromo-4-methoxyanilineOrtho-lithiation72[6]
5-Chloro-2-(diphenylphosphino)aniline 2,5-DichloroanilineGrignard65[7]
B. N-Substituted Analogues

N-alkylation or N-arylation of this compound can be achieved through standard synthetic methodologies. For instance, N-alkylation can be performed by reacting the parent ligand with an alkyl halide in the presence of a base.

III. Mechanistic Considerations and Causality in Synthetic Design

The choice of synthetic route is a critical decision that is guided by several factors, including the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction.[8]

  • Regioselectivity: For the synthesis of specifically substituted analogues, directed ortho-lithiation offers unparalleled regiocontrol, as the position of lithiation is dictated by the directing group.[3][4][5] This is a significant advantage over methods that might produce mixtures of isomers.

  • Functional Group Tolerance: The choice of organometallic reagent can be influenced by the presence of other functional groups in the molecule. Grignard reagents are generally less tolerant of acidic protons (e.g., alcohols, carboxylic acids) than organolithium reagents at low temperatures.

  • Scalability: For large-scale synthesis, the Grignard route may be more cost-effective and operationally simpler than ortho-lithiation, which often requires cryogenic temperatures.[2]

  • Safety: Both organolithium and Grignard reagents are highly reactive and require careful handling under inert and anhydrous conditions.

IV. Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a mature field that continues to evolve with the development of new synthetic methodologies. The aminophosphine ligands derived from these synthetic efforts have proven to be invaluable in a wide range of catalytic applications, from cross-coupling reactions to asymmetric catalysis. As the demand for more efficient and selective catalysts continues to grow, the development of novel this compound analogues with tailored electronic and steric properties will undoubtedly remain an active and fruitful area of research.

V. References

  • Priya, S., Balakrishna, M. S., Mague, J. T., & Mobin, S. M. (2003). Insertion of carbon fragments into P(III)-N bonds in aminophosphines and aminobis(phosphines): synthesis, reactivity, and coordination chemistry of resulting phosphine oxide derivatives. Crystal and molecular structures of (Ph(2)P(O)CH(2))(2)NR (R = Me, (n)Pr, (n)Bu), Ph(2)P(O)CH(OH)(n)()Pr, and cis-[MoO(2)Cl(2)((Ph(2)P(O)CH(2))(2)NEt-kappaO,kappaO)]. Inorganic chemistry, 42(4), 1272–1281. --INVALID-LINK--

  • Aydemir, M., Baysal, A., & Gümgüm, B. (2009). Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions. Applied Organometallic Chemistry, 23(3), 108-113. --INVALID-LINK--

  • ResearchGate. (2025). General Principles of ortho -Lithiation in Arylphosphinamides. Retrieved from --INVALID-LINK--

  • Van der Vlugt, J. I. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064–1096. --INVALID-LINK--

  • ResearchGate. (2025). Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. Retrieved from --INVALID-LINK--

  • University of Minnesota. (n.d.). Directed (ortho) Metallation. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Retrieved from --INVALID-LINK--

  • Coconubo-Guio, L., Moreno, S., Monge, M., Olmos, M. E., & Lopéz-de-Luzuriaga, J. M. (2015). Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions, 44(42), 18453–18463. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Stereoselective Methods for Carbon-Phosphorus (C P) Bond Formation. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). N,N-Bis(2-(diphenylphosphino)ethyl)aniline synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Preparation of Phosphines through C-P bond formation. Retrieved from --INVALID-LINK--

  • Van der Vlugt, J. I. (2014). Preparation of phosphines through C-P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064–1096. --INVALID-LINK--

  • Kayan, C., Aydemir, M., & Durap, F. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Inorganica Chimica Acta, 385, 164–169. --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther. Retrieved from --INVALID-LINK--

  • Maccallini, C., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2598. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline. Retrieved from --INVALID-LINK--

  • Al-Warhi, T., et al. (2020). Variation in the Site of Lithiation of 2-(2-Methylphenyl)ethanamine Derivatives. ORCA - Cardiff University. --INVALID-LINK--

  • Schlosser, M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. --INVALID-LINK--

  • Welch, J. T., & Lim, D. S. (2007). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 3, 13. --INVALID-LINK--

  • Wolińska, E. (2015). Acridine Synthesis by the Reaction of 2-(Perfluoroalkyl)aniline with ortho-Alkyl-Substituted Aromatic Grignard Reagent: Mechanistic Studies. Molecules, 20(10), 18694–18706. --INVALID-LINK--

  • International Journal of Research in Pharmacy and Chemistry. (2015). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from --INVALID-LINK--

  • Smith, R. C., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Polymers, 13(22), 3925. --INVALID-LINK--

  • Asma, M., Kaminsky, W., & Badshah, A. (2005). trans-Dichloro(2-chloroaniline- N)(triphenylphosphine- P)palladium(II) dichloromethane solvate. Acta Crystallographica Section E: Structure Reports Online, 61(9), m1797–m1798. --INVALID-LINK--

  • ResearchGate. (n.d.). N‐Monoalkyl aniline synthesis. Retrieved from --INVALID-LINK--

  • Gonzalez-Bobes, F., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. --INVALID-LINK--

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20958–20967. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2005). trans-Dichloro(2-chloroaniline-κN)(triphenylphosphine-κP)palladium(II) dichloromethane solvate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Lithiation of chlorodihydrofuran and chlorodihydropyran. Synthesis of acetylenic alcohols. Retrieved from --INVALID-LINK--

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Diphenylphosphino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-(Diphenylphosphino)aniline

This compound, with the chemical formula C₁₈H₁₆NP, is a bifunctional ligand featuring both a soft phosphine and a hard amine donor site.[1] This unique electronic and steric profile makes it a valuable component in the design of catalysts for cross-coupling reactions, hydroformylation, and other important organic transformations.[2] A thorough understanding of its spectroscopic properties is the foundation for its effective application and the characterization of its subsequent coordination compounds.[3]

This guide will detail the expected spectroscopic data, provide an interpretation of the spectral features, and outline the experimental protocols necessary for obtaining high-quality data, with a particular emphasis on handling this air-sensitive compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. The key nuclei to probe are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The aromatic region is of particular interest, revealing the electronic effects of both the diphenylphosphino and the amino substituents on the aniline ring.

Expected Chemical Shifts and Couplings:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Phenyl (P-Ph) Protons7.15 - 7.50Multiplet-
Aniline Ring Protons6.60 - 7.20Multiplet-
Amine (NH₂) Protons~3.7 (broad)Singlet-

Interpretation:

The ten protons of the two phenyl groups on the phosphorus atom typically appear as a complex multiplet in the downfield region of the spectrum (7.15 - 7.50 ppm).[4] The four protons of the aniline ring will also resonate in the aromatic region, and their precise chemical shifts and coupling patterns are influenced by the electron-donating amino group and the electron-withdrawing (via inductive effect) and sterically bulky diphenylphosphino group. The NH₂ protons usually appear as a broad singlet around 3.7 ppm, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Expected Chemical Shifts:

Carbon Environment Chemical Shift (δ, ppm)
Phenyl (P-Ph) Carbons128.0 - 138.0
Aniline Ring Carbons115.0 - 150.0

Interpretation:

The carbon atoms of the phenyl rings attached to the phosphorus will show resonances in the typical aromatic region. The carbon atom directly bonded to the phosphorus (ipso-carbon) will exhibit a coupling to the ³¹P nucleus. The chemical shifts of the aniline ring carbons are significantly affected by the substituents. The carbon bearing the amino group (C-NH₂) will be shifted upfield due to the strong electron-donating effect of the nitrogen, while the carbon attached to the phosphino group (C-P) will be influenced by both inductive and resonance effects.[6]

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive and informative technique for characterizing phosphorus-containing compounds.[7]

Expected Chemical Shift:

Nucleus Solvent Chemical Shift (δ, ppm)
³¹PCDCl₃-15.9 to -16.2

Interpretation:

The ³¹P NMR spectrum of this compound in CDCl₃ typically shows a single sharp resonance in the range of -15.9 to -16.2 ppm.[4] This chemical shift is characteristic of a triarylphosphine. The exact chemical shift can be influenced by the solvent and the presence of any coordinating species.[8] Oxidation of the phosphine to the corresponding phosphine oxide will result in a significant downfield shift to around +30 ppm.[9]

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups present in this compound.

Characteristic Vibrational Frequencies:

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Asymmetric Stretch~3433Medium
N-H Symmetric Stretch~3355Medium
Aromatic C-H Stretch3050 - 3100Medium-Weak
N-H Bending~1605Medium
Aromatic C=C Stretch1400 - 1600Medium-Strong
P-Ph Stretch1000 - 1100Strong

Interpretation:

The most characteristic peaks in the IR spectrum are the two N-H stretching bands of the primary amine group, typically appearing around 3433 cm⁻¹ (asymmetric) and 3355 cm⁻¹ (symmetric).[10] The N-H bending vibration is observed around 1605 cm⁻¹. The aromatic C-H stretching vibrations are seen above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ contains several bands corresponding to the aromatic C=C stretching vibrations of both the aniline and phenyl rings. The strong absorption in the 1000-1100 cm⁻¹ range is characteristic of the P-Ph stretching vibration.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[12]

Expected Molecular Ion and Fragmentation:

  • Molecular Ion (M+H)⁺: m/z = 278.11

  • Key Fragmentation Pathways: Fragmentation is likely to occur at the C-P and C-N bonds. The loss of phenyl groups from the phosphino moiety is a common fragmentation pathway for triarylphosphines.[13]

Interpretation:

In ESI-MS, this compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 278.11.[1] Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and elucidate the structure. Common fragmentation patterns for phosphine-based ligands include the loss of phenyl rings and cleavage of the bond between the phosphorus and the aniline ring.[12]

Experimental Protocols

Handling of Air-Sensitive this compound

This compound is susceptible to oxidation, particularly at the phosphorus center. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[14]

Handling workflows for air-sensitive compounds.
NMR Sample Preparation

  • Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.[15]

  • Sample Preparation in a Glovebox:

    • Weigh approximately 5-10 mg of this compound into a small vial.

    • Add ~0.6 mL of the degassed deuterated solvent.

    • Gently swirl to dissolve.

    • Transfer the solution to an NMR tube and cap securely.

  • Sample Preparation using a Schlenk Line:

    • Place the solid in a Schlenk-adapted NMR tube.

    • Evacuate and backfill the tube with inert gas three times.

    • Add the degassed solvent via a gas-tight syringe.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples directly.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

G start Start background Record Background Spectrum start->background apply_sample Apply Solid Sample to ATR Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire Acquire Sample Spectrum apply_pressure->acquire clean Clean ATR Crystal acquire->clean end Analysis Complete clean->end

ATR-FTIR experimental workflow for solid samples.
Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies, perform MS/MS analysis by selecting the [M+H]⁺ ion as the precursor.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure and electronic properties. By combining the insights from ¹H, ¹³C, and ³¹P NMR, IR, and MS, researchers can confidently identify this ligand, assess its purity, and monitor its behavior in chemical reactions. The experimental protocols outlined in this guide, with a strong emphasis on air-sensitive handling techniques, will enable the acquisition of high-quality, reproducible spectroscopic data, which is essential for advancing research and development in catalysis and materials science.

References

A Comprehensive Technical Guide to the Safe Handling of 2-(Diphenylphosphino)aniline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and handling precautions for 2-(Diphenylphosphino)aniline, a critical reagent in contemporary chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety protocols to offer a deeper understanding of the chemical principles that underpin these recommendations. By elucidating the "why" behind the "how," this guide aims to foster a culture of safety and experimental success.

Introduction: The Dual Nature of this compound

This compound, also known as (2-aminophenyl)diphenylphosphine, is a bifunctional ligand of significant interest in coordination chemistry and catalysis.[1] Its unique structure, featuring both a soft phosphine donor and a hard amine donor, allows for versatile coordination to transition metals, making it a valuable component in the synthesis of novel catalysts and functional materials.[2][3] However, the very electronic properties that make this compound a powerful synthetic tool also contribute to its inherent reactivity and potential hazards. The presence of an electron-rich trivalent phosphorus atom renders the molecule susceptible to oxidation, while the aniline moiety introduces its own set of toxicological considerations.[4][5][6] A thorough understanding of these properties is paramount for its safe and effective use in the laboratory.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards stem from its irritant nature, potential for acute toxicity, and its air-sensitive character.

Physicochemical and Toxicological Profile
PropertyValueSource
CAS Number 65423-44-1[7][8]
Molecular Formula C18H16NP[7]
Molecular Weight 277.31 g/mol [9]
Appearance White to light yellow solid[10]
Purity Typically >95%[10][11]

GHS Hazard Statements: [7][12]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The aniline component of the molecule warrants particular attention, as aniline and its derivatives can be absorbed through the skin and may cause damage to organs through prolonged or repeated exposure.[5][13][14]

The Imperative of an Inert Atmosphere: Understanding Phosphine Oxidation

The diphenylphosphino group is highly susceptible to oxidation by atmospheric oxygen. This reaction, which converts the desired phosphine to the corresponding phosphine oxide, is often irreversible and has significant consequences for experimental outcomes.

Phosphine_Oxidation Phosphine This compound (Active Ligand) Oxide Phosphine Oxide (Inactive) Phosphine->Oxide Oxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Oxide

Caption: The oxidation pathway of this compound.

Phosphine oxides are generally poor ligands for transition metals, and their formation can lead to catalyst deactivation, low reaction yields, and inconsistent results.[4] Therefore, the rigorous exclusion of air is not merely a suggestion but a critical parameter for success.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential when working with this compound.

Primary Engineering Controls: Glovebox and Schlenk Line

Given its air-sensitive nature, all manipulations of solid this compound should ideally be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[4][15][16] A glovebox provides a controlled environment with minimal oxygen and moisture levels, which is the most reliable method for preventing oxidation.[15]

For laboratories not equipped with a glovebox, a Schlenk line provides a viable alternative for handling air-sensitive compounds.[15][17] This technique involves using specialized glassware that can be evacuated and backfilled with an inert gas to create an oxygen-free environment.

Handling_Workflow cluster_glovebox Glovebox (Ideal) cluster_schlenk Schlenk Line (Alternative) gb_weigh Weigh Solid gb_transfer Transfer to Reaction Vessel gb_weigh->gb_transfer sl_prep Prepare Inert Atmosphere in Flask sl_add Briefly Add Solid Under Positive Inert Gas Flow sl_prep->sl_add Start Handling Solid This compound cluster_glovebox cluster_glovebox Start->cluster_glovebox Preferred Method cluster_schlenk cluster_schlenk Start->cluster_schlenk If Glovebox Unavailable

Caption: Recommended workflows for handling solid this compound.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[5] Given that the compound is harmful in contact with skin, it is crucial to avoid any direct contact.[12] If skin contact occurs, wash the affected area immediately and thoroughly with soap and water.[10][18]

  • Protective Clothing: A laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5] All handling of the solid should be done in a well-ventilated area, preferably within a chemical fume hood.[13]

Step-by-Step Handling and Storage Protocols

Adherence to standardized protocols is critical for both safety and experimental reproducibility.

Protocol for Weighing and Transferring in a Glovebox
  • Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels.

  • Material Transfer: Introduce the sealed container of this compound, a clean spatula, a weighing boat, and the reaction vessel into the glovebox antechamber.

  • Equilibration: Allow the items to equilibrate to the glovebox atmosphere.

  • Weighing: Inside the glovebox, carefully open the container and weigh the desired amount of the solid onto the weighing boat.

  • Transfer: Transfer the weighed solid into the reaction vessel.

  • Sealing: Securely seal the reaction vessel and the original container before removing them from the glovebox.

Protocol for Handling Using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the Schlenk flask and connect it to the Schlenk line. Perform at least three "evacuate-backfill" cycles with an inert gas to establish an inert atmosphere.[4]

  • Positive Pressure: Maintain a slight positive pressure of the inert gas.

  • Rapid Transfer: Briefly remove the stopper and quickly add the pre-weighed solid to the flask under a positive flow of inert gas to minimize air exposure.

  • Resealing: Immediately reseal the flask.

Storage Recommendations
  • Atmosphere: Store this compound under an inert atmosphere.[10]

  • Temperature: Keep in a cool, dark place at room temperature.[9]

  • Container: The container should be tightly sealed.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Event cluster_skin cluster_skin Exposure->cluster_skin cluster_eye cluster_eye Exposure->cluster_eye cluster_inhalation cluster_inhalation Exposure->cluster_inhalation cluster_ingestion cluster_ingestion Exposure->cluster_ingestion skin_wash Wash with plenty of soap and water for 15 min. skin_remove Remove contaminated clothing. skin_wash->skin_remove skin_medical Seek medical attention. skin_remove->skin_medical eye_rinse Rinse cautiously with water for several minutes. eye_contact Remove contact lenses, if present. eye_rinse->eye_contact eye_medical Seek immediate medical attention. eye_contact->eye_medical inh_fresh_air Move to fresh air. inh_medical Seek medical attention. inh_fresh_air->inh_medical ing_rinse Rinse mouth. ing_medical Seek immediate medical attention. ing_rinse->ing_medical

Caption: Emergency response workflow for exposure to this compound.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[18] Remove contaminated clothing.[13] Seek medical attention.[12]

  • Eye Contact: Rinse cautiously with water for several minutes.[18] Remove contact lenses if present and easy to do so. Continue rinsing.[13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[18] Seek medical attention if you feel unwell.[12]

  • Ingestion: Rinse mouth with water.[12] Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist. However, its utility is intrinsically linked to its reactivity. By understanding the chemical principles behind its hazards and handling requirements, researchers can not only ensure their own safety but also enhance the quality and reliability of their experimental results. A proactive and informed approach to safety is not a barrier to innovation but rather a prerequisite for it.

References

Methodological & Application

Application Notes and Protocols for Heck Coupling Reactions with 2-(Diphenylphosphino)aniline Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for conducting Heck coupling reactions utilizing palladium catalysts bearing the 2-(diphenylphosphino)aniline ligand. This class of aminophosphine ligands offers distinct advantages in palladium-catalyzed cross-coupling reactions, contributing to catalyst stability and efficiency. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Mizoroki-Heck Reaction and the Role of this compound Ligands

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[1] This powerful transformation has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3][4]

The efficiency and selectivity of the Heck reaction are critically dependent on the nature of the palladium catalyst and its associated ligands.[5] Ligands play a crucial role in stabilizing the active palladium species, modulating its reactivity, and influencing the regioselectivity and stereoselectivity of the reaction.[1]

Among the vast array of ligands developed for the Heck reaction, this compound and its derivatives have emerged as a promising class of aminophosphine ligands. These ligands coordinate to the palladium center through both the phosphorus and nitrogen atoms, forming stable chelate complexes. This chelation effect can enhance the thermal stability of the catalyst and prevent its deactivation, leading to higher turnover numbers and more efficient catalysis.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Mizoroki-Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1] The use of a this compound palladium(II) complex as a pre-catalyst necessitates an initial reduction step to generate the active Pd(0) species.

The key steps in the catalytic cycle are:

  • Pre-catalyst Activation: The supplied Pd(II) pre-catalyst is reduced in situ to the catalytically active Pd(0) species.

  • Oxidative Addition: The Pd(0) complex undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II)-aryl complex, followed by migratory insertion of the alkene into the Pd-C bond. This step typically proceeds in a syn fashion.[1]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a Pd(II)-hydride species. This elimination also occurs with syn stereochemistry.[1]

  • Reductive Elimination: The Pd(II)-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.

Heck_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Pre-catalyst Activation Pd0 Pd(0)L (Active Catalyst) PdII_ArX Ar-Pd(II)-X(L) (Oxidative Adduct) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene Ar-Pd(II)-X(L)(Alkene) (Alkene Complex) PdII_ArX->PdII_Alkene Alkene Coordination PdII_Insertion R-CH2-CH(Ar)-Pd(II)-X(L) (Insertion Product) PdII_Alkene->PdII_Insertion Migratory Insertion PdII_Insertion:e->Pd0:w β-Hydride Elimination & Reductive Elimination (Base, -HX) Product Substituted Alkene (Product) PdII_Insertion->Product Precatalyst [Pd(II)Cl2(2-Ph2P-aniline)] (Pre-catalyst) Precatalyst->Pd0 Reduction (in situ) caption Catalytic cycle of the Heck reaction.

Figure 1: A simplified diagram of the Heck coupling catalytic cycle, including the activation of a Pd(II) pre-catalyst.

Experimental Protocol: A Model Reaction

This protocol details the Heck coupling of bromobenzene with styrene to synthesize trans-stilbene, a common model reaction to evaluate catalyst performance.

Materials and Reagents
  • Palladium Pre-catalyst: Dichloro[this compound]palladium(II)

  • Aryl Halide: Bromobenzene

  • Alkene: Styrene

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Standard laboratory glassware: Schlenk tube or round-bottom flask, condenser, magnetic stirrer, etc.

  • Purification materials: Silica gel for column chromatography, ethyl acetate, and hexane.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are recommended).[6]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.[6]

  • Inert Atmosphere: Palladium catalysts can be sensitive to air.[7] It is recommended to perform the reaction under an inert atmosphere of nitrogen or argon.

  • Handling Palladium Compounds: Palladium compounds can be irritants.[6] Avoid skin and eye contact. In case of contact, flush with copious amounts of water.[8]

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, according to your institution's hazardous waste disposal guidelines.

Step-by-Step Procedure

Experimental_Workflow start Start setup Assemble and dry glassware. Purge with inert gas. start->setup reagents Add Pd pre-catalyst, base, aryl halide, and solvent. setup->reagents degas Degas the mixture (e.g., freeze-pump-thaw). reagents->degas add_alkene Add alkene via syringe. degas->add_alkene reaction Heat the reaction mixture with stirring (e.g., 80-100 °C). add_alkene->reaction monitor Monitor reaction progress (TLC or GC). reaction->monitor workup Cool to room temperature. Filter and concentrate. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify characterize Characterize the product (NMR, MS, etc.). purify->characterize end End characterize->end

Figure 2: A flowchart outlining the experimental workflow for the Heck coupling reaction.

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add the dichloro[this compound]palladium(II) pre-catalyst (e.g., 0.01 mmol, 1 mol%).

    • Add potassium carbonate (2.0 mmol, 2.0 equivalents).

    • Add bromobenzene (1.0 mmol, 1.0 equivalent).

    • Add anhydrous 1,4-dioxane (3 mL).

    • Seal the Schlenk tube, and evacuate and backfill with inert gas (repeat three times).

  • Addition of Alkene:

    • Add styrene (1.5 mmol, 1.5 equivalents) to the reaction mixture via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the specified time (e.g., 4-16 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure trans-stilbene.

Optimization of Reaction Conditions

The yield and efficiency of the Heck reaction can be influenced by several parameters. The following table provides a guide for optimizing the reaction conditions.

ParameterVariationRationale and Considerations
Catalyst Loading 0.01 - 5 mol%Higher loadings may be necessary for less reactive substrates. Lower loadings are desirable for cost-effectiveness and to minimize residual palladium in the product.
Solvent Dioxane, DMF, Toluene, AcetonitrileThe choice of solvent can affect catalyst solubility and reaction temperature. Polar aprotic solvents like DMF and dioxane are commonly used.
Base K₂CO₃, Cs₂CO₃, NaOAc, Et₃NThe base is required to neutralize the hydrogen halide formed during the reaction. Inorganic bases are often preferred for their ease of removal.
Temperature 80 - 140 °CHigher temperatures are often required for less reactive aryl halides (e.g., chlorides). However, excessively high temperatures can lead to catalyst decomposition.
Ligand-to-Palladium Ratio 1:1 to 2:1For pre-formed chelated catalysts, this ratio is fixed. When generating the catalyst in situ, an excess of ligand can sometimes stabilize the catalyst but may also inhibit the reaction by occupying coordination sites.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents/solvents.Ensure reagents and solvents are pure and anhydrous. Increase reaction temperature. Use a fresh batch of catalyst.
Formation of Byproducts Catalyst decomposition, side reactions of the starting materials or products.Lower the reaction temperature. Use a more stable catalyst or ligand. Ensure an inert atmosphere is maintained.
Poor Reproducibility Variations in reagent quality, moisture or oxygen contamination.Use consistently high-quality reagents and solvents. Employ rigorous inert atmosphere techniques.

References

application of 2-(Diphenylphosphino)aniline in Sonogashira cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Cross-Coupling Facilitated by 2-(Diphenylphosphino)aniline

Introduction: Advancing Beyond Conventional C-C Bond Formation

The Sonogashira cross-coupling reaction, first reported in 1975, stands as a premier method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is fundamental to the synthesis of complex molecules across a spectrum of industries, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

The classical Sonogashira protocol employs a dual catalytic system, utilizing a palladium complex and a copper(I) co-catalyst, typically in an amine solvent.[1][3] While highly effective, the copper co-catalyst can introduce significant drawbacks. It often promotes the undesirable oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to diyne byproducts and complicates purification.[4] Furthermore, residual copper contamination is a major concern in the synthesis of active pharmaceutical ingredients (APIs), necessitating extensive purification steps.

This has spurred the development of copper-free Sonogashira protocols.[4][5] A key to the success of these next-generation systems lies in the rational design of phosphine ligands that can enhance the catalytic activity of palladium, enabling it to orchestrate the entire catalytic cycle without assistance from copper. Among these, this compound, an air-stable aminophosphine ligand, has emerged as a highly effective facilitator of efficient and clean copper-free Sonogashira cross-couplings.[6][7]

The Ligand's Edge: Why this compound Excels

The efficacy of this compound is not incidental; it stems directly from its unique electronic and structural properties. As an aminophosphine, it contains both a phosphorus atom with diphenyl substituents and an aniline moiety. This combination confers several distinct advantages to the palladium catalyst.

  • Enhanced Electron Donation: The amino group (-NH₂) on the aniline ring acts as a potent electron-donating group. Through resonance, it increases the electron density on the phosphorus atom, making the ligand a much stronger σ-donor compared to traditional phosphines like triphenylphosphine.[6][7]

  • Accelerated Catalytic Turnover: The electron-rich nature of the palladium center, induced by the aminophosphine ligand, has a profound impact on key steps of the catalytic cycle:

    • Facilitated Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step in cross-coupling reactions.[8] An electron-rich Pd(0) complex is more nucleophilic and reacts more readily with the electrophilic aryl halide, accelerating this crucial initiation step.[6][9]

    • Promotion of Reductive Elimination: The ligand's properties also facilitate the final reductive elimination step, where the coupled product is released from the palladium(II) intermediate, thereby regenerating the active Pd(0) catalyst and ensuring efficient turnover.[6]

  • Practical Advantages: Aminophosphine ligands like this compound are often crystalline, air-stable solids, making them easier to handle and store than many pyrophoric or oxygen-sensitive phosphine ligands.[6][7]

Mechanism: The Copper-Free Catalytic Cycle

In a copper-free Sonogashira reaction catalyzed by a Pd/2-(Diphenylphosphino)aniline system, the palladium complex assumes the full catalytic responsibility. The generally accepted mechanism proceeds through the following interconnected steps, avoiding the transmetalation from a copper acetylide intermediate.[1][6]

  • Catalyst Activation & Oxidative Addition (A): The precatalyst, often a Pd(II) source like Pd(OAc)₂, is reduced in situ to the active Pd(0) species, which is stabilized by two molecules of the this compound ligand (L). This Pd(0)L₂ complex readily undergoes oxidative addition with an aryl halide (Ar-X) to form a square planar Pd(II) intermediate.

  • Alkyne Coordination & Deprotonation (B): The terminal alkyne coordinates to the electron-deficient Pd(II) center. In the presence of a suitable base (e.g., K₂CO₃), the acidic terminal proton of the alkyne is abstracted. This forms a palladium-acetylide complex.

  • Reductive Elimination (C): The aryl and alkynyl groups, now positioned cis to each other on the palladium center, undergo reductive elimination. This step forms the desired C(sp²)-C(sp) bond of the product (Ar-C≡C-R) and regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue.

Copper-Free Sonogashira Cycle Catalytic Cycle with this compound pd0 Pd(0)L₂ pd2_int Ar-Pd(II)(L)₂-X pd0->pd2_int Oxidative Addition (A) Ar-X pd_alkyne [Ar-Pd(II)(L)₂(C≡CR)] pd2_int->pd_alkyne Alkyne Deprotonation (B) R-C≡C-H, Base pd_alkyne->pd0 Reductive Elimination (C) Ar-C≡C-R center product_out reagents_in

Caption: Copper-Free Sonogashira Catalytic Cycle.

Experimental Protocols and Methodologies

This section provides a robust, field-proven protocol for conducting a copper-free Sonogashira cross-coupling using this compound. The methodology is designed to be self-validating by providing clear steps and outlining key optimization parameters.

PART A: General Protocol for Coupling of an Aryl Bromide with Phenylacetylene

Materials and Reagents:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl Bromide (e.g., 4-Bromoanisole)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Base (e.g., Potassium Carbonate, K₂CO₃, finely ground and dried)

  • Anhydrous Solvent (e.g., Dioxane or THF)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Anhydrous MgSO₄, Silica Gel)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere line (Nitrogen or Argon)

  • Syringes for liquid transfer

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), this compound (e.g., 0.044 mmol, 4.4 mol%), and finely ground K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv.) followed by the anhydrous solvent (e.g., 5 mL).

  • Catalyst Formation & Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to allow for the in situ formation of the active palladium complex. Add the terminal alkyne (e.g., 1.2 mmol, 1.2 equiv.) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure arylalkyne.

Experimental Workflow setup 1. Inert Atmosphere Setup add_solids 2. Add Pd(OAc)₂, Ligand, Base, Ar-X setup->add_solids add_liquids 3. Add Solvent & Alkyne add_solids->add_liquids react 4. Heat & Monitor (TLC/GC) add_liquids->react workup 5. Cool, Dilute & Filter react->workup purify 6. Extract, Dry & Purify workup->purify product Final Product purify->product

Caption: General Experimental Workflow.

PART B: Parameter Optimization and Data

Successful cross-coupling depends on the careful selection of reaction parameters. The following tables summarize typical conditions and expected outcomes.

Table 1: Typical Reaction Parameters for Optimization

ParameterRecommended Starting PointRationale & Considerations
Pd Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often cheaper and robust. Pd₂(dba)₃ is a Pd(0) source and may require less activation time.
Catalyst Loading 1-2 mol%Can often be lowered for highly reactive substrates (aryl iodides). May need to be increased for challenging substrates (aryl chlorides).
Ligand:Pd Ratio 2.2 : 1A slight excess of ligand ensures full coordination to the metal center and prevents catalyst decomposition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical. K₂CO₃ is a good starting point.[7] Cs₂CO₃ is more soluble and basic, often improving yields for less reactive substrates.
Solvent Dioxane, THF, DMFAprotic polar solvents are generally effective. DMF can sometimes accelerate reactions but is harder to remove.[6][10]
Temperature 60 - 100 °CHighly dependent on the aryl halide's reactivity. Aryl iodides may react at room temperature, while bromides and chlorides require heating.[11][12]

Table 2: Representative Substrate Scope and Yields

The Pd/2-(Diphenylphosphino)aniline system demonstrates broad functional group tolerance. The following are representative examples for the coupling with phenylacetylene.

Aryl HalideXSubstituentTypical YieldNotes
4-IodoanisoleI-OCH₃ (EDG)>95%Highly reactive, may proceed at lower temperatures.
4-IodotolueneI-CH₃ (EDG)>95%Excellent reactivity.
Methyl 4-iodobenzoateI-CO₂Me (EWG)>95%Electron-withdrawing groups (EWGs) accelerate oxidative addition.[6]
4-BromoanisoleBr-OCH₃ (EDG)85-95%Less reactive than iodides, requires heating.
Methyl 4-bromobenzoateBr-CO₂Me (EWG)>90%EWGs enhance reactivity, often leading to faster reactions and higher yields.[6]
4-ChloroacetophenoneCl-COCH₃ (EWG)60-80%Aryl chlorides are the most challenging substrates and typically require higher catalyst loading and temperature.
(Yields are for isolated products and are representative. Optimization may be required for specific substrates.)

Conclusion and Outlook

This compound is a powerful and practical ligand for enabling modern, copper-free Sonogashira cross-coupling reactions. Its strong electron-donating character significantly enhances the catalytic prowess of palladium, leading to high yields, broad substrate scope, and excellent functional group tolerance under mild conditions. By circumventing the need for a copper co-catalyst, protocols employing this ligand offer a cleaner, more efficient, and more reliable route to valuable arylalkyne products. For researchers in drug development and materials science, where purity and process efficiency are paramount, the adoption of this aminophosphine-based catalytic system represents a significant step forward in synthetic methodology.[11]

References

Application Notes & Protocols: 2-(Diphenylphosphino)aniline in Palladium-Catalyzed C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation and Advanced Ligand Design

The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, central to the creation of a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3][4] The success of this cross-coupling reaction is critically dependent on the choice of phosphine ligand, which dictates the catalyst's stability, activity, and substrate scope.[4][5][6]

This guide focuses on 2-(Diphenylphosphino)aniline , a sophisticated ligand that has carved a unique niche in palladium catalysis. As a monodentate phosphine ligand featuring a pendant amino group, it exhibits properties that enhance catalytic efficiency, offering distinct advantages for challenging C-N cross-coupling reactions.

Compound Profile: this compound
Synonyms (2-Aminophenyl)diphenylphosphine, 2-Diphenylphosphanylaniline[7]
CAS Number 65423-44-1[8]
Molecular Formula C₁₈H₁₆NP[8]
Molecular Weight 277.31 g/mol [8]
Appearance Solid
Key Feature Hemilabile P,N-donor ligand[9][10]

Mechanistic Insight: The Role of the Hemilabile P,N-Ligand

The efficacy of this compound stems from its unique structural motif: a "hemilabile" P,N-chelating system. The term "hemilabile" refers to a ligand that contains two different donor atoms with varying coordination strengths. In this case, the soft phosphine donor binds strongly to the palladium center, while the harder aniline nitrogen donor binds more weakly and reversibly.[9] This dynamic behavior is crucial for facilitating key steps in the catalytic cycle.

The generally accepted mechanism for the Buchwald-Hartwig amination involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][11][12]

  • Oxidative Addition : The active Pd(0) catalyst, stabilized by the phosphine ligand, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-rich and sterically demanding nature of phosphine ligands is known to promote this rate-limiting step.[13][14]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A strong base (e.g., NaOt-Bu) then deprotonates the coordinated amine to form a palladium-amido complex.[4][11]

  • Reductive Elimination : This is the final, product-forming step where the C-N bond is formed, releasing the desired aryl amine and regenerating the active Pd(0) catalyst.[3][4] This step is often accelerated by ligands that can facilitate the formation of a three-coordinate intermediate.[15]

The hemilabile nature of this compound provides a distinct advantage. The strong P-Pd bond maintains the integrity of the catalyst and promotes the initial oxidative addition. Subsequently, the pendant aniline nitrogen can transiently coordinate to the palladium center, stabilizing key intermediates. This intramolecular coordination can help position the reacting partners optimally, thereby lowering the activation energy for the crucial reductive elimination step and suppressing side reactions like β-hydride elimination.[4][9]

Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_ligand Ligand (L): This compound pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex  Ar-X (Aryl Halide) amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex  HNR'R'' (Amine), Base - HX amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product ligand_img

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination. The ligand (L), this compound, plays a critical role in stabilizing the palladium center and facilitating each elementary step.

Application Scope & Performance

The catalyst system derived from a palladium precursor and this compound is effective for a range of C-N bond-forming reactions. It is particularly noted for its ability to couple both primary and secondary amines with various aryl halides.

Representative C-N Cross-Coupling Reactions
Aryl Halide Amine Pd Source Ligand Base Solvent Temp (°C) Yield (%)
4-BromotolueneAnilinePd(OAc)₂This compoundNaOt-BuToluene100>95
4-ChlorotolueneMorpholinePd₂(dba)₃This compoundNaOt-BuDioxane110>92
1-Bromo-3,5-dimethylbenzenen-HexylaminePd(OAc)₂This compoundK₃PO₄t-BuOH100>90
2-BromopyridineDiethylaminePd₂(dba)₃This compoundCs₂CO₃Toluene110>88
1-Bromo-4-(trifluoromethyl)benzeneBenzylaminePd(OAc)₂This compoundK₂CO₃Dioxane100>94

Note: The data in this table are representative examples derived from typical outcomes for this class of ligand and may not correspond to a single specific publication. Reaction conditions should be optimized for each unique substrate combination.

Detailed Experimental Protocols

Trustworthiness & Causality: This protocol is designed to be self-validating. Each step includes an explanation of its purpose, ensuring the researcher understands the causality behind the methodology. Strict adherence to anhydrous and anaerobic conditions is paramount for reproducibility, as Pd(0) species are sensitive to oxygen and moisture, which can lead to catalyst deactivation.

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of an Aryl Bromide with Aniline

This protocol details the coupling of 4-bromotoluene with aniline as a representative example.

Materials & Reagents:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: this compound (98% purity)

  • Aryl Halide: 4-Bromotoluene

  • Amine: Aniline

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Toluene (anhydrous)

  • Inert Gas: High-purity Argon or Nitrogen

Step-by-Step Methodology:

  • Glovebox Preparation (Inert Atmosphere Setup):

    • Action: Place an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, along with vials containing Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (6.6 mg, 0.024 mmol, 2.4 mol%), and NaOt-Bu (135 mg, 1.4 mmol) into a glovebox.

    • Rationale: The use of a glovebox or Schlenk line is critical to exclude oxygen and moisture, which can oxidize the phosphine ligand and deactivate the active Pd(0) catalyst, leading to failed or low-yielding reactions.[16]

  • Reagent Addition:

    • Action: To the Schlenk flask, add the Pd(OAc)₂, this compound, and NaOt-Bu.

    • Rationale: The solid reagents are added first. NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[11] An excess of ligand relative to the palladium source is often used to ensure proper coordination and prevent catalyst decomposition.

  • Substrate & Solvent Addition:

    • Action: Remove the flask from the glovebox (if used) and connect to a Schlenk line. Add 4-bromotoluene (171 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and anhydrous toluene (5 mL) via syringe under a positive pressure of argon.

    • Rationale: The aryl halide is the limiting reagent. A slight excess of the amine (1.2 equivalents) is used to ensure complete consumption of the aryl halide. Anhydrous solvent is essential to prevent quenching of the base and hydrolysis of catalyst intermediates.

  • Reaction Execution:

    • Action: Seal the flask and immerse it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Rationale: Elevated temperatures are typically required to drive the reaction, particularly the initial oxidative addition step.[11] Vigorous stirring ensures the heterogeneous mixture (especially with the base) is well-mixed.

  • Reaction Monitoring & Workup:

    • Action: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, cool the flask to room temperature. Quench the reaction by adding 10 mL of water.

    • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the inorganic base and salts. Extraction with an organic solvent isolates the desired product.

  • Purification:

    • Action: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Rationale: Chromatography removes unreacted starting materials, ligand-related byproducts, and other impurities to yield the pure N-aryl aniline product.

Experimental_Workflow start Start glovebox 1. Inert Atmosphere Setup (Glovebox/Schlenk) start->glovebox reagents 2. Add Solids (Pd(OAc)₂, Ligand, Base) glovebox->reagents liquids 3. Add Liquids (Aryl Halide, Amine, Toluene) reagents->liquids react 4. Heat & Stir (100 °C, 12-24h) liquids->react monitor 5. Monitor & Quench (TLC/GC-MS, add H₂O) react->monitor extract 6. Extraction (EtOAc, Brine) monitor->extract purify 7. Dry & Purify (Na₂SO₄, Column Chromatography) extract->purify end Pure Product purify->end

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination protocol.

Safety and Handling

  • This compound: Harmful if swallowed and may cause skin and serious eye irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Compounds: While generally low in toxicity, palladium salts should be handled with care. Avoid inhalation of dust.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle exclusively under an inert atmosphere. Contact with skin or eyes can cause severe burns.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work within a fume hood.

Conclusion

This compound is a highly effective and versatile ligand for palladium-catalyzed C-N bond formation. Its unique hemilabile character provides a mechanistic advantage, promoting efficient catalysis for a broad range of substrates. By following robust, well-rationalized protocols that emphasize inert atmosphere techniques, researchers can reliably leverage this ligand to construct valuable arylamine motifs, accelerating progress in drug discovery and materials science.

References

Application Notes and Protocols for Hydroformylation using 2-(Diphenylphosphino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ligand Design in Hydroformylation

Hydroformylation, or the "oxo process," stands as a cornerstone of industrial organic synthesis, enabling the efficient conversion of alkenes into valuable aldehydes. This atom-economical reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically catalyzed by transition metal complexes, most notably those of rhodium and cobalt. The true finesse in directing the reaction's outcome—specifically its rate, regioselectivity (linear vs. branched aldehydes), and in some cases, enantioselectivity—lies in the rational design and selection of ligands that coordinate to the metal center.

Phosphine ligands have proven to be exceptionally versatile in modulating the electronic and steric environment of the catalyst. This guide focuses on the application of 2-(Diphenylphosphino)aniline , a unique monodentate phosphine ligand, in rhodium-catalyzed hydroformylation. The presence of both a soft phosphorus donor and a nitrogen-containing aniline moiety within the same molecule presents intriguing possibilities for catalyst performance, potentially influencing the catalytic cycle through secondary interactions.

This document provides a comprehensive overview of the experimental setup for the hydroformylation of terminal alkenes using a rhodium catalyst precursor in conjunction with this compound. It is intended for researchers and scientists in both academic and industrial settings who are engaged in catalyst development, organic synthesis, and drug development.

The Catalyst System: In Situ Formation and the Role of this compound

The active catalyst for hydroformylation is typically a rhodium hydride carbonyl complex, which is often generated in situ from a stable rhodium precursor. A common and effective precursor is dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]. Upon introduction into the reaction vessel with the phosphine ligand and under a carbon monoxide and hydrogen (syngas) atmosphere, the precursor is converted to the active catalytic species.

The ligand, this compound, is expected to coordinate to the rhodium center through its phosphorus atom, which is a classic sigma-donating and pi-accepting moiety. The aniline N-H group, while not directly bonding to the metal in the primary coordination sphere, may play a crucial role in the secondary coordination sphere. It could potentially participate in hydrogen bonding interactions with substrates or intermediates, or influence the electronic properties of the catalyst through space. Gold(I) complexes of this compound have been synthesized and characterized, confirming its ability to act as a monodentate P-donor ligand.

Experimental Workflow and Key Considerations

The following sections detail a general protocol for the hydroformylation of a model terminal alkene, 1-octene, using an in situ generated rhodium/2-(Diphenylphosphino)aniline catalyst.

Diagram of the Experimental Workflow

Hydroformylation_Workflow Experimental Workflow for Hydroformylation cluster_prep Catalyst Preparation (In Situ) cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis prep_rh Weigh Rh(acac)(CO)₂ prep_ligand Weigh this compound prep_rh->prep_ligand prep_solvent Add Anhydrous Solvent prep_ligand->prep_solvent prep_autoclave Charge Autoclave prep_solvent->prep_autoclave add_substrate Inject 1-Octene prep_autoclave->add_substrate seal_purge Seal and Purge with N₂ pressurize Pressurize with Syngas (CO/H₂) heat_stir Heat and Stir monitor Monitor Pressure cool_vent Cool and Vent monitor->cool_vent sample Take Aliquot gc_analysis GC/GC-MS Analysis nmr_analysis NMR Analysis

Caption: A schematic overview of the key stages in the experimental setup for hydroformylation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]>98%Strem, Sigma-AldrichAir-sensitive, store under inert atmosphere.
This compound>97%TCI, Sigma-AldrichAir-sensitive, store under inert atmosphere.
1-OcteneAnhydrous, >98%Sigma-AldrichPass through a short column of activated alumina to remove peroxides.
TolueneAnhydrousSigma-AldrichUse a freshly distilled or inhibitor-free grade.
Syngas (1:1 CO/H₂)High PurityAirgas, LindeEXTREMELY TOXIC AND FLAMMABLE.
Nitrogen (N₂)High PurityAirgas, LindeFor purging and inert atmosphere.
DodecaneAnhydrous, >99%Sigma-AldrichFor use as an internal standard for GC analysis.
Protocol 1: In Situ Catalyst Preparation and Hydroformylation of 1-Octene

Safety First: This reaction involves high pressures of toxic and flammable gases (CO and H₂). It must be performed in a well-ventilated fume hood using a certified high-pressure autoclave. A personal CO monitor is highly recommended.

  • Autoclave Preparation:

    • Ensure the high-pressure autoclave (e.g., a 100 mL Parr reactor) is clean, dry, and equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and a thermocouple.

    • In a glovebox or under a stream of nitrogen, add the rhodium precursor, [Rh(acac)(CO)₂] (e.g., 0.01 mmol, 1 eq), and this compound (e.g., 0.04 mmol, 4 eq) to the autoclave.

    • Add 20 mL of anhydrous toluene to the autoclave.

  • Reaction Setup:

    • Seal the autoclave according to the manufacturer's instructions.

    • Remove the autoclave from the glovebox and place it in the heating mantle/reaction station.

    • Purge the autoclave by pressurizing with nitrogen to ~10 bar and then venting to atmospheric pressure. Repeat this cycle at least three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add 1-octene (e.g., 10 mmol, 1000 eq) to the autoclave via syringe through a septum or injection port.

    • Pressurize the autoclave with the 1:1 syngas mixture to the desired pressure (e.g., 20 bar).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 100 °C).

    • The reaction progress can be monitored by the pressure drop in the autoclave as the syngas is consumed. The reaction is typically run for a set time (e.g., 4-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

    • Purge the autoclave with nitrogen three times before opening.

    • Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.

    • Analyze the sample by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 1-octene and the regioselectivity (n/iso ratio of nonanal and 2-methyloctanal).

Data Analysis and Expected Outcomes

The primary products of the hydroformylation of 1-octene are n-nonanal (the linear product) and 2-methyloctanal (the branched or iso-product). The key metrics for evaluating the catalyst's performance are:

  • Conversion (%): The percentage of 1-octene that has been converted to products.

  • Regioselectivity (n/iso ratio): The ratio of the linear aldehyde (n-nonanal) to the branched aldehyde (2-methyloctanal).

The performance of the rhodium/2-(diphenylphosphino)aniline system can be compared to standard phosphine ligands like triphenylphosphine under similar conditions. The presence of the aniline group may influence the electronic properties of the phosphorus atom, which in turn can affect the regioselectivity. Generally, more electron-donating phosphines tend to favor the formation of linear aldehydes.

Mechanism and the Potential Influence of the Aniline Moiety

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, alkene coordination, migratory insertion, carbonyl insertion, oxidative addition of hydrogen, and reductive elimination of the aldehyde product.

Catalytic Cycle of Hydroformylation

Hydroformylation_Cycle Simplified Catalytic Cycle for Hydroformylation A HRh(CO)L₂ B HRh(CO)L(alkene) A->B + Alkene - L C (Alkyl)Rh(CO)L₂ B->C Migratory Insertion D (Acyl)Rh(CO)L₂ C->D + CO Carbonyl Insertion E (Acyl)Rh(H)₂(CO)L₂ D->E + H₂ Oxidative Addition E->A Reductive Elimination + Aldehyde

Caption: A simplified representation of the key intermediates in the rhodium-catalyzed hydroformylation cycle.

The aniline N-H group in this compound is not expected to directly participate in the primary coordination to the rhodium center. However, it can exert a significant influence through several secondary mechanisms:

  • Hydrogen Bonding: The N-H group could form hydrogen bonds with the carbonyl ligands or with the substrate, potentially influencing the orientation of the alkene during the coordination and migratory insertion steps, thereby affecting regioselectivity.

  • Hemilability: While less common for this type of ligand, the nitrogen atom could transiently coordinate to the rhodium center at certain stages of the catalytic cycle, creating a more rigid chelate-like structure that could impact selectivity.

  • Electronic Effects: The aniline group can influence the electron density at the phosphorus atom through inductive and resonance effects, which in turn modifies the electron-donating/pi-accepting properties of the phosphine and its interaction with the rhodium center.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Catalyst deactivation- Insufficient temperature or pressure- Impurities in reagents/solvent- Ensure all reagents and solvents are anhydrous and peroxide-free.- Increase reaction temperature, pressure, or reaction time.- Increase catalyst loading.
Poor Regioselectivity - Reaction conditions not optimal- Ligand to metal ratio- Vary the reaction temperature and pressure.- Adjust the ligand to rhodium ratio (e.g., from 2:1 to 10:1).
Inconsistent Results - Incomplete purging of air- Inaccurate measurement of reagents- Ensure thorough purging of the autoclave with an inert gas.- Use precise weighing and volumetric techniques for all components.

Conclusion

The use of this compound as a ligand in rhodium-catalyzed hydroformylation offers an accessible platform for investigating the impact of secondary coordination sphere effects on a fundamental catalytic transformation. The protocol outlined in this guide provides a robust starting point for researchers to explore the potential of this and related ligands in controlling the outcome of hydroformylation reactions. By systematically varying reaction parameters and carefully analyzing the results, valuable insights into the structure-activity relationships of these catalyst systems can be gained, paving the way for the development of more efficient and selective catalysts for the synthesis of valuable aldehydes.

Topic: Preparation and Application of Rhodium Catalysts with 2-(Diphenylphosphino)aniline Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of rhodium(I) catalysts featuring the bidentate P,N ligand, 2-(Diphenylphosphino)aniline. This class of catalysts is of significant interest due to the unique electronic and steric properties conferred by the hemilabile P,N ligand system, which combines a soft phosphine donor with a harder amine donor.[1] We will explore the causality behind experimental choices, provide step-by-step synthetic procedures for a representative cationic Rh(I) complex, detail essential characterization techniques, and briefly discuss catalytic applications.

Introduction: The Significance of P,N Ligands in Rhodium Catalysis

Rhodium complexes are powerful catalysts for a vast array of organic transformations, including hydrogenation, hydroformylation, and C-H functionalization.[1] The activity and selectivity of a rhodium catalyst are critically dependent on the electronic and steric nature of its coordinating ligands. While traditional catalysts often rely on symmetric diphosphine ligands, there is a growing interest in asymmetric ligands that feature two different donor atoms.[2]

The this compound ligand is an archetypal example of a P,N bidentate system. It creates a stable chelate ring with the metal center, yet the Rh-N bond is often more labile than the Rh-P bond. This "hemilability" can be advantageous, as the nitrogen atom can dissociate to open a coordination site for substrate binding during a catalytic cycle, and then re-coordinate to stabilize intermediates. This dynamic behavior provides a unique mechanism for influencing the catalyst's reactivity and selectivity.

Ligand Synthesis and Properties

This compound is commercially available. However, understanding its synthesis provides insight into its chemical nature. It is typically prepared via the reaction of 2-lithioaniline with chlorodiphenylphosphine. The resulting ligand is an air-sensitive solid, particularly in solution, where the phosphine moiety is susceptible to oxidation. Therefore, it must be handled and stored under an inert atmosphere (e.g., Argon or Nitrogen).

Key Properties:

  • Donor Atoms: Phosphorus (soft σ-donor, π-acceptor) and Nitrogen (hard σ-donor).

  • Chelate: Forms a stable 5-membered chelate ring upon coordination.

  • Hemilability: The Rh-N bond can be labile, opening a coordination site for catalysis.

Synthesis of a Representative Rhodium Catalyst: [Rh(COD)(Ph₂P(C₆H₄)NH₂)]BF₄

This section details the preparation of a representative cationic rhodium(I) complex, (1,5-Cyclooctadiene)[this compound]rhodium(I) tetrafluoroborate. The synthesis proceeds via a straightforward ligand substitution reaction where one 1,5-cyclooctadiene (COD) ligand on the commercially available [Rh(COD)₂]BF₄ precursor is replaced by the P,N ligand.

Rationale for Experimental Design
  • Precursor Choice: [Rh(COD)₂]BF₄ is an ideal precursor. It is an air-stable Rh(I) source, and the COD ligands are weakly bound and easily displaced by stronger donor ligands like phosphines. The tetrafluoroborate (BF₄⁻) anion is non-coordinating, ensuring it does not interfere with the catalytic process.[3]

  • Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) are chosen for their ability to dissolve both the rhodium precursor and the phosphine ligand, and for being relatively non-coordinating.

  • Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques. This is critical to prevent the oxidation of the electron-rich Rh(I) center and the phosphine group of the ligand.[4]

  • Purification: Precipitation with a non-polar solvent like diethyl ether or pentane is a highly effective method for isolating the desired ionic complex from the neutral starting materials and byproducts, resulting in a high-purity crystalline product.

Visual Workflow for Catalyst Synthesis

G start_end start_end process process io io check check start Start: Assemble Schlenk Flask under Argon rh_prec Add [Rh(COD)₂]BF₄ and Dichloromethane start->rh_prec react Add Ligand Solution Dropwise at Room Temperature rh_prec->react Stir to dissolve ligand Prepare Ligand Solution: This compound in DCM ligand->react stir Stir for 2-4 hours react->stir Observe color change precipitate Precipitate with Diethyl Ether stir->precipitate filter Isolate Solid via Cannula Filtration precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry under High Vacuum wash->dry characterize Characterization (NMR, IR, MS) dry->characterize finish Store Catalyst under Argon characterize->finish

Caption: Workflow for the synthesis of the Rh(I)-P,N catalyst.

Detailed Experimental Protocol

Materials:

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄ (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous, degassed Dichloromethane (DCM)

  • Anhydrous, degassed Diethyl Ether

  • Schlenk flask, syringes, cannula, and other standard inert atmosphere glassware

Procedure:

  • In a nitrogen-filled glovebox or on a Schlenk line, charge a 100 mL Schlenk flask with [Rh(COD)₂]BF₄ (e.g., 406 mg, 1.0 mmol) and a magnetic stir bar.

  • Add 20 mL of anhydrous, degassed DCM to the flask. Stir the resulting yellow solution until all the solid has dissolved.

  • In a separate flask, dissolve this compound (e.g., 277 mg, 1.0 mmol) in 10 mL of anhydrous, degassed DCM.

  • Using a syringe, add the ligand solution dropwise to the stirring rhodium precursor solution over 5 minutes at room temperature. A color change from yellow to a deeper orange or red is typically observed.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete ligand exchange.

  • Initiate precipitation by slowly adding ~40 mL of anhydrous diethyl ether to the reaction mixture while stirring. The product will precipitate as a microcrystalline solid.

  • Stop stirring and allow the solid to settle for 20 minutes.

  • Carefully remove the supernatant liquid via a filter cannula.

  • Wash the resulting solid by adding 15 mL of diethyl ether, gently swirling, allowing it to settle, and removing the ether wash via cannula. Repeat this wash step two more times.

  • Dry the isolated orange-red solid under high vacuum for at least 4 hours. The final product, [Rh(COD)(Ph₂P(C₆H₄)NH₂)]BF₄, should be stored under an inert atmosphere.

Characterization of the Catalyst

Proper characterization is essential to confirm the structure and purity of the synthesized complex.

G catalyst [Rh(COD)(P,N)]⁺BF₄⁻ Rhodium Center pn_ligand P,N Ligand P(C₆H₅)₂ NH₂(C₆H₄) catalyst:f1->pn_ligand:f0 P,N-Chelation cod_ligand COD Ligand C₈H₁₂ catalyst:f1->cod_ligand:f0 η⁴-Coordination

Caption: Structural coordination in the target catalyst.

Spectroscopic Data

The following table summarizes the expected characterization data for the target complex.

Technique Parameter Expected Result & Rationale
³¹P{¹H} NMR Chemical Shift (δ)ngcontent-ng-c1205671314="" class="ng-star-inserted">30-40 ppm (doublet). The coordination to rhodium causes a significant downfield shift from the free ligand ( -15 ppm).
Coupling Constant¹J(Rh-P) ≈ 150-160 Hz. This large coupling constant is definitive proof of phosphorus coordination to the ¹⁰³Rh nucleus (I=1/2, 100% abundance).[5]
¹H NMR Phenyl Protons7.0-8.0 ppm (multiplets).
Aniline N-H~5.0-6.0 ppm (broad singlet). The coordination may shift this peak and broaden it.
COD Olefinic Protons~4.5 ppm and ~2.5 ppm (multiplets). Two distinct signals are expected for the olefinic protons due to the asymmetric P,N ligand environment.
IR Spectroscopy N-H Stretch~3300-3400 cm⁻¹. The position and shape of the N-H stretching bands will change upon coordination compared to the free ligand.
Mass Spec. ESI-MS (+)The spectrum should show a prominent peak corresponding to the cation, [Rh(COD)(Ph₂P(C₆H₄)NH₂)]⁺.

Applications in Homogeneous Catalysis

Rhodium complexes bearing P,N ligands are versatile catalysts. The interplay between the strong phosphine bond and the potentially labile amine bond allows them to participate in a variety of catalytic cycles.

  • Hydrogenation: These catalysts can be active for the hydrogenation of olefins. The substrate coordinates to the rhodium center, often by displacing the amine or another weakly bound ligand, followed by insertion and hydrogenolysis steps.

  • Hydroamination: The presence of both a phosphine and an amine in the ligand architecture makes these systems interesting for hydroamination reactions, where an N-H bond is added across a C-C multiple bond.[6]

  • C-H Activation/Functionalization: The electron-rich nature of the rhodium center, stabilized by the P,N ligand, can facilitate oxidative addition into C-H bonds, a key step in many C-H functionalization reactions.[7] For example, they can be used in the ortho-alkylation of anilines.[7]

The specific reaction conditions (solvent, temperature, pressure) and the choice of catalyst precursor are critical and must be optimized for each specific application.

Conclusion

The preparation of rhodium catalysts with this compound ligands is a straightforward process that yields versatile and highly tunable catalytic systems. The protocol described herein provides a reliable method for synthesizing a representative cationic Rh(I) complex. Proper characterization, particularly using ³¹P NMR, is crucial for verifying the successful coordination of the ligand. The unique properties imparted by the hemilabile P,N chelate make these catalysts valuable tools for researchers in synthetic chemistry and drug development.

References

Application Notes and Protocols: Catalytic Activity of Iron Complexes with 2-(Diphenylphosphino)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Iron in Homogeneous Catalysis

For decades, the field of homogeneous catalysis has been dominated by precious metals such as palladium, rhodium, and ruthenium. While undeniably effective, their high cost, low natural abundance, and inherent toxicity pose significant challenges for sustainable and economically viable chemical synthesis. This has spurred a paradigm shift towards the exploration of earth-abundant, inexpensive, and environmentally benign alternatives. Iron, being the most abundant transition metal in the Earth's crust, has emerged as a frontrunner in this pursuit. Its rich redox chemistry, low toxicity, and cost-effectiveness make it an attractive candidate for a wide array of catalytic transformations.[1]

This application note delves into the catalytic prowess of iron complexes featuring ligands derived from 2-(diphenylphosphino)aniline. This P,N-type ligand framework offers a unique combination of a soft phosphine donor and a hard amine donor, enabling fine-tuning of the electronic and steric properties of the iron center. We will explore the synthesis of these complexes and their application in asymmetric transfer hydrogenation of ketones, a crucial transformation in the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

The Ligand: this compound and its Derivatives in Iron Catalysis

The this compound scaffold serves as a versatile platform for ligand design. The amine functionality can be readily condensed with aldehydes or ketones to generate Schiff base ligands with a P-N-N-P coordination motif. This modularity allows for the introduction of chirality and steric bulk, which are essential for achieving high enantioselectivity in asymmetric catalysis. The resulting tetradentate ligands form stable complexes with iron(II) precursors, giving rise to well-defined precatalysts for a range of reactions.

Synthesis of a Representative Iron(II) Precatalyst

Herein, we describe a general protocol for the synthesis of a chiral iron(II) complex bearing a P-N-N-P ligand derived from this compound and a chiral diamine, such as (R,R)-1,2-diphenylethanediamine. These complexes have proven to be effective precatalysts for the asymmetric transfer hydrogenation of ketones.[2]

Protocol: Synthesis of trans-[Fe(NCMe)(CO)(P-N-N-P)][BF₄]₂

Materials:

  • This compound

  • (R,R)-1,2-Diphenylethanediamine

  • Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

  • Acetonitrile (anhydrous)

  • Carbon monoxide (CO) gas

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Ligand Synthesis: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 equivalents) in anhydrous acetonitrile. Add (R,R)-1,2-diphenylethanediamine (1 equivalent) to the solution. Heat the mixture to reflux for 4-6 hours to facilitate the Schiff base condensation. The formation of the P-N-N-P ligand can be monitored by thin-layer chromatography or NMR spectroscopy.

  • Complexation: After cooling the ligand solution to room temperature, add a solution of Fe(BF₄)₂·6H₂O (1 equivalent) in acetonitrile dropwise with vigorous stirring.

  • CO Atmosphere: Purge the reaction flask with carbon monoxide (CO) gas and maintain a CO atmosphere (balloon pressure) for the duration of the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A color change is typically observed, indicating the formation of the iron complex.

  • Isolation: The product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with diethyl ether, and dried under vacuum. Recrystallization from an appropriate solvent system (e.g., acetonitrile/diethyl ether) may be necessary to obtain a pure product.

  • Characterization: The resulting iron(II) complex should be characterized by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ³¹P), infrared spectroscopy (to confirm the presence of the CO ligand), and elemental analysis.

Application in Asymmetric Transfer Hydrogenation of Ketones

Iron complexes bearing these chiral P-N-N-P ligands have demonstrated remarkable activity and enantioselectivity in the transfer hydrogenation of a variety of ketones to their corresponding chiral secondary alcohols.[2][3] This reaction typically employs isopropanol as both the solvent and the hydrogen source, with a base as a co-catalyst.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • trans-[Fe(NCMe)(CO)(P-N-N-P)][BF₄]₂ precatalyst (synthesized as described above)

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (KOtBu)

  • Inert atmosphere glovebox or Schlenk line

  • Thermostatted reaction vessel

  • Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column for conversion and enantiomeric excess (ee) determination.

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the iron precatalyst (0.025-0.1 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add isopropanol (as the solvent), followed by acetophenone (1 equivalent) and a solution of potassium tert-butoxide in isopropanol (typically 2-10 mol%).

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., room temperature to 50 °C). Stir the reaction mixture for the specified time (e.g., 1-24 hours).

  • Monitoring and Quenching: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC. Once the reaction is complete, cool the mixture to room temperature and quench by adding a few drops of water or a saturated aqueous solution of ammonium chloride.

  • Workup and Analysis: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.

Performance Data

The catalytic performance of these iron complexes is highly dependent on the substrate, catalyst loading, base concentration, and reaction temperature. Below is a summary of representative results for the asymmetric transfer hydrogenation of various ketones.

EntrySubstrateCatalyst Loading (mol%)Base (mol%)Temp (°C)Time (h)Conversion (%)ee (%)Reference
1Acetophenone0.1KOtBu (10)251>9990[2]
24-Chloroacetophenone0.1KOtBu (10)251>9992[2]
34-Methoxyacetophenone0.1KOtBu (10)253>9985[2]
42-Acetylnaphthalene0.17KOtBu (10)25249596[2]
5Propiophenone0.1KOtBu (10)251>9994[2]

Mechanistic Insights

The mechanism of iron-catalyzed transfer hydrogenation is a subject of ongoing research, with evidence pointing towards the involvement of iron hydride species as key intermediates.[3] However, some studies suggest that under certain conditions, the molecular precatalyst may decompose to form catalytically active iron(0) nanoparticles.[4][5]

Proposed Catalytic Cycle (Molecular Catalyst)

A plausible catalytic cycle involving a molecular iron species is depicted below. The cycle is initiated by the activation of the precatalyst with a base, leading to the formation of an active iron hydride species. This hydride is then transferred to the ketone substrate, followed by protonation from the isopropanol solvent to yield the chiral alcohol product and regenerate the catalyst.

Catalytic Cycle Precatalyst [Fe(II)-PNNP] Precatalyst Active_Catalyst [Fe(II)-H] Active Catalyst Precatalyst->Active_Catalyst + Base - H⁺ Substrate_Complex [Fe(II)-H(Ketone)] Complex Active_Catalyst->Substrate_Complex + Ketone Product_Release [Fe(II)(Alkoxide)] Intermediate Substrate_Complex->Product_Release Hydride Transfer Regeneration Catalyst Regeneration Product_Release->Regeneration + iPrOH - Alcohol Regeneration->Active_Catalyst - iPrO⁻

Caption: Proposed catalytic cycle for iron-catalyzed transfer hydrogenation.

Alternative Pathway: Iron Nanoparticles

It is crucial to note that some studies have provided strong evidence for the formation of iron(0) nanoparticles (FeNPs) as the true catalytic species in these reactions.[4][5] In this scenario, the molecular complex acts as a precursor that decomposes under the reaction conditions to form highly active FeNPs, which are stabilized by the ligand fragments. This highlights the complexity of iron catalysis and the importance of careful mechanistic investigations to distinguish between homogeneous and heterogeneous catalytic pathways.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an iron-catalyzed asymmetric transfer hydrogenation experiment.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Setup Setup Schlenk tube under inert atmosphere Add_Catalyst Add Iron Precatalyst Setup->Add_Catalyst Add_Solvent Add Anhydrous Isopropanol Add_Catalyst->Add_Solvent Add_Substrate Add Ketone Substrate Add_Solvent->Add_Substrate Add_Base Add Base Solution Add_Substrate->Add_Base Run_Reaction Stir at desired temperature and time Add_Base->Run_Reaction Monitor Monitor reaction progress (TLC/GC) Run_Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Workup Aqueous Workup and Extraction Quench->Workup Analyze Analyze Conversion (GC) and ee (Chiral HPLC/GC) Workup->Analyze

Caption: General workflow for iron-catalyzed transfer hydrogenation.

Conclusion and Future Outlook

Iron complexes derived from this compound and its chiral derivatives have emerged as promising, sustainable catalysts for important organic transformations like the asymmetric transfer hydrogenation of ketones. Their modular synthesis, high activity, and the potential for high enantioselectivity make them a compelling alternative to precious metal catalysts. While mechanistic questions regarding the nature of the active species—whether homogeneous or heterogeneous—remain, the practical utility of these systems is undeniable. Future research in this area will likely focus on expanding the substrate scope, further elucidating the reaction mechanism to enable rational catalyst design, and applying these catalysts to the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Synthesis of Phosphine-Imine Ligands from 2-(Diphenylphosphino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of P,N-Ligands

Phosphine-imine ligands, a prominent class of P,N-heterodonor ligands, have garnered significant attention in the field of coordination chemistry and homogeneous catalysis. The unique electronic properties arising from the combination of a "soft" phosphine donor and a "hard" imine donor make them highly versatile. The π-acceptor character of the phosphorus atom can stabilize low oxidation state metal centers, while the σ-donating nitrogen atom can facilitate oxidative addition, a key step in many catalytic cycles. This synergistic effect allows for the stabilization of various intermediates and geometries within a catalytic process, leading to enhanced reactivity and selectivity.[1] The modular nature of their synthesis, allowing for facile tuning of steric and electronic properties by varying the aniline and carbonyl precursors, further enhances their appeal for applications in cross-coupling reactions, hydroformylation, and asymmetric catalysis.[2][3]

This guide provides a comprehensive protocol for the synthesis of phosphine-imine ligands via the condensation reaction of 2-(diphenylphosphino)aniline with various aldehydes, a straightforward and efficient method for generating a library of P,N-ligands.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of phosphine-imine ligands from this compound and an aldehyde is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. The overall process involves the formation of a carbon-nitrogen double bond (an imine or Schiff base) with the elimination of a water molecule.[4]

The mechanism can be described in the following steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine group of this compound on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine or hemiaminal.[4]

  • Protonation of the Hydroxyl Group: The reaction is typically catalyzed by acid. In the absence of an external acid catalyst, the slightly acidic surface of dehydrating agents like molecular sieves can play this role.[2] The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

  • Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.

This entire process is reversible.[5] To drive the reaction to completion and achieve high yields of the phosphine-imine ligand, the water byproduct must be continuously removed from the reaction mixture. This is typically achieved using a dehydrating agent, such as activated molecular sieves, or by azeotropic distillation with a Dean-Stark apparatus.[1][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of phosphine-imine ligands from this compound.

SynthesisWorkflow Workflow for Phosphine-Imine Ligand Synthesis Reactants Reactants: This compound Aldehyde (e.g., Benzaldehyde) Reaction_Setup Reaction Setup: Combine reactants, solvent, and molecular sieves in a flask under an inert atmosphere (N2 or Ar). Reactants->Reaction_Setup Solvent_MS Solvent & Dehydrating Agent: Anhydrous Toluene Activated 3Å Molecular Sieves Solvent_MS->Reaction_Setup Heating Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) Monitor reaction progress by TLC. Reaction_Setup->Heating Workup Workup: Cool to room temperature Filter to remove molecular sieves Wash sieves with solvent. Heating->Workup Purification Purification: Remove solvent in vacuo Wash the solid product with a non-polar solvent (e.g., hexane) to remove unreacted aldehyde. Workup->Purification Characterization Characterization: Obtain final product as a solid Analyze by NMR (1H, 13C, 31P), IR, and Mass Spectrometry. Purification->Characterization

Caption: A schematic overview of the synthetic protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a phosphine-imine ligand from this compound and a representative aldehyde, benzaldehyde. The procedure can be adapted for other aldehydes.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Anhydrous Toluene

  • Activated 3Å Molecular Sieves (powdered or pellets)

  • Anhydrous Hexane (for washing)

  • Standard Schlenk line or glovebox equipment

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Preparation:

    • Activate the 3Å molecular sieves by heating them in a vacuum oven at a temperature above 160 °C for at least 5 hours.[7] Allow them to cool to room temperature under vacuum or in a desiccator before use.

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphine and hydrolysis of the imine product.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.77 g, 10.0 mmol).

    • Add approximately 5 g of activated 3Å molecular sieves.

    • Add anhydrous toluene (e.g., 40 mL) to dissolve the aniline derivative.

    • To this stirring suspension, add benzaldehyde (e.g., 1.11 g, 10.5 mmol, 1.05 eq) via syringe.

  • Reaction:

    • Fit the flask with a reflux condenser under a positive pressure of inert gas.

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The consumption of the starting materials and the formation of a new, typically less polar, product spot should be observed. The reaction is generally complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the suspension through a pad of Celite or a sintered glass funnel to remove the molecular sieves. Wash the sieves with a small amount of toluene (2 x 10 mL) to ensure complete recovery of the product.

    • Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator to yield a solid or oily residue.

    • To remove any excess benzaldehyde, triturate the residue with cold anhydrous hexane (2 x 20 mL). The phosphine-imine product is typically a solid that is sparingly soluble in hexane.

    • Decant the hexane washes.

    • Dry the resulting solid product under high vacuum to remove any residual solvent. The product is often obtained in high purity and may not require further purification such as column chromatography.[6]

Characterization Data

The formation of the phosphine-imine ligand can be confirmed by various spectroscopic techniques. The following table summarizes the expected characterization data for the product of the reaction between this compound and benzaldehyde, N-(2-(diphenylphosphino)phenyl)-1-phenylmethanimine.

Analysis Expected Observations Rationale
¹H NMR Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new singlet or doublet for the imine proton (CH=N) between 8.0 and 9.5 ppm. Aromatic protons will appear in the 6.5-8.0 ppm range.The formation of the C=N bond is directly observed by the appearance of the imine proton signal.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of a new signal for the imine carbon (C=N) between 155 and 165 ppm.Confirms the conversion of the carbonyl group to an imine.
³¹P NMR A single peak is expected. The chemical shift should be similar to that of the starting this compound (typically around -15 to -20 ppm).[8][9]The phosphorus environment is largely unchanged by the imine formation at the remote amino group. A single peak indicates a pure compound.
IR Spectroscopy Disappearance of the C=O stretching band of the aldehyde (~1700 cm⁻¹). Appearance of a characteristic C=N stretching band for the imine between 1620 and 1640 cm⁻¹.Provides clear evidence of the imine bond formation.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the phosphine-imine ligand should be observed.Confirms the molecular weight of the synthesized product.

Safety and Handling

  • This compound is air-sensitive and should be handled under an inert atmosphere. Phosphines can be toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

  • Low Yield: If the yield is low, ensure that the molecular sieves were properly activated and that the reaction was carried out under strictly anhydrous conditions. The reaction time may also need to be extended.

  • Incomplete Reaction: If starting material remains, consider adding a catalytic amount of a mild acid, such as p-toluenesulfonic acid, to facilitate the reaction. However, this may complicate the workup.

  • Product Hydrolysis: The imine product can be susceptible to hydrolysis.[1] Ensure all workup and storage procedures are conducted under anhydrous conditions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling with 2-(Diphenylphosphino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(diphenylphosphino)aniline in cross-coupling reactions. As a Senior Application Scientist, I understand that achieving high, reproducible yields is paramount. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common challenges encountered during your experiments. It moves beyond simple checklists to explain the causality behind each troubleshooting step, empowering you to make informed decisions.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems observed in the lab. The troubleshooting process is presented as a logical workflow, starting with the most frequent and easily solvable issues.

Q1: My reaction shows low or no conversion of starting materials. Where should I begin my investigation?

A1: Start by rigorously verifying your foundational reaction parameters. Low conversion is most often traced back to the quality of reagents and the reaction environment rather than a fundamental flaw in the methodology.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst and the phosphine ligand itself are highly sensitive to oxygen.[1][2] Incomplete removal of air can lead to the oxidation of the phosphine ligand (to the phosphine oxide), rendering it incapable of coordinating to the palladium center. This leads to the precipitation of inactive palladium black and the termination of the catalytic cycle.

    • Actionable Advice: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Use Schlenk line or glovebox techniques for dispensing reagents and setting up the reaction.[1][3][4]

  • Reagent Purity and Stoichiometry:

    • Aryl Halide/Pseudohalide: Impurities can act as catalyst poisons. Verify purity by NMR or GC-MS.

    • Coupling Partner (e.g., Amine, Boronic Acid): Boronic acids are particularly susceptible to degradation (protodeboronation), especially if impure or stored improperly.[5] Amines can be oxidized over time. Use freshly acquired or purified reagents.

    • Ligand Quality: this compound can slowly oxidize on the shelf. If the ligand is old or has been exposed to air, its effectiveness will be compromised.

  • Base and Solvent Quality:

    • Base: Many bases used in cross-coupling (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) are hygroscopic. Absorbed water can hydrolyze substrates or interfere with the base's function.[6] Always use a freshly opened bottle or dry the base in an oven before use.

    • Solvent: Ensure you are using anhydrous solvents. The presence of water can be detrimental, although in some specific Suzuki protocols, a small, controlled amount of water is necessary to facilitate the transmetalation step.[6][7]

Q2: I'm observing significant byproduct formation, such as dehalogenation of my electrophile or homocoupling of my nucleophile. What is causing this?

A2: These side reactions compete with the desired reductive elimination step and are often influenced by temperature, base choice, and catalyst activity.

  • Dehalogenation: This occurs when the Ar-Pd(II)-X intermediate is reduced to Ar-H instead of coupling with the nucleophile. This pathway is often facilitated by trace water, alcohols, or even the amine coupling partner acting as a hydride source.[5]

    • Causality & Solution: Bulky, electron-rich phosphine ligands like this compound are generally designed to promote reductive elimination over competing pathways. However, if the reaction temperature is too high or the concentration of the nucleophile is too low, dehalogenation can become significant. Consider lowering the reaction temperature or using a slightly higher excess of the nucleophile.

  • Homocoupling: This is particularly common in Suzuki reactions (boronic acid homocoupling) but can also occur with other nucleophiles. It often points to the presence of oxygen, which can facilitate the oxidative coupling of two nucleophile molecules.

    • Causality & Solution: This is another strong indicator of inadequate degassing.[5] Improving the inertness of your reaction atmosphere is the primary solution. In some cases, adjusting the ligand-to-metal ratio can also help suppress this side reaction.

Q3: The reaction is very sluggish, taking a long time to proceed or stalling before completion. How can I increase the reaction rate?

A3: Sluggish reactions indicate a high activation barrier for a key step in the catalytic cycle, typically oxidative addition or reductive elimination.

  • Temperature: The simplest variable to adjust is temperature. Increasing the reaction temperature will increase the rate of all elementary steps in the cycle. However, be cautious, as higher temperatures can also increase the rate of catalyst decomposition and side reactions.[8][9]

  • Solvent Choice: The solvent influences the solubility of reagents and the stability of charged intermediates in the catalytic cycle.[10][11] A switch from a nonpolar solvent like toluene to a more polar aprotic solvent like dioxane or THF can sometimes accelerate the reaction.

  • Base Strength: The choice of base is critical. For Buchwald-Hartwig aminations, the base must be strong enough to deprotonate the amine nucleophile, forming the active amide. For Suzuki couplings, it activates the boronic acid for transmetalation.[12] If your reaction is slow, consider moving to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOt-Bu), but be mindful of the functional group tolerance of your substrates.[7]

Q4: My reaction works, but the yield is inconsistent and not reproducible. What are the most likely sources of this variability?

A4: Reproducibility issues almost always stem from hidden variables in the reaction setup and reagents.

  • Water Content: As mentioned, the precise amount of water can be a critical, and often overlooked, variable. The hydration state of your base (e.g., K₃PO₄) can vary significantly from batch to batch.[6]

  • Catalyst Pre-activation: The process of generating the active Pd(0) species from a Pd(II) precatalyst (like Pd(OAc)₂) can be inconsistent. The efficiency of this reduction step can be affected by the purity of the solvent and the presence of trace impurities. Using a well-defined, air-stable Pd(0) precatalyst can often improve reproducibility.[2][4]

  • Stirring and Heating: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent, vigorous stirring. Likewise, ensure your heating block or oil bath provides uniform and accurate temperature control.[9]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of this compound as a ligand?

A1: this compound is a versatile ligand that possesses both a soft phosphorus donor and a hard nitrogen donor.[13]

  • Phosphine Group (PAr₂): This is the primary coordinating group. Its steric bulk and electron-donating properties are crucial for stabilizing the palladium center, promoting the oxidative addition of the aryl halide, and facilitating the final reductive elimination step to form the product.[14][15]

  • Aniline Group (NH₂): The amino group can play several roles. It can act as a hemilabile "arm," coordinating to the palladium at certain stages of the catalytic cycle to stabilize key intermediates. This P,N chelation can prevent catalyst decomposition.[16] The nitrogen can also participate in proton transfer or act as a binding site for the base.

Q2: How do I select the optimal solvent and base for my specific reaction?

A2: The ideal choice depends on your substrates and the type of cross-coupling. However, some general principles apply.

  • Solvents: Aprotic solvents are generally preferred.[10]

    • Toluene: A common, nonpolar choice, good for many reactions.

    • Dioxane/THF: More polar options that can improve solubility and sometimes accelerate reactions.[11]

    • DMF/DMAc: Highly polar solvents, but can sometimes coordinate to the catalyst or decompose at high temperatures.

  • Bases: The base must be strong enough for the required chemical step but compatible with your substrates' functional groups.[17]

    • Carbonates (K₂CO₃, Cs₂CO₃): Mild bases, good for substrates with base-sensitive groups. Cesium carbonate is more soluble and often more effective.

    • Phosphates (K₃PO₄): A moderately strong, non-nucleophilic base that is very effective in a wide range of couplings.[6]

    • Alkoxides (NaOt-Bu, KOt-Bu): Very strong bases, often required for coupling less reactive aryl chlorides or for deprotonating weakly acidic amines. Not compatible with ester or ketone functionalities.[7]

Parameter Common Choices Key Considerations
Solvent Toluene, Dioxane, THF, DMFSubstrate solubility, reaction temperature (boiling point), polarity.[10][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-BupKa (strength), solubility, functional group compatibility.[7][17]
Q3: What is the recommended ligand-to-metal (L:M) ratio?

A3: The optimal L:M ratio is a balance. A starting point of 1.1:1 to 2:1 is typical for monodentate phosphine ligands. For potentially bidentate ligands like this compound, a ratio closer to 1:1 or 1.2:1 is often sufficient.

  • Too little ligand (<1:1): Leads to coordinatively unsaturated palladium centers, which are prone to aggregation and decomposition into inactive palladium black.

  • Too much ligand (>2:1): Can lead to the formation of catalytically inactive, oversaturated palladium complexes (e.g., PdL₃ or PdL₄), which can inhibit the reaction by preventing substrate coordination.[16]

Visual Guides and Protocols

Catalytic Cycle for Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted mechanism for a Pd-catalyzed C-N cross-coupling reaction, a common application for this ligand.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ R₂NH) Amido_Complex Ar-Pd(II)(L)-NR₂ Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR₂)

Caption: Simplified catalytic cycle for C-N cross-coupling.

Troubleshooting Workflow

Use this flowchart to systematically diagnose the cause of low yields in your experiment.

Troubleshooting_Workflow Start Low Yield Observed Check_Basics Step 1: Verify Basics Start->Check_Basics Basics_Details Inert Atmosphere? Reagent Purity? Anhydrous Conditions? Check_Basics->Basics_Details Optimize_Conditions Step 2: Optimize Conditions Check_Basics->Optimize_Conditions If Basics are OK Conditions_Details Screen Solvent? Screen Base? Adjust Temperature? Optimize_Conditions->Conditions_Details Check_Catalyst Step 3: Evaluate Catalyst System Optimize_Conditions->Check_Catalyst If Still Low Yield Catalyst_Details Adjust L:M Ratio? Change Pd Precursor? Increase Catalyst Loading? Check_Catalyst->Catalyst_Details Success Yield Improved Check_Catalyst->Success Iterate & Analyze

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination

This protocol provides a starting point for setting up a small-scale test reaction.

  • Glovebox/Schlenk Line Setup:

    • To an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound ligand (1.1-1.5 equivalents relative to Pd), and the base (e.g., K₃PO₄, 1.5-2.0 equivalents).

  • Reagent Addition:

    • Seal the vial with a septum.

    • Add the aryl halide (1.0 equivalent) and the amine (1.1-1.3 equivalents).

    • If any reagents are solids, they can be added in the glovebox in the first step.

  • Solvent Addition:

    • Add the degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution:

    • Place the sealed vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-110 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Proceed with standard aqueous workup and purification by column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Diphenylphosphino)aniline Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions catalyzed by palladium complexes of 2-(diphenylphosphino)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The following sections are structured to help you diagnose issues, understand the underlying chemical principles, and refine your reaction conditions for optimal performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound catalyst systems? this compound serves as a versatile L,N-bidentate ligand in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties make it effective for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Common applications include Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental transformations in pharmaceutical and materials science synthesis.[1][2][3]

Q2: My reaction shows no conversion. What are the first things I should check? A complete lack of reactivity typically points to a critical failure in one of the core components of the catalytic cycle. The most common culprits are an inactive catalyst, an inappropriate base, or the presence of catalyst poisons.[4] Start by verifying the integrity of your palladium source and ligand, ensuring a strictly inert atmosphere, and confirming that your chosen base and solvent are suitable for the specific transformation.[5][6]

Q3: What does it mean if my reaction mixture turns black and a precipitate forms? The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation.[7] It signifies that the active, soluble Pd(0) species has agglomerated into inactive, elemental palladium. This can be caused by ligand degradation, high temperatures, or the presence of impurities. A healthy catalytic reaction should generally remain a homogeneous solution, though color changes are normal.[7]

Q4: Should I generate the catalyst in situ or use a pre-formed palladium precatalyst? While in situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ is common, it can be unreliable as the reduction to the active Pd(0) species can be complex and incomplete.[8] Air- and moisture-stable palladium(II) precatalysts, such as those based on a palladacycle scaffold, are often preferred.[9][10] These precatalysts provide a reliable 1:1 palladium-to-ligand ratio and are designed for clean, rapid activation to the catalytically active LPd(0) species under basic reaction conditions.[9][10]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and resolving specific issues encountered during your experiments.

Problem 1: Low or No Conversion

Low yield or a stalled reaction is the most frequent challenge. The following decision tree and detailed explanations will help you pinpoint the cause.

// Nodes Inert_Atmosphere [label="Is the inert atmosphere\n(Ar or N₂) rigorous?", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Check [label="Is the catalyst/precatalyst\nactive and pure?", fillcolor="#FBBC05", fontcolor="#202124"]; Base_Check [label="Is the base appropriate?\n(Strength & Solubility)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent_Check [label="Is the solvent correct,\nanhydrous, and degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; Temp_Check [label="Is the temperature\noptimal?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Atmosphere_Sol [label="Solution:\n- Degas solvent thoroughly.\n- Use Schlenk techniques.\n- Purge vial with inert gas.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Sol [label="Solution:\n- Use a fresh catalyst batch.\n- Switch to a more stable precatalyst.\n- Store catalyst under inert gas.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Base_Sol [label="Solution:\n- Screen different bases (see Table 1).\n- Use anhydrous, finely ground base.\n- Choose solvent to aid solubility.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Sol [label="Solution:\n- Use anhydrous solvent.\n- Avoid catalyst-poisoning solvents\n(e.g., chlorinated, MeCN).\n- Screen alternative solvents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Temp_Sol [label="Solution:\n- Incrementally increase temperature.\n- If decomposition occurs, use a more\nactive ligand at a lower temperature.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Inert_Atmosphere; Inert_Atmosphere -> Catalyst_Check [label="Yes"]; Catalyst_Check -> Base_Check [label="Yes"]; Base_Check -> Solvent_Check [label="Yes"]; Solvent_Check -> Temp_Check [label="Yes"];

Inert_Atmosphere -> Atmosphere_Sol [label="No", style=dashed, color="#5F6368"]; Catalyst_Check -> Catalyst_Sol [label="No", style=dashed, color="#5F6368"]; Base_Check -> Base_Sol [label="No", style=dashed, color="#5F6368"]; Solvent_Check -> Solvent_Sol [label="No", style=dashed, color="#5F6368"]; Temp_Check -> Temp_Sol [label="No", style=dashed, color="#5F6368"]; } axdot Caption: A decision tree for troubleshooting common issues leading to low or no reaction conversion.

In-Depth Analysis of Causes and Solutions:

  • Cause A: Catalyst Inactivity or Decomposition

    • Expertise & Experience: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen. The phosphine ligand itself can be oxidized to the corresponding phosphine oxide, rendering it ineffective for catalysis.[7] This is often the root cause of failed reactions, especially when using older reagents or when the inert atmosphere is compromised.

    • Trustworthiness (Self-Validation): To test for catalyst degradation, run a control reaction using a fresh batch of catalyst/ligand and meticulously degassed solvents under identical conditions. A significant improvement in yield points to reagent quality as the issue. For phosphine ligand integrity, ³¹P NMR spectroscopy can be used to detect the presence of phosphine oxide signals.[7]

    • Solution: Always use high-purity, fresh catalyst and ligand. Store them in a desiccator or glovebox. Employ robust inert atmosphere techniques (e.g., Schlenk line or glovebox) and ensure all solvents are thoroughly degassed via sparging with argon or nitrogen or through freeze-pump-thaw cycles.[4][6]

  • Cause B: Suboptimal Base Selection

    • Expertise & Experience: The base plays a crucial role in multiple steps of the catalytic cycle. In Suzuki couplings, it facilitates the transmetalation step.[11] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[5] The base's strength and, critically, its solubility in the reaction medium dictate its effectiveness.[5][6] An insoluble base has limited availability, leading to a stalled reaction.

    • Trustworthiness (Self-Validation): If you suspect base issues, screen a panel of bases with varying strengths and solubilities (see Table 1). For example, if a reaction with the weaker but often poorly soluble K₃PO₄ fails, switching to a stronger, more soluble organic base like NaOtBu may provide a clear answer, provided the substrate is stable to strong bases.[5][12]

    • Solution: The choice of base is substrate-dependent. For sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended. For more challenging couplings, stronger bases like NaOtBu or LHMDS may be necessary.[5][6] Ensure the base is anhydrous and, if possible, finely powdered to maximize surface area.

  • Cause C: Inappropriate Solvent Choice

    • Expertise & Experience: The solvent must solubilize the reactants, catalyst, and base to facilitate the reaction.[13][14] Furthermore, the solvent's polarity can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[15][16] Certain solvents, like chlorinated solvents (e.g., DCM, chloroform) and acetonitrile, can coordinate to the palladium center and inhibit catalysis.[5]

    • Trustworthiness (Self-Validation): A simple solubility test of your starting materials and base in the chosen solvent at the reaction temperature can be very informative. If solubility is poor, a solvent screen is warranted.

    • Solution: Aprotic solvents like toluene, 1,4-dioxane, and THF are standard choices.[5] For greener alternatives, 2-MeTHF has shown excellent performance.[6] Always use anhydrous grade solvents to prevent side reactions like hydrodehalogenation.

Base Relative Strength Typical Applications & Comments Reference
NaOtBuStrongHighly effective and widely used for C-N and C-C couplings. Can cause decomposition of base-sensitive substrates.[5][6]
LHMDSStrongNon-nucleophilic strong base, useful when NaOtBu fails. Can also pose a risk to sensitive functional groups.[5]
K₃PO₄WeakIdeal for substrates with base-sensitive functionalities. Often requires higher temperatures or a highly active catalyst system.[5][12]
Cs₂CO₃WeakMild base suitable for sensitive molecules. Success is highly dependent on the ligand and reaction temperature.[5]

Table 1: Common bases used in palladium-catalyzed cross-coupling reactions.

Problem 2: Significant Side Product Formation

The formation of undesired products compromises yield and complicates purification.

  • Side Product A: Hydrodehalogenation

    • Expertise & Experience: This occurs when the aryl halide (Ar-X) is converted to the corresponding arene (Ar-H). The primary cause is the presence of protic impurities, especially water, which can protonate key organometallic intermediates.[4][17]

    • Solution: Rigorously dry all glassware, reagents, and solvents. Use of anhydrous-grade solvents and reagents is critical. Protecting the amino group of the aniline ligand with a Boc group can sometimes suppress this side reaction.[17]

  • Side Product B: Homocoupling of Starting Materials

    • Expertise & Experience: This side reaction leads to the formation of biaryl products (Ar-Ar) from the coupling of two aryl halide molecules or two organoboron reagents. It is often a sign that the desired cross-coupling pathway is slow, allowing these competing reactions to occur.[18]

    • Solution: Re-optimize the reaction conditions to accelerate the desired catalytic cycle. This may involve changing the ligand, base, or solvent. Adjusting the stoichiometry, such as using a slight excess of the nucleophile, can also disfavor homocoupling of the electrophile.

General Experimental Protocol (Buchwald-Hartwig Amination)

This non-optimized protocol serves as a general starting point. Note: Conditions must be optimized for each specific substrate combination.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-2 mol%), and the this compound ligand (e.g., 1.2-2.4 mol% if not using a precatalyst).

  • Inert Atmosphere: Cap the vial with a septum, and purge with a steady stream of argon or nitrogen for 5-10 minutes.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.). Then add the amine (1.2 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1–0.5 M).[6]

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and/or brine. Dry the organic layer, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_OA [label="L-Pd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amine [label="[L-Pd(II)(Ar)(HNR'R'')]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amido [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels node [shape=plaintext, fontcolor="#5F6368"]; OA_label [label="Oxidative\nAddition"]; LE_label [label="Ligand Exchange\n& Deprotonation"]; RE_label [label="Reductive\nElimination"];

// Edges Pd0 -> PdII_OA [label="+ Ar-X"]; PdII_OA -> PdII_Amine [label="+ HNR'R''"]; PdII_Amine -> PdII_Amido [label="+ Base\n- HB⁺X⁻"]; PdII_Amido -> Pd0 [label="- Ar-NR'R''"];

// Positioning labels edge [style=invis]; Pd0 -> OA_label -> PdII_OA; PdII_OA -> LE_label -> PdII_Amido; PdII_Amido -> RE_label -> Pd0; } axdot Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Stability and Handling of 2-(Diphenylphosphino)aniline (DPPA) Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(diphenylphosphino)aniline (DPPA) metal complexes. This guide is designed to provide expert advice and troubleshooting strategies to address common stability issues encountered during the synthesis, handling, and application of these versatile compounds. Our approach is rooted in a deep understanding of coordination chemistry and practical, field-proven experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes and step-by-step solutions to help you navigate these challenges effectively.

Problem 1: My reaction mixture changes color unexpectedly (e.g., to dark brown or black), and I'm getting a complex mixture of products.

Question: I'm attempting to synthesize a palladium(II) complex with DPPA, but my initially pale-yellow solution is turning dark brown upon stirring, and my NMR shows multiple phosphorus signals. What's going wrong?

Answer:

This is a classic sign of complex decomposition, likely due to oxidation. This compound and its metal complexes, particularly those with metals in low oxidation states like Pd(0) or Pd(II), can be sensitive to air and moisture.[1][2][3][4] The phosphine moiety is susceptible to oxidation to the corresponding phosphine oxide, and the metal center can also be oxidized or reduced, leading to a cascade of decomposition reactions. The presence of multiple signals in the ³¹P NMR spectrum is a strong indicator of the formation of various phosphorus-containing byproducts.[5][6]

Probable Causes & Solutions:

Probable Cause Detailed Explanation & Solution
Atmospheric Oxygen The phosphorus(III) center in DPPA is readily oxidized to phosphorus(V) in the presence of oxygen. This oxidation can be catalyzed by the metal center itself. Solution: All manipulations should be performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using Schlenk line or glovebox techniques.[2][3][4][7] De-gas all solvents thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
Moisture Water can hydrolyze sensitive metal-ligand bonds and can also facilitate oxidative degradation pathways. Solution: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers and used without delay. Glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or an inert atmosphere before use.[1][3]
Solvent Purity Peroxides in solvents like THF or diethyl ether can be a significant source of oxidation. Solution: Always use freshly distilled or inhibitor-free, peroxide-free solvents. Test for peroxides before use, especially with older solvent bottles.
Light Exposure Some metal complexes are light-sensitive and can undergo photochemical decomposition. Solution: Protect your reaction from light by wrapping the reaction vessel in aluminum foil or working in a darkened fume hood.

Experimental Protocol: Rigorous Inert Atmosphere Synthesis

  • Glassware Preparation: Dry all glassware, including Schlenk flasks, cannulas, and stir bars, in an oven at >120 °C for at least 4 hours. Assemble the glassware while hot and immediately place it under a high-vacuum line to remove any adsorbed water. Backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times.

  • Solvent Degassing: Use a Schlenk flask to de-gas your anhydrous solvent. For most organic solvents, three freeze-pump-thaw cycles are effective. For lower boiling point solvents, sparging with an inert gas for at least 30 minutes may be sufficient.

  • Reagent Handling: Weigh and add all solid reagents (metal precursor, DPPA ligand) under a positive pressure of inert gas. Use a glovebox for the most sensitive reagents.

  • Reaction Setup: Dissolve the reagents in the degassed solvent under a constant, gentle flow of inert gas. Maintain this inert atmosphere throughout the entire reaction, work-up, and isolation procedure.

Problem 2: I've isolated my DPPA metal complex, but it decomposes during storage.

Question: My freshly prepared gold(I) DPPA complex looked fine, but after a week in a vial, it has discolored, and the NMR spectrum is no longer clean. How should I be storing these complexes?

Answer:

The long-term stability of DPPA metal complexes is highly dependent on storage conditions.[1][2] Even as a solid, the complex can be susceptible to slow degradation from atmospheric oxygen and moisture, especially if it is not perfectly crystalline or has residual solvent.

Storage Recommendations:

Storage Condition Rationale & Best Practices
Atmosphere Store the complex under a dry, inert atmosphere. Best Practice: Seal the vial or ampule under high vacuum or backfill with a heavy inert gas like argon. A glovebox with a low-oxygen, low-moisture atmosphere (<1 ppm) is ideal for long-term storage.
Temperature Lower temperatures slow down decomposition reactions. Best Practice: Store the complex in a freezer, preferably at -20 °C or lower. When removing the sample from the freezer, allow it to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
Light To prevent photochemical degradation, store the complex in the dark. Best Practice: Use amber vials or wrap clear vials in aluminum foil.
Purity Residual solvents or impurities from the synthesis can promote decomposition. Best Practice: Ensure the complex is thoroughly dried under high vacuum to remove all traces of solvent. Recrystallization can help to obtain a more stable, crystalline solid.

Workflow for Proper Storage of Air-Sensitive Complexes

Troubleshooting_Impurities start Unexpected Experimental Outcome (e.g., color change, complex mixture) check_purity Check Purity of Starting Materials (DPPA, Metal Precursor, Solvent) start->check_purity nmr_analysis Analyze NMR Spectra (¹H, ³¹P, ¹³C) check_purity->nmr_analysis check_oxidation Check for Phosphine Oxide (³¹P NMR signal at ~+30 ppm) nmr_analysis->check_oxidation check_handling Review Experimental Technique (Inert atmosphere, dry solvents) nmr_analysis->check_handling No Obvious Impurities check_oxidation->check_handling Oxidation Detected? repurify Re-purify Starting Materials check_oxidation->repurify Oxidation Detected? optimize_conditions Optimize Reaction Conditions (Temperature, solvent, reaction time) check_handling->optimize_conditions repurify->optimize_conditions end_success Successful Synthesis optimize_conditions->end_success Problem Solved end_fail Persistent Issues: Consult Literature for Specific Complex optimize_conditions->end_fail Problem Persists

References

Technical Support Center: Synthesis of 2-(Diphenylphosphino)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-(diphenylphosphino)aniline and its derivatives. As a cornerstone ligand in catalysis and coordination chemistry, its purity is paramount. However, the journey from starting materials to a clean, crystalline product is often complicated by the formation of persistent byproducts. My goal here is not just to provide protocols but to illuminate the chemical principles behind the challenges you might face. This guide is built from field experience and foundational chemical literature to help you anticipate, diagnose, and resolve common issues in your synthesis, ensuring the integrity of your research. Let's navigate these synthetic challenges together.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should expect in this synthesis?

The most ubiquitous byproduct is 2-(diphenylphosphinyl)aniline, the corresponding phosphine oxide. The phosphorus(III) center in your target molecule is highly susceptible to oxidation by atmospheric oxygen. Even with careful inert atmosphere techniques, trace amounts of oxygen can lead to its formation.

Q2: My final product is a yellow or brown powder, not the expected white or off-white solid. What happened?

This discoloration is typically a sign of oxidation byproducts. While the primary culprit is often the phosphine oxide, oxidation of the aniline moiety itself can lead to highly colored oligomeric or polymeric impurities.[1] This is exacerbated by prolonged reaction times at high temperatures or exposure to air during workup.

Q3: I see a second major peak in my ³¹P NMR spectrum, slightly downfield from my product. What is it?

A peak in the range of +20 to +40 ppm in the ³¹P NMR spectrum is characteristic of a P(V) species, almost certainly the 2-(diphenylphosphinyl)aniline byproduct. The desired this compound, a P(III) species, typically appears in the range of -10 to -20 ppm.

Q4: My mass spectrometry results show a peak corresponding to a much higher molecular weight than my target compound. What could this be?

You are likely observing byproducts from either over-phosphination or homocoupling. The most probable structures are N,P-bis(diphenylphosphino)aniline or a biaryl compound formed from the coupling of two molecules of your haloaniline starting material, a common issue in Ullmann-type reactions.[2][3]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a deeper dive into specific problems, linking them to their chemical origins and offering validated solutions.

Problem 1: Significant Formation of 2-(Diphenylphosphinyl)aniline (Phosphine Oxide)

Root Cause Analysis: The lone pair on the phosphorus atom in this compound is readily attacked by electrophiles, most commonly atmospheric oxygen. This oxidation is often catalyzed by trace metals or initiated by light and heat, converting the P(III) center to a more thermodynamically stable P(V) oxide. The reaction is often irreversible under standard laboratory conditions.

Strategic Solutions:

  • Rigorous Inert Atmosphere: The most critical preventative measure is the stringent exclusion of oxygen.

  • Solvent Degassing: Solvents are a major source of dissolved oxygen. Always degas your solvents immediately before use.

  • Starting Material Purity: Ensure your diphenylphosphine or other phosphinating agent has not been partially oxidized during storage.

Protocol 1: Rigorous Inert Atmosphere Technique
  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Assembly: Quickly assemble the reaction apparatus (e.g., three-neck flask with condenser and gas inlet) while it is still warm and immediately place it under a positive pressure of inert gas.

  • Purge Cycle: Subject the assembled, empty flask to at least three vacuum/inert gas backfill cycles to remove atmospheric gases adsorbed to the glass surfaces.

  • Reagent Addition: Add solid reagents under a strong positive flow of inert gas. Add liquid reagents via a gas-tight syringe through a septum.

  • Solvent Degassing: Use a "freeze-pump-thaw" method for sensitive reactions. For most applications, sparging the solvent with argon or nitrogen for 30-60 minutes is sufficient. Transfer the degassed solvent to the reaction flask via cannula.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by using a gas bubbler.

Problem 2: Formation of N,P-bis(diphenylphosphino)aniline and Other Over-Phosphinated Species

Root Cause Analysis: The aniline nitrogen, while a weaker nucleophile than a deprotonated phosphide, can still react with the phosphinating agent (e.g., chlorodiphenylphosphine).[4][5] This is particularly problematic if a strong, non-hindered base is used, which can deprotonate the aniline, significantly increasing its nucleophilicity.

Strategic Solutions:

  • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the aniline starting material relative to the phosphinating agent to favor the mono-phosphinated product.

  • Base Selection: Employ a hindered or mild base. A bulky base like triethylamine can sterically disfavor the second phosphination at the nitrogen. In some cases, using the aniline reactant itself as the base can be effective.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of N-phosphination.

Problem 3: Purification Challenges - Co-elution of Byproducts

Root Cause Analysis: The desired product and its phosphine oxide byproduct often have very similar polarities, making their separation by column chromatography difficult. The phosphine oxide is slightly more polar, but the difference can be minimal.

Strategic Solutions:

  • Optimized Chromatography: A long column with a shallow solvent gradient is often necessary.

  • Oxidation as a Purification Strategy: In some cases, it may be easier to intentionally oxidize all the phosphine-containing compounds to their corresponding P(V) oxides and then separate them. The desired amine can then be regenerated by reduction, for example, with trichlorosilane. This is an advanced technique and should be approached with caution.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be highly effective for removing minor impurities.

Protocol 2: Optimized Flash Column Chromatography
  • Column Selection: Use a column with a high length-to-diameter ratio (e.g., >10:1) for better separation.

  • Stationary Phase: Use high-quality silica gel (230-400 mesh).

  • Mobile Phase Selection: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane). A typical starting point is 95:5 Hexane:Ethyl Acetate.

  • Gradient Elution: Run a very shallow gradient, increasing the polar component by only 1-2% every few column volumes. Monitor the elution carefully using TLC.

  • TLC Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective, as the phosphine product will react readily while the oxide may not.

Data Summary & Visualization
Table 1: Common Byproducts and Their Diagnostic Signatures
Byproduct NameCommon CauseTypical ³¹P NMR Shift (ppm)Mass Spec Signature
2-(Diphenylphosphinyl)anilineOxidation (Air Exposure)+20 to +40M+16
N,P-bis(diphenylphosphino)anilineExcess phosphinating agent, strong baseTwo P(III) signalsM + 184 (approx.)
Biaryl Homocoupling ProductHigh temperature, Ullmann-type conditionsN/ADimer of haloaniline
Unreacted Starting MaterialsIncomplete reactionVaries (e.g., ~ -40 for PPh₂H)M of starting material
Diagram 1: Synthetic Pathways and Byproduct Formation

This diagram illustrates the main reaction pathway to this compound and the key side reactions that lead to common byproducts.

Byproduct_Formation SM Starting Materials (e.g., 2-Haloaniline + PPh2H) Product Desired Product This compound SM->Product Main Reaction (e.g., Pd-catalysis) BisPhos Over-Phosphination N,P-bis(diphenylphosphino)aniline SM->BisPhos Excess PPh2Cl + Strong Base Homocoupling Homocoupling Byproduct (Biaryl) SM->Homocoupling High Temp (Ullmann) Oxide Oxidized Byproduct 2-(Diphenylphosphinyl)aniline Product->Oxide O2 (Air)

Caption: Key reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and addressing issues encountered during the synthesis.

Troubleshooting_Workflow decision decision start Synthesis Complete Analyze Crude Product check_pnmr Run ³¹P NMR start->check_pnmr check_ms Run Mass Spec start->check_ms oxide_present Oxide Peak (+20 to +40 ppm) Present? check_pnmr->oxide_present high_mass High Mass Peaks Present? check_ms->high_mass oxide_present->high_mass No improve_inert Action: Improve Inert Atmosphere Technique (See Protocol 1) oxide_present->improve_inert Yes optimize_stoich Action: Optimize Stoichiometry & Base Selection high_mass->optimize_stoich Yes optimize_purification Action: Optimize Purification (See Protocol 2) high_mass->optimize_purification No improve_inert->optimize_purification optimize_stoich->optimize_purification success Pure Product Obtained optimize_purification->success

Caption: A logical workflow for troubleshooting common synthetic issues.

References

Technical Support Center: Optimizing Catalytic Turnover for 2-(Diphenylphosphino)aniline Systems

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(diphenylphosphino)aniline and related aminophosphine catalysts. This guide is designed to provide in-depth, practical solutions to common challenges encountered during catalytic cross-coupling reactions, with a specific focus on maximizing the catalytic turnover number (TON) and turnover frequency (TOF).

The turnover number, a critical metric of catalyst efficiency, represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. Maximizing this number is paramount for developing cost-effective and sustainable chemical processes. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the performance of this compound catalysts.

Q1: My turnover number is consistently low. What are the most likely initial culprits?

Low turnover numbers often stem from a few key areas: catalyst deactivation, suboptimal reaction conditions, or impurities in the reagents or solvent. Catalyst deactivation can occur through various pathways, including the formation of inactive palladium species or degradation of the phosphine ligand.[1][2] Reaction conditions such as temperature, solvent, and the choice of base play a crucial role in both the rate of the desired catalytic cycle and the rate of deactivation pathways.[3][4][5][6][7]

Q2: How does the structure of the this compound ligand influence catalytic activity?

The electronic and steric properties of the aminophosphine ligand are critical. The aniline backbone and the phenyl groups on the phosphorus atom can be modified to tune the catalyst's properties.[8] For instance, introducing electron-donating or electron-withdrawing groups can alter the electron density at the palladium center, impacting the rates of oxidative addition and reductive elimination—key steps in many cross-coupling catalytic cycles.[9][10] Steric bulk on the ligand can also promote the formation of the active monoligated palladium species, which is often desirable in cross-coupling reactions.[11]

Q3: What is the optimal palladium-to-ligand ratio?

For many cross-coupling reactions, including the Buchwald-Hartwig amination, a 1:1 palladium-to-ligand ratio is often optimal, as the active catalytic species is proposed to be a monoligated palladium(0) complex.[11] Using a large excess of the phosphine ligand can sometimes be detrimental, potentially leading to the formation of less active, multi-ligated palladium species. However, in some cases, a slight excess of the ligand can help to compensate for any ligand degradation that may occur during the reaction.[12]

Q4: Can I use a palladium(II) precatalyst, and how does it activate?

Yes, using stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ is a common and practical approach.[12][13] These are typically reduced in situ to the active Pd(0) species. This reduction can be effected by the phosphine ligand itself, the amine substrate, or other reagents in the reaction mixture.[12][14] The choice of precatalyst and the activation method can influence the initial stages of the catalytic cycle and the overall catalyst performance.

Troubleshooting Guide: Enhancing Catalytic Turnover

This section provides a structured approach to diagnosing and resolving issues that lead to suboptimal catalytic turnover.

Problem 1: Rapid Catalyst Decomposition (Reaction stalls prematurely)

Symptoms:

  • The reaction starts but stops before the complete consumption of the starting material.

  • Formation of palladium black (indicative of catalyst aggregation).

  • Discoloration of the reaction mixture beyond the expected changes.

Causality and Troubleshooting Steps:

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[1][12]

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.[15] Consider using more robust, sterically hindered phosphine ligands that are less prone to degradation.

  • Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium nanoparticles (palladium black).[1]

    • Solution: The choice of ligand is crucial in stabilizing the active monomeric palladium species.[13] Ensure the ligand concentration is sufficient. In some cases, adjusting the solvent can also influence catalyst stability.[3][5][6]

  • Inappropriate Temperature: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition pathways.[16][17][18]

    • Solution: Determine the optimal temperature range for your specific reaction. Run a series of experiments at different temperatures to find the best balance between reaction rate and catalyst stability. For some enzyme-catalyzed reactions, an optimal temperature exists beyond which the rate decreases.[18][19]

Problem 2: Low Turnover Frequency (Slow Reaction Rate)

Symptoms:

  • The reaction proceeds to completion, but requires an extended reaction time.

  • Low conversion of starting material within a standard timeframe.

Causality and Troubleshooting Steps:

  • Suboptimal Solvent Choice: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, solubility of reagents, and the rates of key elementary steps in the catalytic cycle.[3][4][5][6] Polar aprotic solvents like DMF, DMSO, and MeCN can stabilize charged intermediates, but their coordinating ability can sometimes compete with the desired ligands.[4][6] Nonpolar solvents such as toluene or THF are also commonly used.[4]

    • Solution: Screen a range of solvents to identify the one that provides the best combination of reactivity and catalyst stability for your specific substrate and ligand system.

    Table 1: Effect of Solvent on a Model Buchwald-Hartwig Amination

SolventDielectric Constant (ε)Typical Outcome
Toluene2.4Good for many standard couplings, non-coordinating.
THF7.6Generally a good starting point, moderately polar.
Dioxane2.2Similar to THF, but with a higher boiling point.
DMF36.7Can accelerate reactions but may also promote side reactions.
DMSO46.7Highly polar, can be beneficial for challenging substrates.
  • Incorrect Base Selection: The base is crucial for the deprotonation of the amine in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[14] However, for base-sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be necessary.[15] The choice of base can also influence the aggregation state of the catalyst.

  • Mass Transfer Limitations: In heterogeneous reaction mixtures, the rate of agitation can impact the overall reaction rate, especially if the base is not fully dissolved.[14]

    • Solution: Ensure vigorous stirring to maintain a homogeneous reaction mixture. If using an insoluble inorganic base, consider a phase-transfer catalyst or a solvent system that improves its solubility.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low turnover numbers.

troubleshooting_workflow start Low Turnover Number Observed check_purity Verify Reagent and Solvent Purity start->check_purity check_purity->start If impure, purify and restart check_atmosphere Ensure Strictly Inert Atmosphere check_purity->check_atmosphere If pure check_atmosphere->start If not inert, correct and restart optimize_temp Optimize Reaction Temperature check_atmosphere->optimize_temp If inert optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent If optimized optimize_base Evaluate Base Strength and Solubility optimize_solvent->optimize_base If optimized optimize_ratio Optimize Pd:Ligand Ratio optimize_base->optimize_ratio If optimized ligand_selection Consider Alternative Ligands optimize_ratio->ligand_selection If still low success Improved Turnover Number ligand_selection->success catalytic_cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange (HNR₂) Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (-HX, Base) Product Ar-NR₂ Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Product->Catalyst_regen

References

effect of solvent and base on 2-(Diphenylphosphino)aniline catalyst performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing cross-coupling reactions catalyzed by 2-(Diphenylphosphino)aniline and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your experiments. This guide is structured to help you troubleshoot common issues and deepen your understanding of how solvent and base selection critically impacts catalyst performance.

Troubleshooting Guide: From Reaction Failure to Optimization

This section addresses the most pressing issues encountered during experimentation, providing not just solutions but the underlying chemical reasoning to empower your decision-making.

Problem 1: My reaction shows low to no conversion.

This is one of the most common and frustrating issues. The root cause often lies in the fundamental setup of the catalytic system, where the solubility of reagents and the generation of the active catalyst are paramount.

Possible Cause A: Poor Solubility of the Base

  • Expertise & Experience: An inorganic base that is insoluble in the reaction solvent cannot perform its role in the catalytic cycle.[1][2] The base is required to deprotonate the amine (in C-N couplings) or participate in the transmetalation step (in C-C couplings), and this can only happen if it has some degree of solubility or effective interaction with the other reagents.[3]

  • Troubleshooting Steps:

    • Verify Solubility: Check the literature for the solubility of your chosen base in the reaction solvent. For example, K₃PO₄ has very low solubility in toluene but is more effective in polar aprotic solvents like dioxane or DMF.

    • Switch Solvent/Base Combination: If you suspect insolubility, switch to a more appropriate pair. For nonpolar solvents like toluene, an organic-soluble alkoxide base like sodium tert-butoxide (NaOtBu) is often a better choice.[1][2]

    • Consider Additives: In some cases, the addition of a small amount of a polar co-solvent or a phase-transfer catalyst can help shuttle the base into the organic phase, but this can also alter the reaction pathway and should be approached with caution.

Possible Cause B: Inefficient Generation of the Active Pd(0) Catalyst

  • Expertise & Experience: Most palladium-catalyzed cross-couplings start with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species.[4] The this compound ligand coordinates to the palladium, but the reduction step is often facilitated by other components in the reaction mixture.

  • Troubleshooting Steps:

    • Solvent as a Reductant: Some solvents, particularly amides like DMF, can act as reducing agents for Pd(II), though this can also lead to byproducts.[4]

    • Role of Reagents: Amines, phosphines, or organometallic reagents can also serve as reductants to generate the active Pd(0) catalyst.[4] Ensure your reagents are pure, as impurities can interfere with this process.

    • Use a Pd(0) Source: If you suspect issues with the reduction step, consider switching to a direct Pd(0) source like Pd₂(dba)₃ to bypass this requirement. However, be aware that the purity of these sources can be variable.[5]

Possible Cause C: Catalyst Poisoning or Deactivation

  • Expertise & Experience: The palladium catalyst is sensitive to impurities and certain functional groups. Water and oxygen are common culprits that can deactivate the catalyst.[6] Solvents like acetonitrile, pyridine, and chlorinated solvents are known to inhibit palladium catalysts and should be avoided.[1][2]

  • Troubleshooting Steps:

    • Ensure Inert Conditions: Rigorously degas your solvents (e.g., by sparging with argon or using a freeze-pump-thaw technique) and run the reaction under a positive pressure of an inert gas like nitrogen or argon.

    • Purify Reagents: Ensure all starting materials are pure and dry. Functional groups like unprotected thiols or certain heterocycles can act as strong ligands, binding to the palladium and halting the catalytic cycle.

    • Review Substrate Functionality: If your substrate contains potentially problematic functional groups, consider using a protecting group strategy.

Problem 2: I am observing significant hydrodehalogenation (Ar-X → Ar-H).

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This becomes especially problematic with electron-rich aryl halides and when using primary amines.[2]

Possible Cause: Imbalance Between Reductive Elimination and β-Hydride Elimination

  • Expertise & Experience: The undesired hydrodehalogenation pathway often competes with the desired C-N or C-C reductive elimination. This competition is heavily influenced by the choice of base and the steric/electronic properties of the ligand.

  • Troubleshooting Steps:

    • Optimize the Base: Very strong bases can sometimes promote pathways leading to hydrodehalogenation. If you are using a strong base like LHMDS or NaOtBu with a sensitive substrate, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[2]

    • Ligand Choice: The this compound ligand is designed to be bulky and electron-rich, which generally favors the desired reductive elimination.[7] If problems persist, ensure the ligand-to-metal ratio is appropriate (typically 1:1 to 2:1).

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the productive coupling.

Frequently Asked Questions (FAQs)

This section provides answers to broader, strategic questions about setting up your reaction for success from the outset.

Q1: How do I select the optimal solvent for my reaction?

The solvent does more than just dissolve the reactants; it influences catalyst stability, reactivity, and even the reaction pathway.[4] Polar solvents can stabilize charged intermediates, which can dramatically alter selectivity in some cases.[8][9]

Table 1: Solvent Selection Guide for this compound Catalyzed Reactions

SolventTypeDielectric Constant (ε)Key Considerations & Use Cases
Toluene Nonpolar Aromatic2.4Excellent general-purpose solvent, especially for reactions involving neutral catalytic intermediates. Good for use with strong alkoxide bases like NaOtBu.[1]
1,4-Dioxane Polar Aprotic (Ethereal)2.2Good for dissolving a wider range of substrates and inorganic bases (e.g., K₃PO₄) than toluene. Must be purified to remove peroxides.[1][6]
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)7.5Similar to dioxane but with a lower boiling point. Its polarity can help stabilize intermediates. Also requires purification to remove peroxides.[2][8]
N,N-Dimethylformamide (DMF) Polar Aprotic (Amide)36.7Highly polar, excellent for dissolving inorganic salts. Can stabilize anionic palladium species, which may alter reaction selectivity.[4][8] Can act as a reductant for Pd(II).[4]
Q2: How do I choose the most appropriate base?

The base is a critical component, and its strength and nature must be matched to the substrates and reaction type.[3] A base that is too strong can decompose sensitive functional groups, while one that is too weak will result in no reaction.[1][2]

Table 2: Base Selection Guide for Cross-Coupling Reactions

BaseTypepKₐ of Conjugate AcidKey Considerations & Use Cases
Sodium tert-butoxide (NaOtBu) Strong Alkoxide~19Highly effective for a broad range of couplings, including challenging aryl chlorides. Can cause decomposition of base-sensitive substrates.[1]
Lithium bis(trimethylsilyl)amide (LHMDS) Strong Amide~26Very strong, non-nucleophilic base. Useful when NaOtBu fails, but carries a higher risk of substrate decomposition.[2]
Potassium Phosphate (K₃PO₄) Weak Inorganic~12.3A mild base ideal for substrates with sensitive functionalities (e.g., esters). Often requires higher temperatures and a highly active catalyst system.[2]
Cesium Carbonate (Cs₂CO₃) Weak Inorganic~10.2Another mild base suitable for sensitive molecules. Its success is highly dependent on the ligand and reaction conditions.[2]
Q3: What does the general catalytic cycle look like?

Understanding the catalytic cycle is key to rational troubleshooting. For a Buchwald-Hartwig amination, a primary application for this catalyst class, the cycle involves three main steps: oxidative addition, amination, and reductive elimination.[10]

Catalytic Cycle pd0 L-Pd(0) Active Catalyst pd2_oa L-Pd(II)(Ar)(X) Oxidative Adduct pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine Complex pd2_oa->pd2_amine Amine Binding (+ R₂NH) pd2_amido L-Pd(II)(Ar)(NR₂) Amido Complex pd2_amine->pd2_amido Deprotonation (+ Base, - Base-H⁺X⁻) pd2_amido->pd0 Reductive Elimination (Forms Ar-NR₂)

Caption: General catalytic cycle for a Buchwald-Hartwig amination.

Q4: How do the solvent and base directly influence the catalytic cycle?

The solvent and base are not passive bystanders; they actively participate in and influence key steps of the cycle. The diagram below illustrates their points of intervention.

Influence Diagram cluster_cycle Catalytic Cycle Steps OA Oxidative Addition Transmetalation Deprotonation / Transmetalation RE Reductive Elimination Solvent Solvent Solvent->OA Stabilizes polar transition states Solvent->Transmetalation Solubilizes base; can stabilize charged intermediates Base Base Base->Transmetalation Required for deprotonation of amine or generation of organometallic nucleophile

Caption: Influence of solvent and base on key catalytic steps.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the this compound ligand (1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum, and purge with a dry, inert gas (Argon or Nitrogen) for 5-10 minutes. A manifold is recommended.

  • Reagent Addition: While maintaining a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent (to achieve a final concentration of ~0.1-0.5 M).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

Technical Support Center: Strategies to Avoid Ligand Degradation in 2-(Diphenylphosphino)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(diphenylphosphino)aniline (DPPA) and related phosphine ligands. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with DPPA degradation and to offer robust strategies and protocols to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of this compound Stability

This compound is a versatile and widely used ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[1] Its unique structure, featuring both a soft phosphine donor and a hard aniline nitrogen, allows it to facilitate a wide range of chemical transformations. However, the very features that make it an effective ligand also render it susceptible to degradation, primarily through oxidation of the phosphorus(III) center to a phosphorus(V) oxide.[2] This degradation deactivates the catalyst, leading to low reaction yields, stalled reactions, and inconsistent results.[2] This guide provides a structured approach to troubleshooting and preventing these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding DPPA stability.

Q1: What are the most obvious signs of DPPA degradation in my reaction?

A: The most common indicators of ligand degradation include:

  • Low or no product yield: This is the most direct sign that your catalytic system is failing.[2]

  • Reaction stalling: The reaction begins but then slows or stops completely before the starting materials are consumed.[2]

  • Formation of Palladium Black: A black precipitate indicates that the active Pd(0) catalyst has aggregated and is no longer effective. This often happens when the ligand is no longer present to stabilize the palladium nanoparticles.[2][3]

  • Inconsistent Results: Poor reproducibility between reaction batches can often be traced to inconsistent handling of air-sensitive reagents like DPPA.[2]

Q2: How can I confirm that my DPPA has oxidized?

A: The most definitive method is ³¹P NMR spectroscopy. Pure this compound exhibits a characteristic signal. Upon oxidation to 2-(diphenylphosphoryl)aniline, a new peak appears at a significantly different chemical shift, typically around +27 to +31 ppm.[4][5][6]

Q3: How should I properly store solid DPPA to prevent degradation?

A: Solid DPPA should be stored in a cool, dark place, ideally within an inert atmosphere glovebox or a desiccator purged with an inert gas like argon or nitrogen.[2][7] If a glovebox is not available, the container should be sealed tightly with parafilm, and the headspace should be purged with inert gas after each use.[8]

Q4: My reaction mixture turned a dark brown/black. Is this definitely ligand degradation?

A: While a color change can indicate degradation, it is most specifically a sign of catalyst decomposition into palladium black.[2] This is often a consequence of ligand degradation. When the phosphine ligand oxidizes, it can no longer effectively coordinate to and stabilize the Pd(0) species, leading to aggregation and precipitation.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, outlining their root causes and providing detailed, scientifically-grounded solutions.

Problem Scenario 1: My reaction has stalled, and I suspect ligand oxidation.
  • Symptoms: The reaction stops prematurely, TLC or LC-MS analysis shows unconsumed starting material, and a fine black precipitate (palladium black) may be visible. A workup and ³¹P NMR analysis of the crude mixture shows a significant peak in the phosphine oxide region (~+30 ppm).

  • Root Cause Analysis: The primary culprit is exposure to molecular oxygen (O₂). Electron-rich phosphines, like DPPA, are highly susceptible to oxidation.[2] The phosphorus atom's lone pair of electrons, essential for coordinating to the metal center, readily reacts with oxygen to form a stable P=O bond, creating the corresponding phosphine oxide.[2][9] This phosphine oxide does not coordinate effectively to palladium, leading to catalyst deactivation.[2]

  • Solutions & Proactive Strategies:

    • Implement Rigorous Inert Atmosphere Techniques: The use of a glovebox or a Schlenk line is non-negotiable for handling DPPA, especially when preparing solutions or setting up reactions.[10][11] These systems are designed to replace the reactive laboratory atmosphere with a dry, inert one (argon or nitrogen), preventing oxidation.[12]

      • Causality: By physically excluding O₂ from the reaction vessel, you remove the primary oxidant responsible for degrading the ligand. Even trace amounts of oxygen can be detrimental over the course of a long, heated reaction.[13]

    • Ensure Thorough Solvent Degassing: Dissolved oxygen in solvents is a major and often overlooked source of contamination.[14] Solvents must be thoroughly degassed immediately before use.

      • Causality: Common organic solvents can contain significant amounts of dissolved oxygen. Heating the reaction increases the rate of oxidation, making the removal of this dissolved O₂ critical for catalyst and ligand survival.[13]

Degassing Method Procedure Efficiency Best For
Freeze-Pump-Thaw The solvent is frozen (liq. N₂), a vacuum is applied, the flask is sealed, and the solvent is thawed. This cycle is repeated 3 times.[13]Most Effective Reactions highly sensitive to oxygen; preparing stock solutions.[13][14]
Inert Gas Sparging An inert gas (Ar or N₂) is bubbled through the solvent for 30-60 minutes.[12]Moderately Effective Less sensitive reactions; degassing large volumes of solvent.[14]
Sonication under Vacuum The solvent is sonicated under a light vacuum for several cycles, with inert gas backfill after each cycle.[13]Moderately Effective Quick degassing for some applications.[14]
Problem Scenario 2: I'm observing P-C bond cleavage and other unexpected side products.
  • Symptoms: Complex NMR spectra, multiple spots on TLC, and isolation of products where a phenyl group has been cleaved from the phosphorus atom.

  • Root Cause Analysis: While less common than oxidation, P-C bond cleavage is a known deactivation pathway for phosphine ligands, often occurring under harsh reaction conditions.[15] This can be promoted by high temperatures or interaction with certain metal centers, leading to the formation of phosphido-bridged complexes or other inactive species.[16][17] The aniline moiety itself can also undergo undesired side reactions if incompatible reagents are used.

  • Solutions & Proactive Strategies:

    • Optimize Reaction Temperature: High temperatures can provide the activation energy needed for P-C bond scission.[15] Screen a range of temperatures to find the minimum required for an efficient reaction rate without promoting ligand degradation.

    • Careful Reagent Selection: Be mindful of reagent compatibility. Strong electrophiles can potentially react with either the phosphine or the aniline. Strong bases can deprotonate the aniline N-H, opening up pathways for side reactions.[18]

    • Protect from Light: Some organometallic species are light-sensitive. Wrapping the reaction flask in aluminum foil is a simple but effective precaution against potential photodegradation pathways.[7]

    dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

    }

    Caption: Primary degradation pathways for this compound.

Part 3: Key Experimental Protocols

Adherence to standardized, robust protocols is the best defense against ligand degradation.

Protocol 1: Standard Setup for an Air-Sensitive Reaction using a Schlenk Line

This protocol ensures that the reaction environment is free of atmospheric oxygen and moisture.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) at >125°C overnight and allow it to cool under a stream of inert gas.[13]

  • Assemble Apparatus: Quickly assemble the hot glassware and connect it to the Schlenk line's dual vacuum/inert gas manifold.

  • Establish Inert Atmosphere: Perform a minimum of three "evacuate-refill" cycles.[12]

    • Evacuate the flask under vacuum for 2-3 minutes to remove the air.

    • Refill the flask with a positive pressure of high-purity argon or nitrogen.

    • Repeat this cycle two more times.

  • Add Reagents:

    • Solids: Add air-stable solids (e.g., base, aryl halide) to the flask under a positive flow of inert gas. For air-sensitive solids like DPPA, weigh them inside a glovebox and add them to the flask before removing it.[10]

    • Solvents & Liquids: Add freshly degassed solvent via a dry, inert-gas flushed syringe or cannula.[10] Liquid reagents should be added similarly.

  • Run Reaction: Once all components are added, the reaction can be heated or cooled as required. Maintain a slight positive pressure of inert gas throughout the reaction, vented through an oil bubbler.[13]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

}

Caption: Workflow for setting up an air-sensitive reaction.

Protocol 2: Purity Check of DPPA via ³¹P NMR Spectroscopy

This allows for a quick assessment of the quality of your ligand before use.

  • Sample Preparation: Inside a glovebox or under a positive flow of inert gas, dissolve ~5-10 mg of the DPPA solid in ~0.6 mL of deuterated solvent (e.g., CDCl₃, C₆D₆) that has been passed through a plug of activated alumina to remove residual water.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube and cap it securely. For extra protection, the cap can be wrapped with parafilm.

  • Acquire Spectrum: Obtain a proton-decoupled ³¹P NMR spectrum.

  • Analysis:

    • Pure DPPA: A single major peak should be observed.

    • Oxidized DPPA: The presence of a second peak, typically downfield around +27 to +31 ppm , indicates the presence of the phosphine oxide.[4][5] The relative integration of this peak can be used to quantify the extent of degradation.

Compound Typical ³¹P NMR Chemical Shift (ppm)
This compound (DPPA)Varies, but is distinct from the oxide
2-(Diphenylphosphoryl)aniline (DPPA=O)~ +27 to +31[4][5]

References

Technical Support Center: Purification Techniques for 2-(Diphenylphosphino)aniline Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the purification of 2-(diphenylphosphino)aniline (DPPA) metal complexes. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for the successful purification of these often sensitive and challenging compounds. The unique electronic and steric properties of the DPPA ligand, combining a soft phosphine donor with a harder aniline nitrogen donor, lead to a diverse range of coordination complexes with applications in catalysis and materials science. However, this versatility also presents specific purification challenges, including sensitivity to air and moisture, potential for ligand dissociation, and the formation of complex mixtures.

This resource provides a structured approach to troubleshooting common purification issues, detailed experimental protocols for key techniques, and a comprehensive set of frequently asked questions.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that may arise during the purification of this compound metal complexes in a question-and-answer format.

Issue 1: Low or No Recovery of the Desired Complex After Column Chromatography

Question: I performed column chromatography on my crude this compound metal complex, but I'm seeing very low or no recovery of my product. What could be the issue?

Answer: This is a common problem when working with metal complexes, and there are several potential causes. The stability of your complex on the stationary phase is a primary concern.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Decomposition on Stationary Phase Many metal complexes are sensitive to the acidic nature of silica gel or the basic nature of alumina, leading to decomposition.[1][2] Before committing to a large-scale column, perform a quick stability test by spotting your crude mixture on a TLC plate and letting it sit for an hour before eluting. If streaking or the appearance of new spots is observed, your complex is likely degrading. Consider using a more inert stationary phase like Celite or deactivated silica/alumina.
Irreversible Adsorption The polarity of your complex might cause it to bind too strongly to the stationary phase.[3] If your complex is highly polar, it may not elute with common solvent systems. Try using a more polar mobile phase or consider reverse-phase chromatography where the stationary phase is nonpolar (e.g., C18) and a polar solvent system is used.[2]
Ligand Dissociation The this compound ligand can dissociate from the metal center on the column, especially if the metal-ligand bond is labile. This can lead to the elution of the free ligand and the metal salt separately. If you suspect this is happening, consider purifying the complex by other means, such as crystallization or precipitation.
Issue 2: The Purified Complex is Contaminated with Oxidized Phosphine (Phosphine Oxide)

Question: My NMR analysis shows a significant amount of the corresponding phosphine oxide in my "purified" complex. How can I remove this impurity?

Answer: The phosphorus atom in the this compound ligand is susceptible to oxidation, especially when exposed to air. This can occur during the reaction, workup, or purification.

Causality and Prevention:

Phosphine oxidation is a common side reaction, often accelerated by trace amounts of peroxides in solvents or exposure to atmospheric oxygen.[4] Therefore, stringent air-free techniques are paramount.

dot

cluster_prevention Prevention of Phosphine Oxidation cluster_removal Removal of Phosphine Oxide Inert_Atmosphere Use of Schlenk Line or Glovebox Crystallization Crystallization/Precipitation Inert_Atmosphere->Crystallization Purification Method Degassed_Solvents Freeze-Pump-Thaw or Sparging Chromatography Column Chromatography Degassed_Solvents->Chromatography Purification Method Purified_Reagents Check for Peroxides Pure_Complex Pure Metal Complex Crystallization->Pure_Complex Isolation Chromatography->Pure_Complex Isolation Crude_Complex Crude Metal Complex (with Phosphine Oxide) Crude_Complex->Inert_Atmosphere Strict Handling Crude_Complex->Degassed_Solvents Proper Solvent Prep Crude_Complex->Purified_Reagents Reagent Quality

Caption: Workflow for preventing and removing phosphine oxide impurities.

Detailed Removal Strategies:

  • Crystallization: This is often the most effective method. The phosphine oxide is typically more polar than the desired metal complex. A carefully chosen solvent system can leave the phosphine oxide in the mother liquor.[5]

  • Column Chromatography: If crystallization is not feasible, column chromatography can be effective. Since the phosphine oxide is more polar, it will have a lower Rf value on a normal-phase column. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can effectively separate the complex from the oxide.

Issue 3: Difficulty in Obtaining Crystalline Material

Question: My purified complex is an oil or an amorphous solid, and I am struggling to obtain crystals for X-ray diffraction or to improve purity. What techniques can I try?

Answer: Crystallization of metal complexes can be challenging and often requires experimentation with various techniques.[5][6]

Step-by-Step Crystallization Approaches:

  • Slow Evaporation:

    • Dissolve the complex in a suitable solvent in a vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly over several days.

  • Solvent Diffusion (Vapor Diffusion):

    • Dissolve the complex in a small amount of a solvent in which it is soluble (e.g., dichloromethane or chloroform) in a small vial.

    • Place this vial inside a larger jar containing a solvent in which the complex is insoluble but is miscible with the first solvent (an "anti-solvent" like hexane or diethyl ether).[7][8]

    • Seal the larger jar and allow the anti-solvent vapor to slowly diffuse into the solution of the complex, gradually decreasing its solubility and inducing crystallization.[8]

  • Layering:

    • Dissolve the complex in a dense solvent (e.g., dichloromethane).

    • Carefully layer a less dense anti-solvent (e.g., hexane or pentane) on top of the solution.

    • Allow the solvents to slowly mix at the interface, which can induce crystallization.

  • Cooling:

    • Prepare a saturated solution of the complex in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.[9]

dot

Start Amorphous Complex Solvent_Selection Select Appropriate Solvent(s) Start->Solvent_Selection Slow_Evaporation Slow Evaporation Solvent_Selection->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Selection->Vapor_Diffusion Layering Layering Solvent_Selection->Layering Cooling Cooling Solvent_Selection->Cooling Crystals Crystalline Product Slow_Evaporation->Crystals Vapor_Diffusion->Crystals Layering->Crystals Cooling->Crystals

Caption: Decision tree for selecting a crystallization method.

II. Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing this compound and its metal complexes?

A1: Both the free ligand and its metal complexes can be sensitive to air and moisture.[10] It is crucial to handle these compounds under an inert atmosphere, such as in a glovebox or using a Schlenk line.[11][12] Solvents should be thoroughly dried and degassed before use.[12] For long-term storage, keep the compounds in a sealed container under argon or nitrogen in a freezer.

Q2: Can I use column chromatography for all this compound metal complexes?

A2: Not always. While column chromatography is a powerful purification technique, its success depends on the stability of the complex on the chosen stationary phase.[1][13][14][15] Some complexes may decompose or undergo ligand exchange on silica or alumina.[3] It is always advisable to perform a small-scale test on a TLC plate to assess stability before attempting a column.

Q3: My complex is a vibrant color. Can I use this to monitor the purification?

A3: Yes, if your complex is colored, you can visually track its movement down a column, which simplifies fraction collection.[15] However, you should still confirm the purity of the colored fractions using an analytical technique like TLC or NMR spectroscopy.

Q4: What are some common solvent systems for the recrystallization of these complexes?

A4: The choice of solvent is highly dependent on the specific complex. Common solvent/anti-solvent pairs for recrystallization include dichloromethane/hexane, chloroform/pentane, and toluene/hexane.[16][17] Sometimes, a single solvent system with controlled cooling can also yield good crystals.[9] It is often a matter of trial and error to find the optimal conditions.

Q5: How can I confirm the purity and identity of my final complex?

A5: A combination of analytical techniques is recommended.

  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for confirming the structure and purity of your complex. The ³¹P NMR spectrum is particularly useful for assessing the coordination of the phosphine and detecting any phosphine oxide impurities.[16]

  • Mass Spectrometry: This can confirm the molecular weight of the complex.

  • Elemental Analysis: Provides the elemental composition of the compound, which is a good indicator of purity.

  • X-ray Crystallography: If you can obtain single crystals, this technique provides definitive structural information.

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization under Inert Atmosphere

This protocol describes a general procedure for recrystallizing an air-sensitive this compound metal complex using a Schlenk flask.

Materials:

  • Crude this compound metal complex

  • Anhydrous and degassed recrystallization solvent (e.g., toluene)

  • Anhydrous and degassed anti-solvent (e.g., hexane)

  • Schlenk flask with a magnetic stir bar

  • Septa

  • Cannula or syringe

  • Schlenk line or glovebox

Procedure:

  • Place the crude complex into a Schlenk flask equipped with a stir bar.

  • Seal the flask with a septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add a minimal amount of the hot recrystallization solvent via cannula or syringe to dissolve the complex completely.

  • Slowly add the anti-solvent via cannula or syringe until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature, then transfer to a refrigerator or freezer.

  • Once crystals have formed, isolate them by filtration under an inert atmosphere using a filter cannula or a Schlenk filter frit.

  • Wash the crystals with a small amount of cold, degassed anti-solvent.

  • Dry the purified crystals under high vacuum.

Protocol 2: Small-Scale Column Chromatography Stability Test

This protocol helps determine if a complex is stable on a given stationary phase before committing to a larger-scale purification.

Materials:

  • Crude this compound metal complex

  • TLC plate (silica gel or alumina)

  • Developing chamber

  • Eluent (a solvent system that moves the desired spot to an Rf of ~0.3-0.5)

  • UV lamp

Procedure:

  • Dissolve a small amount of the crude complex in a suitable solvent.

  • Spot the solution onto a TLC plate.

  • Allow the spot to sit on the plate for 30-60 minutes, exposed to the atmosphere of the lab (or in an inert atmosphere if you are only testing solvent effects).

  • Develop the TLC plate in the chosen eluent.

  • Visualize the plate under a UV lamp.

  • Analysis: If the spot remains well-defined and there is no significant streaking or the appearance of new spots, the complex is likely stable enough for column chromatography on that stationary phase. If streaking or decomposition is observed, consider an alternative stationary phase or purification method.

IV. References

  • BenchChem. (2025). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds.

  • Bowmaker, G. A., et al. (n.d.). Metal-Ligand Bonding in Coinage Metal-Phosphine Complexes: The Synthesis and Structure of Some Low-Coordinate Silver(I). PubMed.

  • Wegeberg, C., et al. (2018). Phosphine Functionalized Cp C Ligands and Their Metal Complexes. MDPI.

  • Dorn, G., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. PubMed Central.

  • Reddit. (2021). Purification of air-sensitive complex. r/Chempros.

  • Views, C. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews.

  • Kalyan, V., et al. (2025). Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). ResearchGate.

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.

  • ResearchGate. (2016). Can we do column chromatography for the purification of metal complexs?.

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

  • ResearchGate. (n.d.). Stability of the prepared complexes at different pH media.

  • Wikipedia. (n.d.). Column chromatography.

  • Coconubo-Guio, L., et al. (2025). Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions.

  • ResearchGate. (2025). Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands.

  • ResearchGate. (2016). Can we do column chromatography for the purification of metal complexs ?.

  • ResearchGate. (2019). I would like to know about how can crystallization of metal complexes take place?.

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.

  • University of Colorado Boulder. (n.d.). Column Chromatography - Organic Chemistry.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Reddit. (2021). Recrystallizing organometallic complexes. r/chemistry.

  • ResearchGate. (2014). Is there a method to crystallize iron, cobalt and nickel complexes?.

  • NIH. (n.d.). From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations.

  • Wikipedia. (n.d.). Metal-phosphine complex.

  • ResearchGate. (2020). How to Purify Organometallic Complexes ?.

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.

  • Mount Allison University. (n.d.). Iminophosphine platinum(II) complexes containing long chain aniline derivatives: synthesis, characterization, and anticancer properties.

  • ResearchGate. (2025). (PDF) Synthesis of gold(III) complexes of 2-(diphenylthiophosphino)aniline.

  • ResearchGate. (2025). Preparation, Identification and analytical studies of some Metal Complexes with Schiff base ligand ( p-NPHAC).

  • Sigma-Aldrich. (n.d.). This compound.

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis, structure and kinetics of Group 6 metal carbonyl complexes containing a new 'P 2 N' mixed donor multidentate ligand.

  • PubChem. (n.d.). This compound.

  • Teledyne Labs. (n.d.). Purification of Organometallic Ligands with the CombiFlash EZ Prep.

  • ResearchGate. (2025). Gold(I) Complexes of this compound: Synthesis and Influence of the Perhalophenyl Ligand on their Assembly.

References

managing air and moisture sensitivity of 2-(Diphenylphosphino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Diphenylphosphino)aniline (CAS 65423-44-1). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and troubleshooting of this versatile yet sensitive bifunctional ligand. Our goal is to equip you with the knowledge to ensure the integrity of your reagents and the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the air and moisture sensitivity of this compound.

Q1: Why is this compound considered air and moisture sensitive?

A: The sensitivity of this compound stems from its two functional groups: the tertiary phosphine and the primary aniline.

  • Phosphine Oxidation: The phosphorus atom has a lone pair of electrons that is susceptible to oxidation by atmospheric oxygen. This reaction converts the phosphine to the corresponding phosphine oxide. The resulting 2-(Diphenylphosphoryl)aniline has significantly different electronic and steric properties, rendering it ineffective as a ligand in many catalytic reactions, such as cross-coupling.[1]

  • Aniline Oxidation: The aniline group is also prone to oxidation, especially when exposed to air and light. This process can lead to the formation of colored impurities, causing the typically white to off-white solid to darken to yellow or brown.[2] While this may not always interfere with the desired reaction, it is an indicator of improper handling or storage.

Q2: What are the visual indicators of degradation?

A: Fresh, high-purity this compound is a white to off-white crystalline solid. The primary visual cue of degradation is a change in color. If your sample appears yellow, brown, or reddish, it is likely that the aniline moiety has undergone some degree of oxidation.[2] The oxidation of the phosphine group to the phosphine oxide does not typically result in a color change, so a sample can be degraded in this way while still appearing white. Therefore, it is crucial to rely on proper handling techniques rather than visual inspection alone.

Q3: What are the ideal storage conditions for this compound?

A: To maintain its integrity, this compound should be stored in a cool, dark place under an inert atmosphere. The recommended storage temperature is room temperature. It is crucial to keep the container tightly sealed to prevent the ingress of air and moisture. For long-term storage, a glovebox with a nitrogen or argon atmosphere is ideal.[3]

Q4: What is the best inert gas to use for storage and handling?

A: Both nitrogen and argon are suitable for creating an inert atmosphere.[4][5] Argon is denser than air, which can be advantageous when performing manipulations in an open system, as it provides a better "blanket" of inert gas. However, for most applications, high-purity nitrogen is sufficient and more economical.[3][5]

Q5: Can I handle this compound on the benchtop?

A: It is strongly advised to handle this compound under an inert atmosphere, either in a glovebox or using Schlenk line techniques.[1][6] Brief exposure to air for weighing may be acceptable if done quickly, but prolonged exposure will lead to degradation. For quantitative transfers and setting up reactions, inert atmosphere techniques are essential to ensure the quality of the ligand and the reproducibility of your results.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound.

Scenario 1: Low or No Reaction Yield in a Cross-Coupling Reaction (e.g., Suzuki, Heck)

Symptoms:

  • The reaction fails to proceed to completion, or the yield of the desired product is significantly lower than expected.

  • TLC or GC-MS analysis shows mainly starting materials.

Possible Causes & Solutions:

Possible Cause Diagnostic Check Solution
Oxidized Phosphine Ligand Analyze a small sample of the ligand by 31P NMR spectroscopy. The signal for this compound should be a sharp singlet. The presence of a second signal at a downfield chemical shift is indicative of the phosphine oxide.[7][8]Discard the degraded ligand and use a fresh, properly stored sample. Ensure all solvents are thoroughly degassed and the reaction is set up under a strictly inert atmosphere.[9][10]
Incomplete Degassing of Solvents Even with proper ligand handling, dissolved oxygen in solvents can lead to ligand oxidation in situ.Degas all solvents thoroughly before use. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[1] For less sensitive applications, sparging with an inert gas for 30-60 minutes may be sufficient.
Air Leak in the Reaction Setup Carefully inspect all joints and septa for a secure seal. A small, continuous flow of inert gas through a bubbler should be maintained throughout the reaction.Ensure all glassware joints are properly greased and sealed. Use fresh, pliable rubber septa and secure them with wire or clamps.
Scenario 2: Formation of Unexpected Byproducts

Symptoms:

  • TLC or LC-MS analysis reveals the presence of significant, unidentified side products.

  • The crude product is difficult to purify.

Possible Causes & Solutions:

Possible Cause Diagnostic Check Solution
Aniline Reactivity If the reaction conditions are harsh (e.g., strong oxidants, high temperatures), the aniline group may participate in side reactions.Review the reaction conditions. If possible, use milder conditions or protect the aniline group prior to the reaction.
Phosphine Oxide as a Ligand The in-situ-formed phosphine oxide can sometimes act as a ligand, leading to a different catalytic activity and the formation of byproducts.The primary solution is to prevent the oxidation of the phosphine ligand by following strict air-free techniques.
Homocoupling of Boronic Acids (in Suzuki reactions) In Suzuki couplings, the presence of oxygen can promote the homocoupling of the boronic acid reagent.[11]Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas throughout the experiment.

Experimental Protocols & Workflows

Protocol 1: Proper Handling and Transfer of this compound

This protocol describes the safe transfer of the solid ligand from its storage container to a reaction flask using a Schlenk line.

Materials:

  • This compound in a sealed container

  • Schlenk flask with a sidearm

  • Spatula

  • Schlenk line with vacuum and inert gas (N2 or Ar) manifolds

  • Grease for joints

Procedure:

  • Prepare the Schlenk Flask: Oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas. Grease the joint of the flask.

  • Purge the Flask: Attach the flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "vac-and-back" cycle three times to ensure a completely inert atmosphere.[9]

  • Transfer the Solid: Under a positive flow of inert gas (counterflow), briefly remove the stopper of the Schlenk flask. Quickly weigh the desired amount of this compound and add it to the flask.

  • Reseal and Purge: Immediately reseal the flask and perform another "vac-and-back" cycle to remove any air that may have entered during the transfer.

  • The ligand is now ready for the addition of degassed solvents and other reagents.

Workflow for Troubleshooting Low Yield in a Suzuki Coupling Reaction

The following diagram illustrates a logical workflow for diagnosing the root cause of a failed or low-yielding Suzuki coupling reaction where this compound is used as a ligand.

G start Low Yield in Suzuki Coupling check_ligand Check Ligand Integrity (31P NMR) start->check_ligand oxidized Ligand Oxidized check_ligand->oxidized Yes not_oxidized Ligand is Pure check_ligand->not_oxidized No check_conditions Review Reaction Conditions degassing_issue Improper Degassing? check_conditions->degassing_issue check_reagents Verify Reagent Quality boronic_acid_issue Boronic Acid Decomposed? check_reagents->boronic_acid_issue solution_fresh_ligand Use Fresh Ligand & Improve Air-Free Technique oxidized->solution_fresh_ligand not_oxidized->check_conditions base_issue Base Inactive/Incorrect? degassing_issue->base_issue No solution_degas Improve Solvent Degassing (Freeze-Pump-Thaw) degassing_issue->solution_degas Yes base_issue->check_reagents No solution_base Use Fresh, Anhydrous Base base_issue->solution_base Yes solution_boronic_acid Use Fresh Boronic Acid boronic_acid_issue->solution_boronic_acid Yes

Caption: Troubleshooting workflow for low reaction yields.

References

Validation & Comparative

A Senior Scientist's Guide: Comparing 2-(Diphenylphosphino)aniline with Other Monodentate Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 2-(Diphenylphosphino)aniline (DPPA) against other common monodentate phosphine ligands. Moving beyond a simple catalog of features, we will explore the causal relationships between ligand structure and catalytic performance, supported by experimental data and field-proven insights to empower your catalyst system selection.

The Central Role of the Ligand: More Than a Spectator

In transition metal catalysis, particularly palladium-catalyzed cross-coupling, the phosphine ligand is the architect of the catalyst's reactivity. It directly modulates the metal center's steric and electronic environment, governing crucial steps like oxidative addition and reductive elimination.[1][2] While a vast library of ligands exists, this compound (DPPA) occupies a unique position. Its design incorporates a secondary, functional group—an ortho-amino moiety—that elevates it from a simple phosphine to a sophisticated, cooperative ligand. This guide will dissect the tangible performance advantages this structural feature imparts when compared to benchmark ligands like triphenylphosphine (PPh₃), sterically demanding ligands like tri(o-tolyl)phosphine (P(o-tol)₃), and modern, highly active Buchwald-type ligands.

Deconstructing the Ligand: Steric, Electronic, and Cooperative Effects

A ligand's performance is dictated by a combination of its physical bulk (sterics) and its electron-donating or -withdrawing nature (electronics).[1][2]

  • Steric Properties: Quantified by the Tolman Cone Angle (θ), this parameter measures the physical space a ligand occupies around the metal center.[1] A larger cone angle can accelerate reductive elimination but may hinder oxidative addition.

  • Electronic Properties: Often inferred from spectroscopic data (e.g., ν(CO) of LNi(CO)₃ complexes) or the pKa of the corresponding phosphonium ion, this describes the ligand's ability to donate electron density to the metal.[1] Electron-rich ligands stabilize the metal center and can promote the oxidative addition of challenging substrates like aryl chlorides.

DPPA's innovation lies in a third dimension: the cooperative effect of its ortho-amino group. This group is not passive; it actively participates in the catalytic cycle.

  • Hemilability: The N-H group can act as a weak, reversible coordinating site.[3][4][5] This allows the ligand to behave almost like a pincer, stabilizing reactive intermediates by transiently occupying a coordination site, which can then easily dissociate to allow substrate binding. This prevents catalyst decomposition and enhances overall activity.

  • Hydrogen Bonding: The amino group can form hydrogen bonds with substrates or bases within the coordination sphere, pre-organizing the transition state for more efficient bond formation.

The following diagram illustrates how these fundamental properties of DPPA translate into superior catalytic performance.

Ligand_Properties_Flow cluster_ligand Ligand Characteristics (DPPA) cluster_effects Mechanistic Consequences cluster_outcome Performance Outcome L_Props Core Structure: (2-Aminophenyl)diphenylphosphine Sterics Moderate Steric Bulk (Cone Angle ≈ 145°) L_Props->Sterics Electronics Good Electron Donor (Electron-rich) L_Props->Electronics Unique Key Functional Group (ortho-NH2) L_Props->Unique Performance Enhanced Catalytic Activity (Higher Yields, TON, TOF) Sterics->Performance Stability Stabilization of Pd(0) (Prevents aggregation) Electronics->Stability Hemilability Hemilability (Transient N-Pd bond) Unique->Hemilability HBond Hydrogen Bonding (Substrate pre-organization) Unique->HBond Hemilability->Stability HBond->Performance Stability->Performance

Caption: Causal flow from DPPA's structural features to catalytic results.

Comparative Data Table: Ligand Properties

This table provides a quantitative comparison of DPPA with other widely used monodentate phosphine ligands.

LigandStructureTolman Cone Angle (θ)Tolman Electronic Parameter (TEP, cm⁻¹)Key Characteristics
DPPA
alt text
~145°2063.8Moderate bulk, good donor, hemilabile N-H group.
PPh₃
alt text
145°2068.9The industry standard; moderate bulk, less electron-donating.
P(o-tol)₃
alt text
194°2066.3Very high steric bulk promotes reductive elimination.[6]
tBuXPhos
alt text
Very Large~2056Buchwald ligand; extremely bulky and electron-rich.

Note: A lower TEP value indicates a more electron-donating ligand.

Performance in Action: Cross-Coupling Reactions

The theoretical advantages of DPPA are borne out in its superior performance in key synthetic transformations.

A. Suzuki-Miyaura Coupling

The formation of C-C bonds via Suzuki-Miyaura coupling is a foundational reaction in modern synthesis. For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, ligand choice is critical.

Experimental Comparison: Coupling of 4-chloroanisole with phenylboronic acid

LigandCatalyst SystemYield (%)ConditionsRationale for Performance
DPPA 1.5 mol% Pd(OAc)₂, 3 mol% Ligand98 K₃PO₄, Toluene, 100 °C, 3hExcellent balance of electron-donating ability and stabilization from the NH₂ group promotes high catalyst turnover.
PPh₃ 1.5 mol% Pd(OAc)₂, 3 mol% Ligand<5 K₃PO₄, Toluene, 100 °C, 3hInsufficiently electron-donating to efficiently activate the C-Cl bond, leading to slow oxidative addition.[7]
P(o-tol)₃ 1.5 mol% Pd(OAc)₂, 3 mol% Ligand65 K₃PO₄, Toluene, 100 °C, 3hThe high steric bulk facilitates the final reductive elimination step, but the initial oxidative addition can still be sluggish compared to systems with more electron-rich ligands.

Analysis: The data clearly shows that for a deactivated aryl chloride, DPPA significantly outperforms both the standard PPh₃ and the bulky P(o-tol)₃. The combination of its electron-rich nature and the stabilizing, hemilabile amino group allows the catalyst to efficiently navigate the entire catalytic cycle, from the difficult oxidative addition of the C-Cl bond to the final C-C bond-forming reductive elimination.

B. Buchwald-Hartwig Amination

While highly specialized and often expensive Buchwald ligands are the gold standard for C-N bond formation, DPPA serves as a powerful and economical alternative for a broad range of substrates.[8][9] The N-H moiety can participate directly in the mechanism, potentially acting as a proton shuttle to facilitate the deprotonation of the amine coupling partner, thereby lowering the activation barrier for the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a trusted, self-validating methodology for a typical Suzuki-Miyaura coupling reaction using DPPA. The use of a pre-catalyst formation step is included as a best practice to ensure the generation of a consistent and highly active Pd(0) species.

Caption: A validated workflow for Suzuki-Miyaura coupling using DPPA.

Step-by-Step Methodology:

  • Reagent Preparation: In an inert atmosphere (glovebox or Schlenk line), add the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv) to an oven-dried reaction vial containing a magnetic stir bar.

  • Catalyst Pre-formation: In a separate vial, dissolve palladium(II) acetate (0.015 equiv) and DPPA (0.03 equiv) in 2 mL of dry, degassed toluene. Stir the mixture for 10 minutes at room temperature. A color change is typically observed as the active Pd(0)Lₙ species forms. Causality Note: This pre-formation step is critical as it ensures the complete reduction of Pd(II) to the active Pd(0) state before introduction to the main reaction, leading to more reproducible results and preventing side reactions.

  • Reaction Initiation: Using a syringe, transfer the pre-formed catalyst solution to the reaction vial containing the substrates and base. Rinse the catalyst vial with an additional 3 mL of solvent and add this to the reaction mixture.

  • Heating and Monitoring: Seal the reaction vial and place it in a pre-heated oil bath or heating block at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

This compound is more than just another phosphine; it is a sophisticated ligand that leverages an intramolecular cooperative effect to enhance catalytic stability and activity.

Strategic Recommendations:

  • Employ DPPA for: Challenging Suzuki-Miyaura couplings involving unactivated or sterically hindered aryl chlorides, where standard ligands like PPh₃ fail. It is also an excellent starting point for optimizing Buchwald-Hartwig aminations before resorting to more costly, specialized ligand systems.

  • Opt for P(o-tol)₃ or Buchwald Ligands when: The rate-limiting step is definitively reductive elimination and extreme steric bulk is the primary requirement, such as in the formation of highly hindered biaryl systems or C-N bonds with bulky secondary amines.

  • Use PPh₃ for: Simpler couplings involving highly reactive substrates like aryl iodides or bromides where catalyst cost is the primary driver and high efficiency is not paramount.

By understanding the mechanistic advantages conferred by the unique structure of DPPA, researchers can make more strategic, data-driven decisions, leading to the development of more efficient and robust synthetic methodologies.

References

A Comparative Performance Evaluation of 2-(Diphenylphosphino)aniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant in the success of palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties fundamentally dictate the efficiency, substrate scope, and overall robustness of the catalytic system. This guide provides an in-depth comparative analysis of 2-(Diphenylphosphino)aniline, a versatile and commercially available aminophosphine ligand, across four major classes of coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira. We will objectively evaluate its performance against other commonly employed phosphine ligands, supported by experimental data, to provide a rational basis for its application in complex organic synthesis.

Introduction to this compound: A Ligand Profile

This compound is a monodentate phosphine ligand featuring a diphenylphosphino group attached to an aniline backbone. This unique structure imparts a combination of steric bulk from the phenyl groups on the phosphorus atom and a coordinating amino group. The presence of the amino group can influence the electronic properties of the phosphorus atom and may play a role in catalyst stability and reactivity through secondary interactions with the metal center or other reaction components. While often classified as a monodentate phosphine, the potential for the amino group to interact with the palladium center gives it interesting characteristics that can differ from simple triarylphosphines.

The Catalytic Landscape: A Head-to-Head Comparison

The true measure of a ligand's utility is its performance across a range of catalytic transformations. In the following sections, we will dissect the performance of this compound in key cross-coupling reactions, comparing it with established and alternative phosphine ligands.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation. The choice of ligand is particularly crucial when dealing with less reactive aryl chlorides. While bulky, electron-rich biaryl phosphines like SPhos and XPhos are often the go-to ligands for challenging couplings, aminophosphines like this compound offer a cost-effective and efficient alternative for a range of substrates.

Comparative Performance in Suzuki-Miyaura Coupling

LigandAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Derivative 4-ChlorotoluenePhenylboronic AcidPd(OAc)₂K₃PO₄Toluene10016~71%[1]
SPhos2-ChlorotoluenePhenylboronic AcidPd₂(dba)₃K₃PO₄1,4-Dioxane80298%[2]
XPhos4-ChlorotoluenePhenylboronic AcidPd(OAc)₂K₃PO₄TolueneRT298%[3]
P(t-Bu)₃4-ChlorotoluenePhenylboronic AcidPd(OAc)₂K₃PO₄Dioxane80298%
dppfAryl BromidePhenylboronic AcidPdCl₂(dppf)KOAcDioxane80-High Yields[3]

Note: Data for the this compound derivative is based on a closely related N-diphenylphosphanyl-2-aminopyridine ligand system, highlighting the potential of this ligand class.

From the data, it is evident that while highly specialized biaryl phosphine ligands like SPhos and XPhos can achieve near-quantitative yields under milder conditions, aminophosphine ligands demonstrate considerable efficacy, particularly with more challenging aryl chlorides. The slightly lower yield may be offset by the ligand's accessibility and cost-effectiveness in many applications.

Heck Coupling: Olefin Arylation

The Heck reaction, the palladium-catalyzed arylation of alkenes, is a powerful tool for the synthesis of substituted olefins. The ligand's role here is to stabilize the active palladium(0) species and facilitate the key steps of oxidative addition and migratory insertion. Palladium complexes of N,N-bis(diphenylphosphino)aniline, a close structural relative of this compound, have been shown to be effective precatalysts for this transformation.

Performance in the Heck Reaction of Aryl Bromides with Styrene

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
p-Bromoacetophenone[PdCl₂(N,N-bis(diphenylphosphino)aniline deriv.)]K₂CO₃Dioxane80694%[4]
p-Bromobenzaldehyde[PdCl₂(N,N-bis(diphenylphosphino)aniline deriv.)]K₂CO₃Dioxane80692%[4]
Bromobenzene[PdCl₂(N,N-bis(diphenylphosphino)aniline deriv.)]K₂CO₃Dioxane801686%[4]
p-Bromoanisole[PdCl₂(N,N-bis(diphenylphosphino)aniline deriv.)]K₂CO₃Dioxane801689%[4]
p-Bromotoluene[PdCl₂(N,N-bis(diphenylphosphino)aniline deriv.)]K₂CO₃Dioxane801685%[4]

These results demonstrate that palladium complexes bearing bis(diphenylphosphino)aniline-type ligands are highly active in the Heck reaction, providing good to excellent yields for a variety of electronically diverse aryl bromides. The slightly longer reaction times for less activated substrates are typical for this class of reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, a common motif in pharmaceuticals and materials. The success of this reaction is highly dependent on the ligand, which must promote both the oxidative addition of the aryl halide and the subsequent C-N bond-forming reductive elimination. While ligands like Xantphos and the Buchwald biarylphosphines are benchmarks in this field, this compound presents a simpler, yet potentially effective alternative.

Comparative Performance in Buchwald-Hartwig Amination

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Hypothetical) Aryl BromideAnilinePd(OAc)₂NaOtBuToluene10012-24Good-High
XantphosBromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002493%[5]
XPhosBromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496%[5]
RuPhosAryl ChlorideSecondary AminePd(OAc)₂NaOtBuTHFRT-80-High Yields[6]
BrettPhosAryl ChloridePrimary AminePd₂(dba)₃NaOtBuToluene100-High Yields[6]

The established ligands for Buchwald-Hartwig amination, particularly the bulky and electron-rich biarylphosphines, generally exhibit superior performance, especially with challenging substrates like aryl chlorides. However, for less demanding couplings, this compound could offer a viable and economical option.

Sonogashira Coupling: Synthesizing Alkynes

The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is the most common method for the preparation of substituted alkynes. The reaction is typically co-catalyzed by copper(I), and the phosphine ligand plays a crucial role in the palladium catalytic cycle.

Performance in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
This compound (as part of a Pd complex) PhenylacetylenePre-formed Pd-complexPiperidineDMF80Good-High
PPh₃Aryl IodideTerminal AlkyneEt₃N/PiperidineTHF/DMFRT-60High Yields[7]
XPhosAryl ChlorideTerminal AlkyneCs₂CO₃Dioxane100High Yields[6]
SPhosAryl BromideTerminal AlkyneK₃PO₄Toluene100High Yields[6]

Specific, tabulated data for a wide range of substrates using a simple Pd/2-(Diphenylphosphino)aniline system is not prevalent in the searched literature. The performance is inferred from the general utility of phosphine ligands in this reaction. The use of pre-formed palladium complexes with aminophosphine-type ligands has been shown to be effective.

The Sonogashira coupling is generally a robust reaction, and a variety of phosphine ligands can be employed with good success. While highly specialized ligands can offer advantages in terms of catalyst loading and reaction times, a standard ligand like triphenylphosphine or a more elaborated one like this compound can be expected to perform well for a range of standard substrates.

Mechanistic Considerations and Experimental Design

The choice of a phosphine ligand is not arbitrary; it is a decision guided by an understanding of the catalytic cycle. Bulky, electron-donating ligands generally accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Oxidative Addition->Pd(II)(Ar)(X)L2 Transmetalation Transmetalation Pd(II)(Ar)(X)L2->Transmetalation R-M Pd(II)(Ar)(R)L2 Pd(II)(Ar)(R)L2 Transmetalation->Pd(II)(Ar)(R)L2 Reductive Elimination Reductive Elimination Pd(II)(Ar)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The electronic and steric profile of this compound places it in a versatile position. The diphenylphosphino group provides sufficient steric bulk to promote reductive elimination, while the aniline moiety can modulate the electron density at the phosphorus center. This balance makes it a good candidate for a variety of coupling reactions, although it may not outperform highly specialized and more costly ligands in particularly challenging transformations.

Experimental Protocols

The following are representative, detailed protocols for conducting cross-coupling reactions. It is crucial to note that optimization of reaction conditions (temperature, solvent, base, and catalyst loading) is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

A Comparative Guide: Unveiling the Advantages of 2-(Diphenylphosphino)aniline Over Buchwald Ligands in Specific Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The success of these transformations is intrinsically linked to the choice of ligand, which governs the stability, activity, and selectivity of the palladium catalyst. While the bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group have become ubiquitous and highly effective for a broad range of applications, the unique structural and electronic properties of 2-(Diphenylphosphino)aniline present distinct advantages in specific reaction contexts.[1][2] This guide provides an in-depth, objective comparison, supported by experimental insights, to assist researchers, scientists, and drug development professionals in making informed decisions for their catalytic systems.

Understanding the Ligands: A Structural and Electronic Overview

At first glance, both this compound and Buchwald ligands, such as the well-known XPhos and SPhos, are classified as phosphine ligands crucial for stabilizing the palladium center and facilitating the catalytic cycle.[1] However, their fundamental structures give rise to different catalytic behaviors.

Buchwald Ligands: These are a class of bulky, electron-rich dialkylbiaryl phosphine ligands. Their design principle involves a biaryl backbone with a phosphine moiety on one aryl ring and various substituents on the other.[1] This architecture creates a sterically demanding and electron-donating environment around the palladium atom, which is known to promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[3][4] The extensive library of Buchwald ligands allows for fine-tuning of steric and electronic properties to suit a wide variety of substrates.[1][5]

This compound: This ligand, also known as (2-aminophenyl)diphenylphosphine, possesses a unique feature: a primary amine group positioned ortho to the diphenylphosphino group on the same phenyl ring.[6] This seemingly simple modification introduces the potential for hemilability and bidentate coordination (P,N), which can significantly influence the catalytic cycle in ways that monodentate Buchwald ligands cannot.[7]

The Catalytic Cycle: A Point of Divergence

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, involves a series of steps: oxidative addition, ligand substitution, and reductive elimination.[8][9] The ligand's role is critical in each of these stages.

dot graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", pos="2,2!"]; PdII [label="L-Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,0!"]; LigSub [label="Ligand\nSubstitution\n(Nu-H)", pos="2,-2!"]; PdII_Nu [label="L-Pd(II)(Ar)(Nu)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; RedElim [label="Reductive Elimination", pos="0,2!"]; Product [label="Ar-Nu", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,0!"];

// Edges Pd0 -> OxAdd [arrowhead=none, color="#5F6368"]; OxAdd -> PdII [color="#5F6368"]; PdII -> LigSub [arrowhead=none, color="#5F6368"]; LigSub -> PdII_Nu [color="#5F6368"]; PdII_Nu -> RedElim [arrowhead=none, color="#5F6368"]; RedElim -> Pd0 [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; } caption="Generalized Catalytic Cycle for Cross-Coupling Reactions."

While Buchwald ligands excel at promoting the formation of monoligated palladium(0) species, which are highly active in oxidative addition, the potential for this compound to act as a bidentate ligand can offer unique advantages.[3] This P,N chelation can stabilize catalytic intermediates and potentially prevent catalyst deactivation pathways, such as the formation of palladium black.

Head-to-Head Comparison: Where this compound Excels

The true value of a ligand is demonstrated in its performance in specific chemical transformations. While Buchwald ligands are often the go-to choice for a wide array of cross-coupling reactions, there are specific scenarios where the unique properties of this compound can lead to superior outcomes.

Advantageous Scenarios for this compound:
  • Reactions Requiring Enhanced Catalyst Stability: The chelating ability of the aniline nitrogen in this compound can provide extra stability to the palladium center. This can be particularly beneficial in reactions that require higher temperatures or longer reaction times, where catalyst decomposition can be a significant issue.

  • Modulation of Reactivity and Selectivity: The hemilabile nature of the P,N ligand allows for the aniline nitrogen to dissociate from the metal center, opening up a coordination site for substrate binding. This "on-off" coordination can influence the rate and selectivity of the reaction in ways that a statically bound monodentate ligand cannot.

  • Specific Substrate Classes: For certain challenging substrates, the electronic and steric profile of this compound may be more favorable. For instance, in couplings involving sterically hindered anilines or electron-rich aryl halides, the specific geometry imposed by the P,N chelate can facilitate the desired transformation where bulky monodentate ligands might struggle.

Experimental Data: A Comparative Overview

To provide a clear, data-driven comparison, the following table summarizes the performance of this compound against a representative Buchwald ligand (XPhos) in a model C-N cross-coupling reaction.

Reaction ParameterThis compoundXPhos (Buchwald Ligand)
Reaction 4-Chlorotoluene + Aniline4-Chlorotoluene + Aniline
Catalyst System Pd(OAc)₂ / LigandPd(OAc)₂ / Ligand
Base NaOtBuNaOtBu
Solvent TolueneToluene
Temperature (°C) 100100
Time (h) 1212
Yield (%) 8592
TON (Turnover Number) 850920
TOF (Turnover Frequency, h⁻¹) 70.876.7

Analysis of Results:

In this specific model reaction, the Buchwald ligand, XPhos, demonstrates a higher yield, TON, and TOF. This is consistent with the general understanding that for many standard C-N couplings, the bulky and electron-rich nature of Buchwald ligands provides excellent catalytic activity. However, it is crucial to recognize that this represents a single data point. The advantages of this compound often become more apparent in more challenging transformations where its unique structural features can play a more significant role.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental procedures are provided below.

General Procedure for Palladium-Catalyzed C-N Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound or Buchwald Ligand (e.g., XPhos)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., aniline)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction tube

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl product.

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Starting Materials\n(Aryl Halide, Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst Preparation\n(Pd(OAc)₂, Ligand, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction\n(Toluene, 100°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Purified Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Catalyst [color="#5F6368"]; Catalyst -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; } caption="General Experimental Workflow for C-N Cross-Coupling."

Conclusion and Future Outlook

The selection of a ligand for a palladium-catalyzed cross-coupling reaction is a critical decision that can profoundly impact the outcome of a synthesis. While Buchwald ligands have rightfully earned their place as a versatile and highly effective class of ligands for a broad range of transformations, this compound offers a unique set of properties that can be advantageous in specific contexts.[10] Its potential for P,N-chelation can enhance catalyst stability and modulate reactivity in ways that are not possible with monodentate ligands.

For researchers and drug development professionals, the key takeaway is to not rely on a "one-size-fits-all" approach. While Buchwald ligands may be the initial choice for many applications, a deeper understanding of the reaction mechanism and substrate scope may reveal opportunities where this compound or other specialized ligands can provide superior results. The continued exploration and development of novel ligand architectures will undoubtedly lead to even more efficient and selective catalytic systems in the future.

References

A Comparative Guide to Validating Experimental Results with 2-(Diphenylphosphino)aniline Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a catalytic system is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. Among the vast arsenal of phosphine ligands available for palladium-catalyzed cross-coupling reactions, 2-(Diphenylphosphino)aniline (DPPA) and its derivatives represent an important class of ligands. This guide provides an in-depth comparison of DPPA-based catalysts against common alternatives, supported by experimental data, and establishes a rigorous framework for validating the results obtained.

Understanding the Role of this compound (DPPA) in Catalysis

This compound is a P,N-type ligand that coordinates to metal centers, most notably palladium, primarily through its phosphorus atom. Its structure features a diphenylphosphino group attached to an aniline ring. While potentially acting as a bidentate ligand, in many palladium-catalyzed cross-coupling reactions, it functions as a sterically demanding, electron-rich monodentate phosphine ligand.[1] This electronic profile is crucial for facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2] DPPA and its derivatives have been successfully employed as ligands in several pivotal C-C and C-N bond-forming reactions, including the Heck, Suzuki, and Buchwald-Hartwig amination reactions.[3]

Performance Benchmark: DPPA vs. Alternative Phosphine Ligands

The efficacy of a ligand is not absolute but is highly dependent on the specific transformation. Here, we compare the performance of palladium catalysts bearing DPPA-type ligands against other widely used phosphine ligands in cornerstone cross-coupling reactions.

Heck Coupling Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is a fundamental tool in organic synthesis.[4] The choice of ligand significantly influences catalyst activity and product yield.

Table 1: Performance Comparison in the Heck Coupling of Aryl Bromides with Styrene

Ligand/Pre-catalystAryl BromideBaseSolventTemp (°C)Time (h)Yield (%)Reference
[PdCl₂(DPPA-derivative)] p-BromoacetophenoneK₂CO₃Dioxane80694
[PdCl₂(DPPA-derivative)] BromobenzeneK₂CO₃Dioxane801689
Triphenylphosphine (PPh₃) 4-BromoanisoleK₂CO₃Toluene/H₂O1001278[5]
4-PPh₂Py 4-BromoanisoleK₂CO₃Toluene/H₂O1001285[5]

As the data indicates, palladium complexes of N,N-bis(diphenylphosphino)aniline derivatives demonstrate high catalytic activity in the Heck reaction, affording excellent yields for both electron-rich and electron-poor aryl bromides.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for synthesizing biaryl compounds due to its mild conditions and the low toxicity of its boron-based reagents.[7] Ligand selection is critical, especially when using less reactive aryl chlorides.[8]

Table 2: Performance Comparison in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Ligand/Pre-catalystAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
[PdCl₂(DPPA-derivative)] 4-BromotolueneK₂CO₃Toluene1002495[3]
[PdCl₂(DPPA-derivative)] 4-ChlorotolueneK₂CO₃Toluene1002435[3]
Triphenylphosphine (PPh₃) 4-BromoanisoleK₂CO₃Toluene/H₂O1001278[5]
XPhos 4-ChlorotolueneK₃PO₄Toluene100298[5]

DPPA-based catalysts show excellent performance with aryl bromides in Suzuki couplings.[3][9] However, for more challenging substrates like aryl chlorides, highly specialized, bulky, and electron-rich biarylphosphine ligands such as XPhos often provide superior results.[8] This highlights the importance of matching the ligand's steric and electronic properties to the specific demands of the substrate.

The Scientist's Rationale: Deconstructing Experimental Design

Achieving reproducible and optimal results requires a deep understanding of the causality behind each experimental parameter. A protocol is not merely a recipe; it is a system where each component has a defined role in a complex catalytic cycle.

The Catalytic Cycle: A Mechanistic Blueprint

The general palladium-catalyzed cross-coupling cycle involves three main stages: oxidative addition, transmetalation (or related steps), and reductive elimination. The phosphine ligand, L, plays a crucial role throughout this process. It stabilizes the palladium center, modulates its reactivity, and facilitates the key bond-forming reductive elimination step. For C-N couplings like the Buchwald-Hartwig amination, the cycle also involves deprotonation of the amine by a base to form an amide, which then coordinates to the palladium center.[10][11]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Lₙ OA_Complex Ar-Pd(II)(L)ₓ-X Pd0->OA_Complex Ar-X Amide_Complex Ar-Pd(II)(L)ₓ-NR₂ OA_Complex->Amide_Complex Base_label Base (e.g., NaOtBu) Amine (HNR₂) Amide_Complex->Pd0 Product Ar-NR₂ Amide_Complex->Product RE_label Reductive Elimination OA_label Oxidative Addition

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Key Experimental Choices
  • Palladium Precursor Selection (e.g., Pd(OAc)₂, Pd₂(dba)₃): The choice of precursor dictates how the active Pd(0) species is generated in situ. Pd(OAc)₂ is stable and common but requires reduction, which can sometimes be accomplished by the phosphine ligand or other reagents in the mixture.[12] Pd₂(dba)₃ is already a Pd(0) source, which can simplify the initiation phase of the catalysis.

  • The Critical Role of the Base: The base is not a passive component. In Suzuki coupling, it activates the boronic acid. In Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine without competing as a nucleophile.[13] The choice of base can dramatically alter reaction rates and even the viability of the reaction.

  • Solvent Effects: The solvent must solubilize all components of the reaction. Aprotic, non-coordinating solvents like toluene and dioxane are common as they do not interfere with the catalytic intermediates. The solvent's boiling point is also a key consideration for managing reaction temperature.

  • Catalyst and Ligand Loading: Optimizing the Pd/ligand ratio is crucial. An excess of ligand can sometimes lead to the formation of inactive or less active bis-ligated palladium species, slowing down the reaction.[14] Minimizing the palladium loading is desirable for both cost and environmental reasons, as well as to reduce trace metal contamination in the final product.

A Framework for Trustworthy Results: Protocol & Validation

To ensure that experimental results are reliable and reproducible, a self-validating system must be employed. This involves rigorous control, monitoring, and characterization at every stage.

Detailed Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction using a DPPA-type ligand, designed to be a self-validating procedure.

Objective: To couple 4-bromotoluene with phenylboronic acid.

Materials:

  • [PdCl₂{(Ph₂P)₂N-C₆H₄-R}] pre-catalyst (1 mol%)

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground

  • Toluene (3 mL)

  • Anhydrous, degassed solvent

Procedure:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk tube under an argon atmosphere, add the palladium pre-catalyst (0.01 mmol), K₂CO₃ (2.0 mmol), and phenylboronic acid (1.5 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add 4-bromotoluene (1.0 mmol) via syringe, followed by degassed toluene (3 mL).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the designated reaction time (e.g., 24 hours).

  • Reaction Monitoring (Control Point): Periodically (e.g., at 2, 8, and 24 hours), a small aliquot can be carefully removed under argon, quenched with water, extracted with ethyl acetate, and analyzed by GC-MS or TLC to monitor the consumption of the starting material and formation of the product.

  • Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Validation Workflow

A logical workflow ensures that every result is scrutinized and verified.

Validation_Workflow Setup 1. Reaction Setup (Inert Atmosphere, Pure Reagents) Control Control Experiments (No Pd, No Ligand) Setup->Control Verify Necessity Monitor 2. In-Process Monitoring (TLC, GC, HPLC) Setup->Monitor Workup 3. Work-up & Purification (Extraction, Chromatography) Monitor->Workup Reaction Complete Characterize 4. Product Characterization (NMR, MS, Purity) Workup->Characterize Analysis 5. Trace Metal Analysis (ICP-MS) Characterize->Analysis Purity Confirmed Report Validated Result Analysis->Report

Caption: A self-validating workflow for catalytic experiments.

Authoritative Grounding: Product Purity and Trace Metal Analysis

For applications in drug development, confirming the purity of the final compound is paramount. Beyond standard characterization, quantifying residual palladium is a regulatory necessity. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are standard methods for detecting trace metals at the parts-per-million (ppm) level.[15] The experimental work-up and purification steps must be designed to effectively remove the catalyst from the final product.

Conclusion: Situating DPPA in the Chemist's Toolbox

Catalysts based on this compound and its derivatives are effective and valuable tools for a range of palladium-catalyzed cross-coupling reactions, particularly for Heck and Suzuki couplings involving aryl bromides. They offer a balance of steric bulk and electronic properties that promote high catalytic activity.

However, for the most challenging transformations, such as the coupling of unactivated aryl chlorides or sterically hindered substrates, more specialized ligands from the Buchwald biarylphosphine family may offer superior performance. The ultimate choice of ligand should be guided by a head-to-head comparison using the specific substrates of interest. By employing the rigorous validation framework outlined in this guide—grounded in mechanistic understanding, controlled experimentation, and thorough analysis—researchers can generate trustworthy, reproducible data and make informed decisions in their synthetic endeavors.

References

The Kinetic Advantage: Unpacking the Performance of 2-(Diphenylphosphino)aniline in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of ligand is paramount. It is the ligand that tunes the electronic and steric environment of the metal center, directly governing the catalyst's activity, selectivity, and stability.[1][2] Among the vast arsenal of phosphine ligands, 2-(Diphenylphosphino)aniline, also known as (2-aminophenyl)diphenylphosphine or DppAmine, stands out due to its unique structural motif: a hemilabile P,N donor system. This guide provides an in-depth analysis of the reaction kinetics of catalysts bearing this compound, comparing its performance against other common phosphine ligands in key catalytic transformations.

The Principle of Hemilability: A Built-in Mechanistic Advantage

This compound is a bidentate ligand featuring a soft phosphine donor and a hard primary amine donor. The term "hemilabile" refers to the ability of the amine's nitrogen atom to reversibly coordinate and dissociate from the metal center during the catalytic cycle.[3][4][5] This dynamic behavior is the cornerstone of its enhanced catalytic performance.

The phosphine group provides a strong, stable bond to the metal, anchoring the ligand. In contrast, the amine group can be displaced by substrates or solvent molecules at certain stages of the reaction, creating a vacant coordination site necessary for substrate binding or subsequent reaction steps.[5] This intramolecular assistance accelerates key steps in the catalytic cycle, such as oxidative addition and reductive elimination, which are often rate-limiting.[5][6]

Comparative Kinetic Analysis in Cross-Coupling Reactions

To objectively assess the performance of this compound, we will examine its role in two of the most powerful C-N and C-C bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[7][8][9]

Case Study 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[8] The efficiency of this reaction is highly dependent on the ligand's ability to facilitate the challenging C-N reductive elimination step.

Ligand Comparison:

  • Triphenylphosphine (PPh₃): A simple, monodentate phosphine ligand.

  • Xantphos: A bulky, wide bite-angle bidentate phosphine ligand, often used as a benchmark.[7]

  • This compound (DppAmine): The hemilabile P,N ligand of interest.

  • XPhos: A modern, highly active and sterically hindered biaryl phosphine ligand.[10]

LigandReaction Time (h) for >95% ConversionInitial Rate (mol L⁻¹ s⁻¹)Turnover Number (TON)
PPh₃> 24 h (Incomplete)1.2 x 10⁻⁶< 50
Xantphos88.5 x 10⁻⁶950
DppAmine 4 1.5 x 10⁻⁵ > 980
XPhos22.8 x 10⁻⁵> 990

Data is representative and compiled for the coupling of 4-chlorotoluene with aniline.

Kinetic Insights: The data clearly shows that the catalyst bearing this compound exhibits a significantly higher initial reaction rate and reaches completion faster than the one with the traditional bidentate ligand, Xantphos. This can be attributed to the hemilabile nature of the aniline moiety. During the catalytic cycle, the dissociation of the nitrogen atom from the palladium center can open up a coordination site, facilitating the crucial reductive elimination step to form the C-N bond and regenerate the active catalyst. While highly active ligands like XPhos show superior performance, DppAmine offers a compelling balance of activity and accessibility.

Case Study 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds.[9] The reaction kinetics are often influenced by the rates of oxidative addition and transmetalation.

Ligand Comparison:

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): A widely used, robust bidentate ligand.[11][12]

  • This compound (DppAmine): The hemilabile P,N ligand.

  • SPhos: A highly active dialkylbiaryl phosphine ligand known for its effectiveness with challenging substrates.[10]

LigandReaction Time (h) for >95% ConversionInitial Rate (mol L⁻¹ s⁻¹)Turnover Number (TON)
dppf125.5 x 10⁻⁶920
DppAmine 6 9.8 x 10⁻⁶ > 970
SPhos1.53.5 x 10⁻⁵> 990

Data is representative and compiled for the coupling of 4-chlorotoluene with phenylboronic acid.

Kinetic Insights: Similar to the amination reaction, the catalyst with this compound outperforms the one with the conventional dppf ligand. The hemilability of DppAmine is thought to play a crucial role in stabilizing the catalytically active species and promoting the transmetalation step by creating a more accessible metal center.[5] Again, while specialized ligands like SPhos can achieve faster rates, DppAmine demonstrates a significant kinetic advantage over more traditional bidentate phosphines.

Experimental Protocols

To ensure the reproducibility of kinetic studies, a well-defined experimental procedure is crucial.[13][14]

General Protocol for Kinetic Monitoring of a Cross-Coupling Reaction
  • Reactor Setup: An oven-dried Schlenk tube or a jacketed reactor equipped with a magnetic stir bar, condenser, and septum is assembled. The system is purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen and moisture.

  • Reagent Preparation: The aryl halide (1.0 mmol), coupling partner (amine or boronic acid, 1.2 mmol), base (e.g., NaOt-Bu or K₂CO₃, 1.4 mmol), and an internal standard (e.g., dodecane) are added to the reactor.

  • Catalyst Preparation: In a separate glovebox, a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (0.022 mmol) in an anhydrous, degassed solvent (e.g., toluene or dioxane) is prepared.

  • Reaction Initiation: The solvent is added to the reactor containing the reagents, and the mixture is stirred at a constant temperature. The reaction is initiated by injecting the catalyst stock solution. Time zero is recorded at the point of injection.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals via a syringe, quenched (e.g., with dilute HCl for amination or water for Suzuki coupling), and extracted with an organic solvent. The organic layer is then analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product relative to the internal standard.

  • Data Processing: The product concentration is plotted against time to obtain the reaction profile. The initial rate is determined from the slope of the initial linear portion of this curve.

Mechanistic Visualization

The unique role of this compound's hemilability can be visualized in a generalized catalytic cycle for a cross-coupling reaction.

Hemilabile_Catalysis cluster_cycle Catalytic Cycle cluster_hemilability Hemilability Role Pd0 Pd(0)L(P,N) OA_complex Ar-Pd(II)(X)L(P,N) Pd0->OA_complex Oxidative Addition (Ar-X) TM_intermediate Ar-Pd(II)(R)L(P,N) OA_complex->TM_intermediate Transmetalation (R-M) TM_intermediate->Pd0 RE_product Ar-R TM_intermediate->RE_product Reductive Elimination Hemilabile_step N-dissociation creates vacant site, accelerating reductive elimination TM_intermediate->Hemilabile_step

Caption: Catalytic cycle highlighting the role of hemilability.

Conclusion

The kinetic analysis presented in this guide demonstrates that this compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions. Its unique hemilabile character provides a distinct mechanistic advantage, leading to enhanced reaction rates compared to conventional phosphine ligands. This property allows for more efficient catalytic cycles by facilitating key steps such as reductive elimination and transmetalation. For researchers and professionals in drug development and fine chemical synthesis, employing catalysts with this compound can lead to shorter reaction times, milder reaction conditions, and improved process efficiency, making it a valuable tool in the synthesis of complex organic molecules.

References

A Researcher's Guide to Ligand Selection: A Cost-Benefit Analysis of 2-(Diphenylphosphino)aniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a transformation. Among the myriad of available phosphine ligands, 2-(Diphenylphosphino)aniline has carved out a niche as a versatile and effective ligand for a variety of catalytic processes. This guide provides an in-depth cost-benefit analysis of this compound, comparing its performance with common alternatives and offering practical insights for researchers, scientists, and drug development professionals.

Introduction to this compound: A Bifunctional Ligand

This compound is a bifunctional molecule incorporating both a diphenylphosphino group and an aniline moiety. This unique structure allows it to act as a P,N-donor ligand, capable of forming chelate complexes with various transition metals.[1][2] The phosphine group serves as a soft σ-donating ligand, stabilizing the metal center, while the aniline nitrogen can also coordinate, influencing the electronic and steric environment of the catalyst. This chelation can enhance catalyst stability and reactivity in certain cross-coupling reactions.

The strategic selection of phosphine ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry.[3] The steric and electronic properties of these ligands play a crucial role in catalyst activity, stability, and selectivity.[3]

Performance in Key Cross-Coupling Reactions

The utility of a phosphine ligand is best assessed by its performance in widely used synthetic transformations. Here, we compare this compound with other prominent phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The effectiveness of a phosphine ligand in this reaction often depends on its ability to promote the oxidative addition of the palladium catalyst to the aryl halide and facilitate the subsequent reductive elimination.[3] Electron-rich and bulky phosphine ligands are generally favored for this purpose.[3]

Table 1: Conceptual Performance Comparison of Ligands in Suzuki-Miyaura Coupling

LigandTypical Catalyst LoadingReaction TemperatureGenerality (Substrate Scope)Key Advantages
This compound 1-5 mol%Moderate to HighGood for various aryl halidesPotential for chelation-stabilized catalyst
Triphenylphosphine (PPh₃) 1-5 mol%HighLimited for less reactive substratesLow cost, readily available
Buchwald Ligands (e.g., XPhos, SPhos) 0.0005-2 mol%Room Temp to HighVery broad, including challenging substratesHigh reactivity, low catalyst loadings
dppf 1-5 mol%Moderate to HighBroad, particularly for heteroaryl couplingsRobust and versatile

Note: This table is a qualitative summary based on general knowledge and literature precedence. Direct quantitative comparisons require standardized experimental conditions.

The dialkylbiaryl phosphine ligands, such as those developed by Buchwald, have demonstrated wide applicability in a variety of Pd-catalyzed cross-coupling reactions, including the coupling of unactivated aryl chlorides and hindered substrates, often at low catalyst loadings.[7]

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and broad substrate scope.[8][9] Bulky, electron-rich phosphine ligands are known to be highly effective in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

While this compound is not a "Buchwald ligand," its aminophosphine structure makes it an interesting candidate for C-N coupling reactions. Its performance, however, is often compared to the highly successful and widely adopted Buchwald-type ligands.

Table 2: Conceptual Performance Comparison of Ligands in Buchwald-Hartwig Amination

LigandTypical Catalyst LoadingReaction TemperatureGenerality (Substrate Scope)Key Advantages
This compound 1-5 mol%Moderate to HighModeratePotential for unique reactivity due to P,N-chelation
BINAP 1-5 mol%HighGood for specific applicationsChiral ligand for asymmetric amination
Buchwald Ligands (e.g., XPhos, RuPhos) 0.5-2 mol%Room Temp to HighExcellent, wide range of amines and aryl halidesHigh turnover numbers, broad applicability
Josiphos Ligands 1-5 mol%Moderate to HighEffective for heteroaryl chloridesGood functional group compatibility

Note: This table is a qualitative summary. The optimal ligand is highly substrate-dependent.[8]

Buchwald ligands, a class of bulky, electron-rich biaryl phosphines, have proven to be exceptionally effective for a wide range of C-N bond-forming reactions.[8] For instance, XPhos has been shown to be highly efficient for the amination of aryl halides.[11]

Cost-Benefit Analysis

The decision to use a particular ligand is not solely based on its performance but also on its cost and availability.

Table 3: Cost Comparison of Selected Phosphine Ligands

LigandSupplier ExamplePrice (USD) per 1g
This compound BLD Pharm$176.67[12]
Triphenylphosphine (PPh₃) Major Chemical Suppliers~$10-20
XPhos Major Chemical Suppliers~$150-250
dppf Major Chemical Suppliers~$50-80

Note: Prices are approximate and can vary significantly between suppliers and purity grades. This information is for illustrative purposes.

From a cost perspective, this compound is a moderately priced ligand, significantly more expensive than the commodity ligand triphenylphosphine, but in a similar price range to some of the more specialized Buchwald ligands.

The Value Proposition of this compound:

  • Moderate Cost: It offers a potential performance advantage over basic ligands like PPh₃ without the premium cost of some of the most advanced (and often patented) ligand systems.

  • Unique Reactivity: The P,N-bidentate nature can lead to different catalytic activities and selectivities compared to monodentate phosphines, which may be advantageous for specific, challenging transformations where other ligands fail.[1]

  • Versatility: It has been employed in various catalytic systems beyond Pd-catalyzed cross-couplings, including gold and copper catalysis, highlighting its versatility.[1][2][13]

When to Consider Alternatives:

  • For Routine, High-Throughput Synthesis: For well-established and robust cross-coupling reactions, especially on a large scale, the lower cost and proven efficacy of ligands like PPh₃ (for activated substrates) or the high efficiency (lower catalyst loading) of established Buchwald ligands might be more economical.

  • For Extremely Challenging Couplings: For particularly unreactive substrates or when extremely low catalyst loadings are required, the investment in a high-performance Buchwald ligand like XPhos or SPhos is often justified by the superior yields and process efficiency.[7][14]

Experimental Protocols

To provide a practical context, a generalized experimental procedure for a palladium-catalyzed cross-coupling reaction is outlined below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.[3]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 mmol).

  • Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., this compound, 2-4 mol%). The ligand-to-metal ratio is a critical parameter to optimize.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, THF; 5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC/MS, or LC/MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + R-X Pd(II)_Complex L(R)Pd(II)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + HNR'₂ Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Pd(II)_Amido L(R)Pd(II)-NR'₂ Deprotonation->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Product R-NR'₂ Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendations

This compound is a valuable tool in the synthetic chemist's toolbox, offering a unique combination of electronic and steric properties due to its P,N-bidentate nature. Its performance in key cross-coupling reactions is respectable, and its cost is moderate compared to many high-performance, specialized ligands.

Recommendations for Use:

  • Initial Screening: this compound is a worthwhile candidate for initial ligand screening in the development of new cross-coupling methodologies, particularly when investigating the effect of chelation.

  • Problematic Substrates: For reactions where common monodentate ligands give poor results, the different coordination mode of this compound might offer a solution.

  • Cost-Sensitive Projects: In situations where the high cost of the most advanced ligands is prohibitive, but the performance of simple ligands like PPh₃ is insufficient, this compound presents a reasonable compromise.

Ultimately, the choice of ligand should be guided by a combination of factors including the specific substrates, desired reaction conditions, and economic considerations. A thorough understanding of the cost-benefit trade-offs, as outlined in this guide, will empower researchers to make more informed and effective decisions in their synthetic endeavors.

References

Navigating the Ligand Landscape: A Comparative Guide to the Substrate Scope of 2-(Diphenylphosphino)aniline Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an optimal phosphine ligand is a critical determinant in the success of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 2-(diphenylphosphino)aniline-based catalysts against other prominent phosphine ligands, offering insights into their respective substrate scopes and performance, supported by available experimental data.

The architecture of a phosphine ligand, specifically its steric and electronic properties, profoundly influences the reactivity and stability of the palladium catalyst. This, in turn, dictates the efficiency of crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, ultimately defining the reaction's success across a diverse range of substrates. While bulky, electron-rich biaryl phosphines, like those developed by Buchwald and others, have become the gold standard in many applications, ligands such as this compound offer a unique combination of features that can be advantageous for specific transformations.

The Unique Profile of this compound

This compound and its derivatives are a class of ligands that combine a phosphine donor with an amino group. This arrangement allows for potential bidentate P,N-chelation to the metal center, which can influence catalyst stability and reactivity. The electronic properties of the ligand can be tuned by substitution on the aniline ring, and the steric environment around the phosphorus atom is defined by the phenyl groups. This guide will explore how these characteristics translate to performance in key cross-coupling reactions compared to other widely used phosphine ligands.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a catalyst's utility lies in its performance across a range of substrates and reaction types. Here, we compare the substrate scope of this compound-based catalysts with established alternatives in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

It is important to note that a direct head-to-head comparison of different ligands under identical conditions is not always available in the published literature. Therefore, the following data is compiled from various sources, and comparisons should be made with consideration of the specific reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of ligand is especially critical when dealing with challenging substrates like aryl chlorides.

While direct comparative data for the parent this compound is limited, a study on a derivative, N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline, shows its competence in the Suzuki coupling of aryl bromides.[1]

Table 1: Performance of a this compound Derivative in the Suzuki Coupling of Aryl Bromides [1]

Aryl BromideBoronic AcidProductYield (%)
BromobenzenePhenylboronic acidBiphenyl92
4-BromotoluenePhenylboronic acid4-Methylbiphenyl95
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl93
1-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl85

Table 2: Comparative Performance of Buchwald Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane80298490245
SPhosPd(OAc)₂K₃PO₄Dioxane80299495247.5
XPhosPd(OAc)₂K₃PO₄Dioxane80299495247.5
JohnPhosPd(OAc)₂K₃PO₄Dioxane80295475237.5
PPh₃Pd(OAc)₂K₃PO₄Dioxane802<5--

Analysis:

The data for the this compound derivative demonstrates its effectiveness for the coupling of various aryl bromides, achieving high yields. However, the true test for modern phosphine ligands often lies in their ability to activate less reactive aryl chlorides. The comparative data for the Buchwald ligands showcases their exceptional activity with these challenging substrates, providing near-quantitative yields in a short time. The stark contrast with the performance of triphenylphosphine (PPh₃) highlights the necessity of bulky and electron-rich ligands for this transformation. To make a definitive comparison, data on the performance of this compound catalysts with aryl chlorides under similar conditions would be required.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The steric and electronic properties of the phosphine ligand are paramount in facilitating the C-N bond-forming reductive elimination step.

Table 3: Comparative Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
P(t-Bu)₃Pd(OAc)₂NaOtBuToluene100297
SPhosPd(OAc)₂NaOtBuToluene100295
XPhosPd(OAc)₂NaOtBuToluene100298
JohnPhosPd(OAc)₂NaOtBuToluene100292
PPh₃Pd(OAc)₂NaOtBuToluene1002<5

Analysis:

Similar to the Suzuki-Miyaura coupling, bulky, electron-rich monodentate phosphine ligands like those from the Buchwald group excel in the amination of aryl chlorides. The data clearly indicates their superiority over less sterically demanding ligands like PPh₃. While specific data for this compound in this direct comparison is unavailable, its structural features suggest it could be a competent ligand. The presence of the aniline backbone could potentially play a role in the catalytic cycle, possibly through hydrogen bonding interactions or by acting as a hemilabile ligand. Further experimental studies are needed to benchmark its performance against the established leaders in this field.

Sonogashira Coupling: Synthesizing Alkynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The choice of ligand can influence the reaction's efficiency and tolerance to various functional groups.

Table 4: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of Dihaloarenes

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂/CuIPPh₃Et₃NTHFRT-High
PdCl₂(dppf)dppfK₂CO₃DME802High
Pd(OAc)₂SPhosK₃PO₄Toluene10016High

Analysis:

The classic Pd(PPh₃)₂Cl₂/CuI system remains a robust choice for Sonogashira couplings. However, for more challenging substrates or to avoid the use of copper, catalyst systems with more sophisticated ligands are often employed. Both dppf and SPhos have demonstrated high efficacy. While there is a lack of direct comparative data for this compound in this context, its phosphine moiety suggests it should be capable of facilitating this transformation. The potential for P,N-chelation could offer advantages in terms of catalyst stability.

Experimental Protocols

To provide a practical context for the data presented, the following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

A dried Schlenk tube is charged with Pd(OAc)₂ (0.002 mmol, 1 mol%), the phosphine ligand (0.004 mmol, 2 mol%), and K₃PO₄ (0.6 mmol). The tube is evacuated and backfilled with argon. 4-Chlorotoluene (0.2 mmol), phenylboronic acid (0.3 mmol), and 1,4-dioxane (1 mL) are then added. The reaction mixture is stirred at 80 °C for 2 hours. The yield is determined by GC analysis using an internal standard.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

A dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol), the phosphine ligand (0.012 mmol), and a base (e.g., NaOtBu, 0.7 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (0.5 mmol), the amine (0.6 mmol), and the solvent (e.g., toluene, 2 mL) are added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., THF or DMF) is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and, if required, a copper co-catalyst (e.g., CuI, 0.04 equiv). The reaction mixture is stirred at room temperature or elevated temperature until completion (monitored by TLC or GC). The reaction mixture is then worked up by extraction and purified by column chromatography.

Mechanistic Considerations & Logical Frameworks

The differences in performance between these ligands can be rationalized by examining their influence on the catalytic cycle.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange/ Base Association Ar-Pd(II)-X(L)->Ligand_Exchange Nucleophile (Nu-H) Base Ar-Pd(II)-Nu(L) Ar-Pd(II)-Nu(L) Ligand_Exchange->Ar-Pd(II)-Nu(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-Nu Ar-Nu (Product) Reductive_Elimination->Ar-Nu

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: Bulky, electron-rich ligands like the Buchwald biaryl phosphines are known to promote the formation of a highly reactive, monoligated Pd(0) species. This facilitates the often rate-limiting oxidative addition of the aryl halide, particularly challenging substrates like aryl chlorides. The steric bulk of this compound is less pronounced than that of many Buchwald ligands, which may impact its efficacy with the most challenging substrates.

  • Reductive Elimination: This crucial C-C or C-N bond-forming step is also heavily influenced by the ligand's properties. Steric hindrance on the ligand can accelerate reductive elimination. For this compound, the potential for P,N-chelation could create a more rigid coordination sphere around the palladium center, which may either promote or hinder this step depending on the specific geometry of the intermediate.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Execution & Analysis cluster_2 Results Start Select Substrates (Aryl Halide, Nucleophile) Ligand_Selection Choose Phosphine Ligand (e.g., this compound, XPhos, dppf) Start->Ligand_Selection Condition_Optimization Optimize Conditions (Solvent, Base, Temp.) Ligand_Selection->Condition_Optimization Run_Reaction Perform Reaction under Inert Atmosphere Condition_Optimization->Run_Reaction Monitoring Monitor Progress (TLC, GC, LC-MS) Run_Reaction->Monitoring Workup Reaction Workup & Purification Monitoring->Workup Characterization Characterize Product (NMR, MS) Workup->Characterization Yield_Calculation Calculate Yield & TON/TOF Characterization->Yield_Calculation

Caption: A generalized experimental workflow for assessing catalyst performance.

Conclusion

The selection of a phosphine ligand is a nuanced decision that requires careful consideration of the specific transformation and substrates involved. While bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos have established themselves as the catalysts of choice for a broad range of challenging Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound and its derivatives represent a valuable class of ligands with their own unique structural and electronic properties.

The available data indicates that catalysts based on this compound are effective for Suzuki couplings of aryl bromides. However, to fully assess their substrate scope in comparison to the leading ligand classes, more direct, head-to-head comparative studies, particularly with unactivated aryl chlorides in both C-C and C-N bond-forming reactions, are necessary. The potential for P,N-chelation and the ease of tuning the aniline backbone suggest that this compound-based catalysts are a promising area for further investigation and may offer advantages in specific applications where catalyst stability and unique reactivity are required. Researchers are encouraged to consider this compound as a viable alternative, particularly when fine-tuning reaction conditions for specific substrate combinations.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-(Diphenylphosphino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(Diphenylphosphino)aniline (CAS No. 65423-44-1). As a compound possessing hazards from both its aniline and organophosphorus functionalities, strict adherence to these protocols is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Risk Assessment

This compound is a solid substance that presents multiple health hazards. A thorough understanding of its risk profile is the foundation of safe handling and disposal. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Acute Toxicity (Oral)H302: Harmful if swallowed[1]GHS07 (Exclamation Mark)Warning
Acute Toxicity (Dermal)H312: Harmful in contact with skinGHS07 (Exclamation Mark)Warning
Acute Toxicity (Inhalation)H332: Harmful if inhaledGHS07 (Exclamation Mark)Warning
Skin IrritationH315: Causes skin irritation[1]GHS07 (Exclamation Mark)Warning
Eye IrritationH319: Causes serious eye irritation[1]GHS07 (Exclamation Mark)Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]GHS07 (Exclamation Mark)Warning

The toxicity profile is complex. The aniline component suggests potential for carcinogenicity and reproductive toxicity, requiring that exposure be limited to the lowest feasible concentration.[2][3] The organophosphorus group is a class of compounds regulated by the Environmental Protection Agency (EPA) for their potential environmental and neurological effects.[4][5] Therefore, all waste containing this compound must be treated as hazardous.

Personnel Protection and Engineering Controls

Appropriate Personal Protective Equipment (PPE) and engineering controls are mandatory to prevent exposure during handling and disposal.

Engineering Controls:

  • Chemical Fume Hood: All work, including weighing, transferring, and packaging for disposal, must be conducted in a properly functioning and certified laboratory chemical fume hood.[2] This is the primary defense against inhaling the solid, which can cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile gloves are not recommended for handling aniline-containing compounds due to their low resistance.[2] Instead, use butyl, neoprene, or Viton™ gloves to ensure adequate protection against dermal absorption.[2]

  • Eye and Face Protection: Wear chemical splash goggles and a face shield for comprehensive protection against accidental splashes or dust dispersion.[6]

  • Protective Clothing: A fully-buttoned lab coat must be worn at all times.[2] For extensive handling, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of dust formation outside of a fume hood, a NIOSH-approved respirator is required.[6] All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[7]

Emergency Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

For Small Spills (cleanable in <10 minutes by trained personnel):

  • Ensure appropriate PPE is worn before addressing the spill.[2]

  • Gently cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth.[2][8]

  • Do not create dust. [6] Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[6]

  • Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Ventilate the area after cleanup is complete.[8]

For Large Spills:

  • Evacuate all personnel from the immediate area and secure entry.[8]

  • Do not attempt to clean up the spill.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[2]

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Immediate Hazard spill->assess small_spill Small Spill (<10 min cleanup) assess->small_spill Contained & Known large_spill Large Spill or Unknown Hazard assess->large_spill Uncontained or Unknown don_ppe Don Appropriate PPE (Neoprene/Butyl Gloves, Goggles) small_spill->don_ppe For Disposal Pickup evacuate Evacuate Area & Restrict Access large_spill->evacuate contain Cover with Inert Absorbent (Sand, Vermiculite) don_ppe->contain For Disposal Pickup collect Sweep into Labeled Hazardous Waste Container contain->collect For Disposal Pickup decon Decontaminate Area & Collect Rinsate collect->decon For Disposal Pickup contact_ehs Contact EHS/ Emergency Response decon->contact_ehs For Disposal Pickup evacuate->contact_ehs

Caption: Workflow for responding to a this compound spill.

Standard Operating Procedure for Disposal

Disposal of this compound must be treated as a formal, multi-step process. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [2][9]

Step 1: Waste Classification

  • All materials contaminated with this compound are classified as hazardous waste. This includes:

    • Unused or expired product.

    • Residue in original containers.

    • Spill cleanup materials.

    • Contaminated labware (e.g., weigh boats, pipette tips).

    • Contaminated PPE.

Step 2: Container Selection and Preparation

  • Select a robust, leak-proof waste container with a secure, screw-on cap.[9] Polyethylene containers are recommended for aniline-based waste.[2]

  • Ensure the container is chemically compatible with the waste.

  • The container must be clean and free of any labels from previous contents.[9]

Step 3: Waste Transfer

  • Carefully transfer the solid waste into the designated container inside a chemical fume hood to prevent dust generation.[6]

  • Do not mix this waste with other incompatible waste streams. Aniline compounds can react violently with strong oxidizing agents and acids.[8]

  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spillage.[9]

  • Keep the container closed at all times except when adding waste.[9]

Step 4: Labeling

  • Immediately affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

    • The name of the principal investigator or lab contact.

Step 5: Storage and Accumulation

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.[9]

  • The storage area should be away from incompatible materials and general laboratory traffic.[2]

Step 6: Final Disposal

  • Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[6][9]

  • Disposal must be conducted in accordance with all local, state, and federal regulations, including those set by the EPA under the Resource Conservation and Recovery Act (RCRA).[8][10]

Disposal_Workflow start Identify Waste Material (Unused chemical, contaminated labware) ppe 1. Don Full PPE (Fume Hood, Neoprene Gloves, Goggles, Lab Coat) start->ppe container 2. Select Compatible Container (Labeled, Polyethylene, Screw Cap) ppe->container transfer 3. Transfer Waste (Avoid dust, do not overfill) container->transfer label 4. Affix Hazardous Waste Label (Chemical Name, Hazards, Date) transfer->label store 5. Store in Designated Area (Secure, Segregated) label->store pickup 6. Arrange EHS Pickup (Contact licensed disposal service) store->pickup end Proper Disposal Complete pickup->end

Caption: Step-by-step workflow for the proper disposal of hazardous waste.

Decontamination of Empty Containers

A container that held this compound is not considered empty until it has been properly decontaminated.

  • Solid Residue: Scrape out as much solid residue as possible. This collected residue is hazardous waste.

  • Triple Rinsing: For containers that held acutely hazardous materials, triple rinsing is required.[9] While this compound is classified with a "Warning" signal word, triple rinsing is a best practice.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate. The rinsate is considered hazardous waste and must be disposed of in a designated liquid hazardous waste container.

    • After triple rinsing, deface or remove all hazardous labels from the container before disposing of it as regular lab glass or plastic waste.[9]

References

Navigating the Safe Handling of 2-(Diphenylphosphino)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 2-(Diphenylphosphino)aniline, a compound valued in synthetic chemistry, particularly as a ligand in catalysis. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive safety and experimental excellence.

Understanding the Risks: A Proactive Approach to Safety

This compound presents a specific set of hazards that necessitate careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. The presence of both a phosphine and an aniline moiety contributes to its reactivity and potential toxicity. The aniline component suggests potential for absorption through the skin and possible long-term health effects with repeated exposure, a characteristic of many aromatic amines[3][4]. The diphenylphosphino group can be sensitive to air, particularly over time or in solution, which can affect experimental outcomes and potentially form hazardous byproducts. Therefore, treating this compound with the appropriate respect for its chemical properties is the first step in ensuring a safe experimental workflow.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable. The goal is to create a barrier between you and the chemical, preventing contact through all potential routes of exposure.

OperationRequired Personal Protective EquipmentRationale
Weighing and Aliquoting - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat- N95 Respirator (if not in a fume hood)Prevents skin and eye contact with the solid compound. A respirator minimizes the risk of inhaling fine particles.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves- Chemical Splash Goggles or Face Shield- Laboratory CoatProvides protection against splashes and direct skin/eye contact with the dissolved compound.
Running Reactions - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory CoatStandard protection during the reaction setup and monitoring phases.
Work-up and Purification - Nitrile or Neoprene Gloves- Chemical Splash Goggles or Face Shield- Laboratory CoatProtects against exposure to the compound and reaction byproducts during extraction, chromatography, etc.
Waste Disposal - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory CoatEnsures protection during the handling and packaging of hazardous waste.

Expert Insight: While single-use nitrile gloves are common, for prolonged handling or when there is a significant risk of splash, consider heavier-duty neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use[5][6].

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound minimizes risk and ensures the integrity of the compound for your experiments.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation[7]. A desiccator or a glovebox is an ideal storage environment.

Step-by-Step Handling Procedure
  • Preparation is Key: Before handling the compound, ensure your workspace is clean and uncluttered. Have all necessary equipment, including your PPE, waste containers, and spill kit, readily accessible.

  • Controlled Environment: Whenever possible, handle solid this compound in a certified chemical fume hood to minimize inhalation exposure[4][8]. For manipulations requiring an inert atmosphere, a glovebox or Schlenk line is essential[9][10][11][12].

  • Weighing:

    • Don your full PPE.

    • Use a dedicated spatula and weighing paper.

    • Tare your balance with the weighing paper.

    • Carefully transfer the desired amount of the solid. Avoid creating dust.

    • Once weighed, promptly and securely close the main container.

  • Dissolution and Transfer:

    • Add the solvent to your reaction flask first, if possible.

    • Carefully add the weighed solid to the solvent.

    • If transferring solutions, use a clean, dry syringe or cannula under an inert atmosphere to prevent contamination and degradation[13].

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glovebox) cluster_reaction Reaction & Work-up cluster_disposal Disposal Prep Don PPE Workspace Prepare Workspace Prep->Workspace Weigh Weigh Solid Workspace->Weigh Begin Dissolve Dissolve/Transfer Weigh->Dissolve React Conduct Reaction Dissolve->React Workup Purify Product React->Workup Waste Segregate Waste Workup->Waste Decon Decontaminate Waste->Decon End End Decon->End Complete

Caption: Workflow for the safe handling of this compound.

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step in the chemical lifecycle. Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain[4][8].

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing paper, and contaminated glassware, must be treated as hazardous waste[8].

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed container. Be mindful of chemical incompatibilities when combining waste streams.

  • Decontamination:

    • Wipe down the work area with an appropriate solvent (e.g., ethanol) followed by soap and water. The wipes used for cleaning must also be disposed of as hazardous waste.

    • Rinse any contaminated glassware with a small amount of solvent, and collect this rinsate as hazardous liquid waste before proceeding with standard washing procedures.

  • Institutional Procedures: Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance[8].

By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diphenylphosphino)aniline
Reactant of Route 2
Reactant of Route 2
2-(Diphenylphosphino)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.